Product packaging for 2-Methylbutanal(Cat. No.:CAS No. 96-17-3)

2-Methylbutanal

Cat. No.: B044139
CAS No.: 96-17-3
M. Wt: 86.13 g/mol
InChI Key: BYGQBDHUGHBGMD-UHFFFAOYSA-N
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Description

2-Methylbutyraldehyde, a branched-chain short-chain aldehyde, is a volatile organic compound of significant interest in various research fields. Its primary research applications stem from its potent, characteristic odor, which makes it a crucial compound in flavor and fragrance chemistry. Researchers utilize 2-Methylbutyraldehyde in the synthesis and analysis of complex aroma profiles, studying its role in food products like cheese, coffee, and fermented beverages, as well as its contribution to fruity and nutty notes in perfumery. Beyond organoleptic studies, it serves as a versatile chiral building block in organic synthesis, particularly for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and liquid crystals, due to its reactive aldehyde functional group. In biological and biochemical research, 2-Methylbutyraldehyde is investigated as a metabolite in various metabolic pathways, including amino acid catabolism (e.g., from L-Isoleucine), and its potential biological effects and interactions are subjects of study. Its mechanism of action in sensory systems involves binding to specific olfactory receptors, triggering neuronal signaling. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B044139 2-Methylbutanal CAS No. 96-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutanal
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InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3
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InChI Key

BYGQBDHUGHBGMD-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C=O
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID2021818
Record name 2-Methylbutanal
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Molecular Weight

86.13 g/mol
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Physical Description

Liquid, Clear, colorless to light yellow liquid with an unpleasant odor; [Acros Organics MSDS], colourless to pale yellow liquid
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Boiling Point

90.00 to 93.00 °C. @ 760.00 mm Hg
Record name (±)-2-Methylbutanal
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Density

0.799-0.804
Record name 2-Methylbutyraldehyde
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Vapor Pressure

47.4 [mmHg]
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CAS No.

96-17-3, 57456-98-1
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Record name 2-METHYLBUTYRALDEHYDE
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Melting Point

91.00 °C. @ 760.00 mm Hg
Record name (±)-2-Methylbutanal
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Foundational & Exploratory

The Biosynthesis of 2-Methylbutanal in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutanal is a volatile organic compound (VOC) of significant interest in various scientific disciplines. In the realm of plant biology, it is a key contributor to the characteristic aroma and flavor of many fruits and flowers. Beyond its sensory properties, this compound and its precursors in the branched-chain amino acid (BCAA) catabolic pathway are involved in plant growth, development, and stress responses. Understanding the intricate biosynthetic pathway of this aldehyde is crucial for applications ranging from crop improvement and food science to the development of novel therapeutic agents that may modulate related pathways in other organisms.

This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in plants. It details the enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzymes, and visualizes the metabolic and experimental workflows.

The Core Biosynthesis Pathway

The formation of this compound in plants originates from the catabolism of the essential amino acid L-isoleucine. The pathway is a multi-step enzymatic cascade primarily occurring within the mitochondria. The key transformations involve transamination, oxidative decarboxylation, and a crucial decarboxylation step that leads to the final aldehyde product.

The biosynthesis of this compound from L-isoleucine proceeds through the following key enzymatic steps:

  • Transamination of L-Isoleucine: The initial step is the removal of the amino group from L-isoleucine. This reaction is catalyzed by branched-chain aminotransferase (BCAT) , which transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to form glutamate. The product of this reaction is (S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate.

  • Oxidative Decarboxylation of (S)-3-methyl-2-oxopentanoate: The resulting α-keto acid can be further metabolized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate to form 2-methylbutanoyl-CoA.

  • Decarboxylation to this compound: An alternative and direct route to this compound involves the enzyme branched-chain-2-oxoacid decarboxylase . This enzyme catalyzes the non-oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate to directly yield this compound and carbon dioxide.

The following diagram illustrates the core biosynthetic pathway from L-isoleucine to this compound.

G Isoleucine L-Isoleucine KetoAcid (S)-3-methyl-2-oxopentanoate Isoleucine->KetoAcid Transamination Methylbutanal This compound KetoAcid->Methylbutanal Decarboxylation AcylCoA 2-Methylbutanoyl-CoA KetoAcid->AcylCoA Oxidative Decarboxylation BCAT Branched-chain Aminotransferase (BCAT) BCKDH Branched-chain α-keto acid Dehydrogenase (BCKDH) Decarboxylase Branched-chain-2-oxoacid Decarboxylase G start Start prep_reagents Prepare Reaction Mixture (Buffer, Substrates, NADH, GDH) start->prep_reagents incubate Pre-incubate at 30°C prep_reagents->incubate add_extract Add Plant Extract incubate->add_extract measure Monitor Absorbance at 340 nm add_extract->measure calculate Calculate Enzyme Activity measure->calculate end End calculate->end G Light Light GeneExpression Expression of BCAA Catabolism Genes Light->GeneExpression Influences CircadianClock Circadian Clock CircadianClock->GeneExpression Influences EnzymeLevels Levels of BCAT, BCKDH, and Decarboxylase GeneExpression->EnzymeLevels Determines PathwayActivity This compound Biosynthesis Rate EnzymeLevels->PathwayActivity Controls Feedback Feedback Inhibition by Products PathwayActivity->Feedback Can lead to Feedback->EnzymeLevels Inhibits

Metabolic Fate of 2-Methylbutanal in Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of 2-methylbutanal in the model organism Saccharomyces cerevisiae. This compound, a branched-chain aldehyde derived from isoleucine catabolism via the Ehrlich pathway, is a key flavor compound in fermented beverages and a potential metabolic biomarker. In S. cerevisiae, this aldehyde is primarily subjected to two competing enzymatic conversions: reduction to the corresponding fusel alcohol, 2-methylbutanol, and oxidation to the fusel acid, 2-methylbutanoic acid. This guide details the metabolic pathways, the key enzymes involved, their kinetic properties, and provides detailed experimental protocols for the analysis of these processes. Quantitative data is summarized in structured tables, and metabolic and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this critical metabolic junction.

Introduction

Saccharomyces cerevisiae, a key organism in baking and brewing, is also a powerful model for studying eukaryotic cell biology and metabolism. The metabolism of fusel aldehydes, such as this compound, is of significant interest due to its impact on the organoleptic properties of fermented products and its connection to amino acid metabolism. Understanding the metabolic fate of this compound is crucial for controlling flavor profiles in industrial fermentations and for potential applications in metabolic engineering and drug development where cellular redox balance and aldehyde detoxification are critical.

This compound is primarily formed from the transamination and subsequent decarboxylation of isoleucine. Once formed, it stands at a metabolic branch point, where its fate is determined by the activities of various oxidoreductases, predominantly alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). The balance between the reductive and oxidative pathways is influenced by factors such as the yeast strain, fermentation conditions, and the availability of cofactors like NAD(P)H and NAD(P)+.

Metabolic Pathways

The primary metabolic routes for this compound in Saccharomyces cerevisiae are reduction and oxidation.

Reduction to 2-Methylbutanol

The reduction of this compound to 2-methylbutanol is the more prominent pathway under typical fermentative conditions. This reaction is catalyzed by a variety of alcohol dehydrogenases (ADHs).

Oxidation to 2-Methylbutanoic Acid

The oxidation of this compound to 2-methylbutanoic acid is catalyzed by aldehyde dehydrogenases (ALDHs). This pathway is generally less favored than reduction during active fermentation but can become significant under specific conditions, such as aerobic growth or in certain mutant strains.

Key Enzymes and Quantitative Data

Several enzymes have been identified to play a role in the metabolism of this compound. While specific kinetic data for this compound is not always available, data for structurally similar branched-chain aldehydes provides valuable insights.

Alcohol Dehydrogenases (ADHs)

A number of ADHs in S. cerevisiae exhibit activity towards branched-chain aldehydes. Adh6p and Adh7p are particularly noted for their role in fusel alcohol production.

Table 1: Kinetic Parameters of Saccharomyces cerevisiae Alcohol Dehydrogenases with Branched-Chain Aldehydes

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)CofactorReference
Adh6p3-Methylbutanal0.2315.4NADPH[1]
Adh6p2-Methylpropanal0.5112.1NADPH[1]

Note: Data for this compound is not available in the reviewed literature. 3-Methylbutanal is a structural isomer and serves as a close proxy.

Aldehyde Dehydrogenases (ALDHs)

Both cytosolic and mitochondrial ALDHs can oxidize this compound. Ald4p (mitochondrial) and Ald6p (cytosolic) have been shown to act on a range of aliphatic aldehydes.

Table 2: Kinetic Parameters of Saccharomyces cerevisiae Aldehyde Dehydrogenases with Aliphatic Aldehydes

EnzymeSubstrateK0.5 (µM)kcat (s-1)CofactorReference
Ald4pHexanal15.3 ± 2.11.12 ± 0.03NAD+[2]
Ald6pIsobutanal126 ± 170.95 ± 0.03NADP+[2]
Ald6pPropanal31.8 ± 3.91.25 ± 0.03NADP+[2]

Note: Specific kinetic data for this compound is not available. K0.5 is reported for enzymes exhibiting cooperative kinetics. Isobutanal and other short-chain aldehydes are used as indicators of branched-chain aldehyde activity.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

Metabolic_Pathway Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transaminase _2_Methylbutanal This compound alpha_Keto_beta_methylvalerate->_2_Methylbutanal Decarboxylase _2_Methylbutanol 2-Methylbutanol _2_Methylbutanal->_2_Methylbutanol ADH (e.g., Adh6p) NAD(P)H -> NAD(P)+ _2_Methylbutanoic_Acid 2-Methylbutanoic Acid _2_Methylbutanal->_2_Methylbutanoic_Acid ALDH (e.g., Ald4p, Ald6p) NAD(P)+ -> NAD(P)H

Caption: Metabolic fate of this compound in S. cerevisiae.

Experimental Workflow for Enzyme Activity Assay

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay Yeast_Culture Yeast Culture Growth Cell_Harvesting Cell Harvesting (Centrifugation) Yeast_Culture->Cell_Harvesting Cell_Lysis Cell Lysis (e.g., Glass Beads) Cell_Harvesting->Cell_Lysis Crude_Extract Crude Cell Extract Cell_Lysis->Crude_Extract Initiate_Reaction Initiate Reaction (Add Cell Extract) Crude_Extract->Initiate_Reaction Reaction_Mixture Prepare Reaction Mixture (Buffer, Cofactor, Substrate) Reaction_Mixture->Initiate_Reaction Spectrophotometry Monitor Absorbance Change (e.g., at 340 nm for NAD(P)H) Initiate_Reaction->Spectrophotometry Data_Analysis Calculate Enzyme Activity Spectrophotometry->Data_Analysis

Caption: General workflow for assaying dehydrogenase activity.

Experimental Protocols

Preparation of Yeast Cell-Free Extract
  • Cultivation: Grow Saccharomyces cerevisiae cells in 100 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose) at 30°C with shaking (200 rpm) to mid-exponential phase (OD600 ≈ 1.0-2.0).

  • Harvesting: Centrifuge the cell culture at 4,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the cell pellet twice with 25 mL of ice-cold lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 1 mM DTT).

  • Lysis: Resuspend the cell pellet in 1 mL of lysis buffer. Add an equal volume of acid-washed glass beads (0.5 mm diameter). Disrupt the cells by vortexing for 8 cycles of 30 seconds with 30-second intervals on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully collect the supernatant (cell-free extract) and keep it on ice. Determine the total protein concentration using a standard method (e.g., Bradford assay).

Alcohol Dehydrogenase (ADH) Activity Assay

This protocol is adapted for the measurement of this compound reduction.

  • Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 50 µL of 4 mM NADPH

    • 50 µL of yeast cell-free extract (containing approximately 10-50 µg of total protein)

  • Initiation: Start the reaction by adding 50 µL of 20 mM this compound (dissolved in buffer, final concentration 1 mM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes at 25°C using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Control: Perform a control reaction without the addition of this compound to correct for any background NADPH oxidase activity.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is adapted for the measurement of this compound oxidation.

  • Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 850 µL of 100 mM sodium pyrophosphate buffer (pH 8.8)

    • 50 µL of 20 mM NAD+

    • 50 µL of yeast cell-free extract (containing approximately 20-100 µg of total protein)

  • Initiation: Start the reaction by adding 50 µL of 20 mM this compound (dissolved in buffer, final concentration 1 mM).

  • Measurement: Immediately monitor the increase in absorbance at 340 nm for 5 minutes at 25°C. The increase in absorbance corresponds to the reduction of NAD+.

  • Control: Perform a control reaction without the addition of this compound.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6.22 mM-1 cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Quantification of this compound and its Metabolites in Yeast Culture

This protocol outlines a general procedure for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sampling and Quenching: Rapidly withdraw 5 mL of yeast culture and quench the metabolism by adding it to 10 mL of -40°C methanol.

  • Extraction: Centrifuge the quenched sample at 5,000 x g for 5 minutes at -20°C.

    • Extracellular metabolites: Collect the supernatant.

    • Intracellular metabolites: Resuspend the cell pellet in 1 mL of cold methanol, and perform cell disruption as described in section 5.1. Centrifuge and collect the supernatant.

  • Derivatization (for GC-MS analysis of non-volatile compounds): Evaporate the solvent and derivatize the samples (e.g., using silylation reagents like MSTFA) to increase the volatility of compounds like 2-methylbutanoic acid.

  • GC-MS Analysis:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Temperature Program: Optimize the temperature gradient to achieve good separation of this compound, 2-methylbutanol, and derivatized 2-methylbutanoic acid.

    • Detection: Use a mass spectrometer in full scan or selected ion monitoring (SIM) mode for identification and quantification.

  • Quantification: Use external or internal standards for the absolute quantification of each metabolite.

Conclusion

The metabolic fate of this compound in Saccharomyces cerevisiae is a finely balanced process involving both reductive and oxidative pathways. The primary route leads to the formation of 2-methylbutanol, a key fusel alcohol, driven by the activity of several alcohol dehydrogenases, with Adh6p being a significant contributor. A secondary, yet important, pathway is the oxidation to 2-methylbutanoic acid, catalyzed by aldehyde dehydrogenases such as Ald4p and Ald6p. The predominance of one pathway over the other is highly dependent on the cellular redox state and environmental conditions.

This guide has provided an in-depth overview of these metabolic pathways, the enzymes involved, and their known kinetic properties. While specific kinetic data for this compound with all relevant enzymes remains an area for further investigation, the information presented here, along with the detailed experimental protocols, offers a solid foundation for researchers in academia and industry. A thorough understanding and ability to manipulate this metabolic branch point will continue to be crucial for optimizing fermentation processes, developing novel cell factories, and for fundamental studies in cellular metabolism and toxicology.

References

natural occurrence of 2-Methylbutanal in fermented foods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Occurrence of 2-Methylbutanal in Fermented Foods

Introduction

This compound is a branched-chain aldehyde that significantly contributes to the aroma profile of a wide array of fermented food and beverage products.[1] It is primarily formed through the microbial metabolism of the amino acid L-isoleucine during fermentation, as well as through the Strecker degradation of isoleucine during thermal processing.[1][2] Its characteristic malty, nutty, and chocolate-like aroma makes it a key flavor compound in products such as cheese, beer, sourdough bread, and other fermented preparations.[1] The concentration of this compound can vary considerably depending on the food matrix, the specific microorganisms involved in fermentation, processing conditions, and storage duration.[1] Understanding the factors that influence its formation is crucial for quality control and the development of desirable flavor profiles in fermented foods. This guide provides a comprehensive overview of the natural occurrence of this compound in various fermented foods, details the biochemical pathways of its formation, and presents standardized methodologies for its extraction and quantification.

Biochemical Formation of this compound

The primary route for the formation of this compound in fermented foods is the catabolism of the branched-chain amino acid L-isoleucine by microorganisms, particularly yeasts and lactic acid bacteria. This conversion primarily occurs via the Ehrlich pathway. Additionally, this compound can be formed non-enzymatically through the Strecker degradation of isoleucine, especially in foods that undergo a heating step.

The Ehrlich Pathway

The Ehrlich pathway is a multi-step enzymatic process that converts amino acids into their corresponding higher alcohols, also known as fusel alcohols, and aldehydes. In the case of L-isoleucine, the pathway proceeds as follows:

  • Transamination: L-isoleucine undergoes transamination, where the amino group is transferred to an α-keto acid (like α-ketoglutarate), forming α-keto-β-methylvaleric acid. This step is catalyzed by a branched-chain amino acid aminotransferase.

  • Decarboxylation: The resulting α-keto-β-methylvaleric acid is then decarboxylated by an α-keto acid decarboxylase, yielding this compound.

  • Reduction (optional): this compound can be further reduced by alcohol dehydrogenase to form 2-methyl-1-butanol, a fusel alcohol with a slightly different aroma profile.

Ehrlich_Pathway cluster_pathway Ehrlich Pathway for this compound Formation Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvaleric acid Isoleucine->KetoAcid Transamination (Branched-chain amino acid aminotransferase) Methylbutanal This compound KetoAcid->Methylbutanal Decarboxylation (α-Keto acid decarboxylase) Methylbutanol 2-Methyl-1-butanol Methylbutanal->Methylbutanol Reduction (Alcohol dehydrogenase) Experimental_Workflow cluster_workflow General Workflow for this compound Analysis SamplePrep Sample Preparation (e.g., homogenization, addition of internal standard) Extraction Volatile Extraction (e.g., SPME, SAFE) SamplePrep->Extraction Analysis GC-MS Analysis (Separation and Detection) Extraction->Analysis DataProc Data Processing (Identification and Quantification) Analysis->DataProc

References

The Pivotal Role of 2-Methylbutanal in the Maillard Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. Among the myriad of molecules generated, the Strecker aldehyde 2-Methylbutanal plays a critical role in the development of desirable aromas in a vast array of thermally processed foods. Arising primarily from the Strecker degradation of the amino acid L-isoleucine, this compound is a potent flavor compound, imparting characteristic malty, chocolate-like, and nutty notes. This technical guide provides a comprehensive overview of the formation, quantification, and subsequent reactive pathways of this compound within the Maillard reaction, offering valuable insights for researchers and professionals in food science, flavor chemistry, and related fields.

Introduction

The Maillard reaction is a complex web of chemical transformations that are fundamental to the color, aroma, and flavor of cooked foods. This non-enzymatic browning reaction occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. The reaction proceeds through a series of intricate stages, ultimately leading to the formation of a diverse array of volatile and non-volatile compounds, including melanoidins, which are responsible for the brown coloration.

A key pathway within the Maillard reaction is the Strecker degradation, which involves the oxidative deamination and decarboxylation of an α-amino acid in the presence of a dicarbonyl compound. This process generates an aldehyde with one less carbon atom than the parent amino acid, ammonia, and carbon dioxide. This compound, a branched-chain aldehyde, is a prominent Strecker aldehyde formed from the amino acid L-isoleucine. Its low odor threshold and characteristic malty, nutty, and chocolate-like aroma make it a significant contributor to the flavor profiles of numerous food products, including roasted coffee, aged cheese, beer, and baked goods.[1][2]

This guide delves into the multifaceted role of this compound in the Maillard reaction, providing a detailed examination of its formation, quantitative occurrence in various food matrices, analytical methodologies for its detection, and its subsequent participation in the formation of other important flavor compounds.

Formation of this compound: The Strecker Degradation Pathway

The primary route for the formation of this compound in the Maillard reaction is the Strecker degradation of L-isoleucine.[3] This reaction is initiated by the interaction of isoleucine with an α-dicarbonyl compound, which is an intermediate product of the Maillard reaction itself.

The overall transformation can be summarized as follows:

L-Isoleucine + α-Dicarbonyl Compound → this compound + α-Amino Ketone + CO₂

The α-dicarbonyl compound acts as an oxidizing agent, facilitating the deamination and decarboxylation of the amino acid.

Strecker_Degradation Isoleucine L-Isoleucine Intermediate Schiff Base Intermediate Isoleucine->Intermediate + Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Intermediate + Decarboxylation Decarboxylation Intermediate->Decarboxylation Methylbutanal This compound Decarboxylation->Methylbutanal AminoKetone α-Amino Ketone Decarboxylation->AminoKetone CO2 CO₂ Decarboxylation->CO2

Figure 1: Strecker Degradation of L-Isoleucine.

Quantitative Data of this compound in Food Products

The concentration of this compound varies significantly across different food products, influenced by factors such as the initial concentration of L-isoleucine and reducing sugars, processing temperature and time, pH, and water activity. The following table summarizes typical concentration ranges of this compound found in various food matrices.

Food ProductConcentration Range (µg/kg)Reference(s)
Roasted Coffee Beans1,200 - 1,400[4]
Aged Cheddar Cheese175 - 325[5][6]
Beer (Lager)280 - 1,200[7]
WineVaries significantly with aging[8]
Dry-Cured HamVaries with ripening time[9]
Soybean LecithinPotent odorant, nOAV significant[10]

Subsequent Reactions of this compound

Once formed, this compound is not an inert endpoint. As a reactive aldehyde, it can participate in further reactions within the Maillard cascade, contributing to the formation of a more complex array of flavor compounds.

Aldol Condensation

This compound can undergo a self-aldol condensation reaction in the presence of a base. This reaction involves the formation of an enolate from one molecule of this compound, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The resulting β-hydroxy aldehyde can subsequently dehydrate to form an α,β-unsaturated aldehyde.[7][11][12]

Aldol_Condensation cluster_start Reactants 2-Methylbutanal_1 This compound Enolate Enolate Formation (Base) 2-Methylbutanal_1->Enolate 2-Methylbutanal_2 This compound Aldol_Adduct β-Hydroxy Aldehyde 2-Methylbutanal_2->Aldol_Adduct Enolate->Aldol_Adduct Nucleophilic Attack Dehydration Dehydration Aldol_Adduct->Dehydration Final_Product α,β-Unsaturated Aldehyde Dehydration->Final_Product

Figure 2: Aldol Condensation of this compound.
Formation of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic compounds that contribute significantly to roasted, nutty, and toasted aromas. Strecker aldehydes, including this compound, are key precursors in pyrazine formation. The general mechanism involves the reaction of α-aminocarbonyl compounds, which are also formed during the Strecker degradation. Two molecules of an α-aminocarbonyl can condense to form a dihydropyrazine, which is then oxidized to a pyrazine. Alternatively, Strecker aldehydes can react with ammonia and other carbonyl compounds to form a variety of substituted pyrazines.[3][13][14]

Pyrazine_Formation cluster_precursors Precursors Methylbutanal This compound Condensation Condensation & Cyclization Methylbutanal->Condensation AminoCarbonyl α-Aminocarbonyl AminoCarbonyl->Condensation Ammonia Ammonia (NH₃) Ammonia->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazine Substituted Pyrazines Oxidation->Pyrazine

Figure 3: Pyrazine Formation from this compound.
Formation of Sulfur-Containing Compounds

In the presence of hydrogen sulfide (H₂S), which can be generated from the degradation of sulfur-containing amino acids like cysteine and methionine, this compound can participate in the formation of volatile sulfur compounds. These reactions can lead to the formation of thiophenes, thiazoles, and other sulfur-containing heterocycles, which often possess meaty and savory aroma characteristics. The exact mechanisms are complex and can involve the reaction of this compound with H₂S and ammonia.[5]

Experimental Protocols

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for the analysis of volatile compounds like this compound.

General Protocol for HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework for the extraction and analysis of this compound from a food sample. Optimization of parameters such as fiber type, extraction time, and temperature is crucial for different sample matrices.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Internal standard (e.g., this compound-d4)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation: Weigh a known amount of the homogenized food sample (e.g., 2-5 g) into a 20 mL headspace vial.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the vial.

  • Matrix Modification (Optional): Add a known amount of NaCl (e.g., 1-2 g) to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

  • HS-SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature as equilibration.

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a few minutes in splitless mode.

    • Chromatographic Separation: Separate the volatile compounds on the GC column using a suitable temperature program. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C).

    • Mass Spectrometric Detection: Detect the compounds using a mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Quantification: Identify this compound based on its retention time and mass spectrum. Quantify its concentration by constructing a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

Experimental_Workflow Sample_Prep Sample Preparation (Homogenization, Weighing) Internal_Std Internal Standard Addition Sample_Prep->Internal_Std Matrix_Mod Matrix Modification (e.g., NaCl) Internal_Std->Matrix_Mod Equilibration Headspace Equilibration (e.g., 60°C, 15 min) Matrix_Mod->Equilibration SPME HS-SPME Extraction (e.g., 60°C, 30 min) Equilibration->SPME GCMS GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis

Figure 4: Experimental Workflow for this compound Analysis.

Conclusion

This compound, a product of the Strecker degradation of L-isoleucine, is a pivotal contributor to the desirable flavor profiles of many cooked foods. Its characteristic malty and chocolate-like aroma is a direct result of the complex interplay of reactants and conditions within the Maillard reaction. Understanding the formation of this compound and its subsequent reactions is crucial for controlling and optimizing flavor development in food processing. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this important flavor compound, enabling researchers and industry professionals to better understand and manipulate the intricate chemistry of the Maillard reaction. Further research into the specific reaction products of this compound will continue to unravel the complexities of flavor formation and provide new opportunities for the development of novel and enhanced food products.

References

2-Methylbutanal as a Fungal Volatile Organic Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the fungal kingdom, VOCs play a crucial role in a variety of biological processes, including intercellular communication, defense, and interactions with other organisms. Among the myriad of fungal VOCs, 2-methylbutanal, a branched-chain aldehyde, has garnered significant interest due to its characteristic malty, chocolate-like aroma and its diverse biological activities. This technical guide provides a comprehensive overview of this compound as a fungal metabolite, focusing on its biosynthesis, production by various fungal species, analytical methodologies for its detection, its biological roles, and the signaling pathways that likely regulate its formation.

Biosynthesis of this compound in Fungi

The primary route for the biosynthesis of this compound in fungi is through the catabolism of the branched-chain amino acid L-isoleucine. This pathway, often referred to as the Ehrlich pathway, is a well-established route for the formation of fusel alcohols and their corresponding aldehydes in yeast and other fungi.[1][2] The process involves a two-step conversion:

  • Transamination: L-isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain amino acid aminotransferase.

  • Decarboxylation: Subsequently, α-keto-β-methylvalerate is decarboxylated by an α-keto acid decarboxylase to yield this compound.

This pathway is a key part of the nitrogen metabolism in fungi, allowing them to utilize amino acids as a nitrogen source, particularly under conditions where preferred nitrogen sources are limited.

Fungal Production of this compound

A diverse range of fungal species have been identified as producers of this compound. Its production is not limited to a specific fungal lineage and has been observed in Ascomycota and Basidiomycota. The quantity of this compound produced can vary significantly depending on the fungal species, substrate, and environmental conditions.

Data Presentation: Quantitative Production of this compound by Various Fungi

The following table summarizes the available quantitative and qualitative data on this compound production by different fungal genera. It is important to note that direct quantitative comparisons between studies can be challenging due to variations in analytical methods, culture conditions, and units of measurement.

Fungal GenusFungal SpeciesSubstrate/MediumThis compound ProductionReference(s)
Aspergillus Aspergillus oryzaeNot specifiedDetected[3][4]
Aspergillus nigerPotato Dextrose Agar (PDA)Detected[5][6]
Penicillium Penicillium roquefortiCheese, submerged fermentationDetected (contributes to flavor)[1][7][8][9][10]
Penicillium brevicompactumSynthetic medium with Conocarpus leavesDetected[11][12]
Penicillium expansumSynthetic medium with Conocarpus leavesDetected[11]
Fusarium Fusarium graminearumNot specifiedDetected (up to 18% of total VOCs)Not specified
Fusarium langsethiaePotato Sucrose Agar (PSA), Wheat Kernels (WK)Detected (abundant)Not specified
Fusarium sibiricumPotato Sucrose Agar (PSA), Wheat Kernels (WK)DetectedNot specified
Fusarium poaePotato Sucrose Agar (PSA), Wheat Kernels (WK)DetectedNot specified
Fusarium sporotrichioidesPotato Sucrose Agar (PSA), Wheat Kernels (WK)DetectedNot specified
Trichoderma Trichoderma harzianumMalt Extract Agar (MEA)Detected[11][12][13]
Trichoderma atrovirideMalt Extract Agar (MEA)Detected[11]
Trichoderma aggressivumMalt Extract Agar (MEA)Detected[11]
Trichoderma asperellumMalt Extract Agar (MEA)Detected[11]
Trichoderma virensMalt Extract Agar (MEA)Detected[11]
Cladosporium Cladosporium halotoleransNot specifiedSynthesized[14][15]

Note: "Detected" indicates that the compound was identified in the volatile profile of the fungus, but specific quantitative data was not provided in the cited literature.

Experimental Protocols

The analysis of fungal VOCs like this compound requires precise and sensitive analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method for this purpose.

Detailed Methodology for SPME-GC-MS Analysis of Fungal VOCs

This protocol outlines a general procedure for the collection and analysis of this compound from fungal cultures.

1. Fungal Cultivation for VOC Analysis:

  • Culture Medium: Prepare a suitable liquid or solid culture medium for the fungus of interest (e.g., Potato Dextrose Broth/Agar, Malt Extract Broth/Agar).

  • Inoculation: Inoculate the sterile medium with the fungal spores or mycelial plugs under aseptic conditions.

  • Incubation: Incubate the cultures in sealed, airtight vials (e.g., 20 mL headspace vials with PTFE/silicone septa) at the optimal temperature and for a sufficient duration to allow for robust growth and VOC production. Include sterile medium blanks as controls.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: Choose an appropriate SPME fiber coating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds.

  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions before the first use and briefly before each analysis to remove any contaminants.

  • Headspace Sampling:

    • Equilibrate the incubated fungal culture vial at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

    • Insert the SPME fiber through the septum into the headspace above the culture, ensuring the fiber does not touch the medium.

    • Expose the fiber to the headspace for a standardized time (e.g., 30-60 minutes) to allow for the adsorption of VOCs.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after sampling, retract the fiber and insert it into the heated injection port of the GC-MS system for thermal desorption of the adsorbed VOCs (e.g., 250 °C for 2-5 minutes).

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: Implement a temperature gradient program to separate the volatile compounds. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C).

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Use Electron Impact (EI) ionization at 70 eV.

    • Mass Range: Scan a mass range of, for example, 35-500 amu.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching the spectrum with a commercial mass spectral library (e.g., NIST, Wiley).

    • Quantification: For quantitative analysis, create a calibration curve using a certified standard of this compound. The use of a stable isotope-labeled internal standard, such as this compound-d7, is recommended for the most accurate quantification.[16]

Biological Activities and Signaling

This compound produced by fungi exhibits a range of biological activities, influencing the growth and development of the producing fungus itself, as well as interacting with other organisms in its environment.

Biological Effects of this compound
  • Plant Growth Promotion: Volatiles from Cladosporium halotolerans, including this compound, have been shown to promote the growth of the plant Nicotiana benthamiana.[14][15] These VOCs can increase leaf fresh weight, leaf number, and root length.[14][15]

  • Antimicrobial Activity: While specific MIC values for pure this compound are not extensively reported in the context of fungal VOCs, aldehydes as a class of compounds are known to possess antimicrobial properties. Further research is needed to quantify the specific antibacterial and antifungal activity of this compound.

  • Interspecific Fungal Interactions: The production of this compound can influence the growth and development of competing fungal species, although the specific mechanisms and concentration-dependent effects are still under investigation.

Signaling Pathways

The production of this compound, being a secondary metabolic process derived from amino acid catabolism, is likely regulated by complex signaling networks within the fungal cell. While direct evidence linking specific signaling pathways to this compound production is limited, the broader understanding of fungal secondary metabolism regulation points towards the involvement of Mitogen-Activated Protein Kinase (MAPK) pathways.

  • MAPK Signaling and Secondary Metabolism: MAPK cascades are highly conserved signaling modules in fungi that regulate a wide array of cellular processes, including responses to environmental stress, cell wall integrity, and the production of secondary metabolites.[14][16][17] In fungi like Aspergillus and Trichoderma, MAPK pathways have been shown to influence the expression of genes involved in secondary metabolite biosynthesis.[16]

  • Regulation of Amino Acid Catabolism: The biosynthesis of this compound is directly linked to the catabolism of isoleucine. The regulation of amino acid metabolism in fungi is intricate and often tied to nutrient sensing pathways. While specific regulation of the final decarboxylation step is not fully elucidated, the overall flux through the amino acid catabolic pathways is controlled by broader regulatory networks that respond to the availability of nitrogen and carbon sources.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Biosynthesis_of_2_Methylbutanal cluster_pathway Ehrlich Pathway L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Transamination (Branched-chain amino acid aminotransferase) This compound This compound alpha-Keto-beta-methylvalerate->this compound Decarboxylation (alpha-Keto acid decarboxylase)

Biosynthesis of this compound from L-Isoleucine.

Experimental_Workflow_SPME_GCMS Fungal Cultivation Fungal Cultivation Headspace Equilibration Headspace Equilibration Fungal Cultivation->Headspace Equilibration Incubation HS-SPME HS-SPME Headspace Equilibration->HS-SPME VOC Collection Thermal Desorption Thermal Desorption HS-SPME->Thermal Desorption Injection GC Separation GC Separation Thermal Desorption->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Identification & Quantification

Experimental workflow for SPME-GC-MS analysis of fungal VOCs.

MAPK_Signaling_Regulation cluster_pathway General MAPK Signaling Cascade Environmental Stimuli Environmental Stimuli Sensor/Receptor Sensor/Receptor Environmental Stimuli->Sensor/Receptor MAPKKK MAPKKK Sensor/Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Secondary Metabolism Secondary Metabolism Gene Expression->Secondary Metabolism Amino Acid Catabolism Amino Acid Catabolism Secondary Metabolism->Amino Acid Catabolism Includes This compound Production This compound Production Amino Acid Catabolism->this compound Production

Hypothesized regulation of this compound production via MAPK signaling.

Conclusion

This compound is a significant volatile organic compound produced by a wide array of fungal species, arising from the catabolism of L-isoleucine. Its presence contributes to the aroma profiles of various fungi and can influence their interactions with other organisms, including plants. The standardized methodology for its analysis primarily relies on HS-SPME-GC-MS, which provides the necessary sensitivity and specificity for its detection and quantification. While the precise regulatory mechanisms governing this compound production are still being unraveled, it is evident that complex signaling networks, likely involving MAPK pathways, play a crucial role in modulating its biosynthesis in response to environmental cues. Further research focusing on quantitative production across a broader range of fungi, detailed investigation into its antimicrobial properties, and elucidation of the specific signaling components regulating its formation will undoubtedly enhance our understanding of the chemical ecology of fungi and may open new avenues for its application in biotechnology and drug development.

References

Enantiomers of 2-Methylbutanal: A Technical Guide to Their Sensory Properties and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enantiomers of 2-methylbutanal, focusing on their distinct sensory properties, methods for their preparation, and the analytical techniques used for their evaluation. This document is intended to serve as a comprehensive resource for professionals in the fields of flavor chemistry, sensory science, and drug development where the understanding of chiral molecules is of paramount importance.

Introduction to Chirality and Olfaction

Chirality, the property of a molecule to be non-superimposable on its mirror image, plays a critical role in the perception of odors. The two mirror-image forms of a chiral molecule, known as enantiomers, can interact differently with the chiral environment of olfactory receptors in the nasal cavity. This differential interaction can lead to distinct odor perceptions for each enantiomer, ranging from subtle differences in character to entirely different smells. The human olfactory system is remarkably adept at distinguishing between such stereoisomers, highlighting the specificity of odorant-receptor binding. This compound, a branched-chain aldehyde found in a variety of food products, possesses a chiral center and exists as two enantiomers: (R)-(-)-2-methylbutanal and (S)-(+)-2-methylbutanal. Understanding the unique sensory attributes of each enantiomer is crucial for flavor creation, quality control, and the study of structure-odor relationships.

Sensory Properties of this compound Enantiomers

The two enantiomers of this compound exhibit distinct odor profiles and sensory thresholds. These differences are a direct consequence of their stereochemistry and how they interact with olfactory receptors.

Qualitative Odor Descriptors

The qualitative descriptions of the odors of (R)- and (S)-2-methylbutanal have been reported in the literature, highlighting their different aromatic characteristics.

  • (R)-(-)-2-Methylbutanal: This enantiomer is often described as having a pungent and caprylic (goat-like) odor. It is also associated with notes of burnt cocoa and coffee .

  • (S)-(+)-2-Methylbutanal: In contrast, the (S)-enantiomer is characterized by a pungent, fresh, and fruity aroma. Similar to its R-counterpart, it can also exhibit burnt cocoa and coffee-like notes, particularly at higher concentrations where it becomes more pungent.

Quantitative Sensory Data

Quantitative data, such as odor detection thresholds, provide a more objective measure of the potency of each enantiomer. The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.

Enantiomer/MixtureOdor Detection ThresholdMediumOdor Descriptors
(R)-(-)-2-Methylbutanal 0.1 ppmAirPungent, caprylic, burnt cocoa, coffee-like
(S)-(+)-2-Methylbutanal 0.01 ppmAirPungent, fresh, fruity, burnt cocoa, coffee-like (pungent at high concentrations)
Racemic this compound 175.39 µg/kgCheese MatrixMalty, cacao, apple-like[1]

Note: The odor thresholds can vary depending on the medium in which they are measured due to interactions with the matrix.

Experimental Protocols

The synthesis or separation of individual enantiomers and their subsequent sensory evaluation require specific and detailed experimental procedures.

Enantioselective Synthesis

A common method for the preparation of (S)-(+)-2-methylbutanal is the oxidation of the corresponding chiral alcohol, (S)-(-)-2-methyl-1-butanol. A well-established protocol involves the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite.

Reaction:

(S)-(-)-2-Methyl-1-butanol → (S)-(+)-2-Methylbutanal

Detailed Protocol:

  • A solution of (S)-(-)-2-methyl-1-butanol, TEMPO, and potassium bromide in dichloromethane and water is prepared in a reaction flask equipped with a mechanical stirrer and a thermometer.

  • The mixture is cooled to approximately 0°C.

  • An aqueous solution of sodium hypochlorite is added dropwise while maintaining the temperature below 10°C.

  • The reaction progress is monitored by gas chromatography (GC).

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with acidic potassium iodide solution, sodium thiosulfate solution, and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude (S)-(+)-2-methylbutanal is then purified by distillation.[2]

The synthesis of (R)-(-)-2-methylbutanal can be achieved through a similar oxidation of its corresponding chiral precursor, R-(+)-2-methyl-1-butanol. The protocol described for the (S)-enantiomer can be adapted for the (R)-enantiomer. The synthesis of R-(+)-2-methyl-1-butanol itself can be accomplished through various asymmetric synthesis routes, for example, using boronic ester chemistry.

Reaction:

R-(+)-2-Methyl-1-butanol → (R)-(-)-2-Methylbutanal

General Protocol for Oxidation:

The oxidation of R-(+)-2-methyl-1-butanol to R-(-)-2-methylbutanal can be performed using reagents such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation.[3] The TEMPO-catalyzed oxidation described for the S-enantiomer is also a viable and often preferred method due to its milder conditions.

Chiral Separation

For the analysis and preparation of enantiomerically pure samples, chiral gas chromatography (GC) is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

General Protocol for Chiral GC Analysis:

  • Column Selection: A capillary column with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-cyclodextrin), is used.

  • Injection: A solution of the this compound sample (racemic or enantiomerically enriched) is injected into the GC.

  • Temperature Program: An appropriate oven temperature program is applied to achieve optimal separation of the enantiomers.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.

  • Enantiomer Identification: The elution order of the enantiomers can be determined by injecting a standard of a known enantiomer.

Sensory Evaluation

The sensory properties of the separated enantiomers are evaluated using trained sensory panels and specific methodologies.

The odor detection threshold is typically determined using a forced-choice method, such as the three-alternative forced-choice (3-AFC) test.

Detailed Protocol (3-AFC):

  • Panel Selection and Training: A panel of trained assessors is selected based on their ability to detect and describe odors consistently.

  • Sample Preparation: A series of dilutions of the enantiomer in an odorless solvent (e.g., water, air, or a specific food matrix) is prepared.

  • Presentation: For each concentration level, three samples are presented to each panelist: two are blanks (solvent only), and one contains the odorant. The order of presentation is randomized.

  • Task: Panelists are asked to identify the sample that is different from the other two.

  • Data Analysis: The results are analyzed statistically to determine the concentration at which 50% of the panel can correctly identify the odorant-containing sample. This concentration is defined as the odor detection threshold.[1]

QDA is a method used to generate a detailed sensory profile of a substance.

Detailed Protocol (QDA):

  • Panel Training: A trained sensory panel develops a consensus vocabulary of descriptive terms for the odors of the this compound enantiomers. Reference standards for each descriptor are provided to anchor the panel's perception.

  • Sample Evaluation: Panelists are presented with samples of each enantiomer and are asked to rate the intensity of each descriptive attribute on a linear scale (e.g., from "not perceptible" to "very strong").

  • Data Analysis: The intensity ratings from all panelists are averaged for each attribute to create a sensory profile for each enantiomer. Statistical analysis is used to identify significant differences between the enantiomers.[4]

GC-O is a powerful technique that combines the separation capabilities of GC with human sensory perception. It allows for the identification of odor-active compounds in a mixture.

Experimental Workflow for GC-O:

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Data Data Acquisition & Analysis Injector Injector Column Chiral GC Column Injector->Column Sample Injection Splitter Effluent Splitter Column->Splitter Detector Detector (e.g., MS, FID) Splitter->Detector To Detector (MS/FID) Sniffing_Port Sniffing Port (Human Assessor) Splitter->Sniffing_Port To Olfactometry Port Chromatogram Chromatogram Detector->Chromatogram Olfactogram Olfactogram (Odor Description & Intensity) Sniffing_Port->Olfactogram Data_Analysis Data Analysis Chromatogram->Data_Analysis Olfactogram->Data_Analysis Odor_Profile Odor Profile of Enantiomers Data_Analysis->Odor_Profile Correlation

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) for chiral analysis.

Olfactory Signaling Pathways

The perception of different odors for the enantiomers of this compound originates from their interaction with specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

General Mechanism of Olfactory Transduction

The binding of an odorant molecule to its specific OR initiates a signaling cascade.

Signaling Pathway:

Olfactory_Signaling Odorant Odorant ((R)- or (S)-2-Methylbutanal) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Activation cAMP cAMP ATP ATP ATP->cAMP Conversion CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opening Depolarization Depolarization CNG_channel->Depolarization Ca2+ & Na+ influx Ca_Cl_channel Ca2+-activated Cl- Channel Ca_Cl_channel->Depolarization Cl- efflux Depolarization->Ca_Cl_channel Activation by Ca2+ Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Simplified diagram of the olfactory signal transduction pathway.

Chiral Recognition by Olfactory Receptors

The structural differences between the (R) and (S) enantiomers of this compound lead to different binding affinities and activation patterns of the ORs they interact with. The chiral binding pocket of an OR can preferentially accommodate one enantiomer over the other, resulting in a stronger or different signaling response.

It is hypothesized that a large number of ORs are involved in the detection of aldehydes. While specific receptors for this compound have not been definitively identified in publicly available literature, research on other aldehydes, such as octanal, suggests a combinatorial coding approach where a single odorant is recognized by multiple receptors, and a single receptor can recognize multiple odorants.[5] The unique combination of activated ORs for each enantiomer of this compound is what ultimately leads to their distinct perceived odors.

Recent advancements in in silico screening and computational modeling are proving to be valuable tools in predicting odorant-receptor interactions and may help in the future identification of the specific ORs that respond to the enantiomers of this compound.[6][7][8]

Conclusion

The enantiomers of this compound serve as a clear example of the importance of stereochemistry in olfaction. Their distinct sensory properties, from pungent and caprylic for the (R)-enantiomer to fresh and fruity for the (S)-enantiomer, underscore the remarkable specificity of the human olfactory system. The ability to synthesize or separate these enantiomers and to characterize their sensory profiles through rigorous analytical and sensory techniques is essential for the food, fragrance, and pharmaceutical industries. Further research into the specific olfactory receptors that differentiate between these enantiomers will provide deeper insights into the molecular basis of odor perception and the principles of chiral recognition.

References

The Formation of 2-Methylbutanal from Isoleucine Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The degradation of the branched-chain amino acid isoleucine is a fundamental metabolic process with significant implications in various fields, from the organoleptic properties of fermented foods and beverages to the study of inborn errors of metabolism. A key catabolic route, particularly in microorganisms like Saccharomyces cerevisiae, is the Ehrlich pathway, which converts isoleucine into the volatile aldehyde 2-methylbutanal. This compound and its corresponding alcohol, 2-methyl-1-butanol, are important flavor and aroma constituents. Understanding the enzymatic cascade, kinetics, and experimental methodologies for studying this pathway is crucial for researchers in food science, biotechnology, and medicine. This technical guide provides an in-depth overview of the biochemical conversion of isoleucine to this compound, detailed experimental protocols for its analysis, and a summary of the quantitative data available.

The Biochemical Pathway: Isoleucine to this compound via the Ehrlich Pathway

The catabolism of isoleucine to this compound primarily occurs through a three-step enzymatic process known as the Ehrlich pathway.[1][2] This pathway is a general route for the degradation of amino acids to their corresponding higher alcohols, also known as fusel alcohols.[2] The key steps involved in the conversion of isoleucine are:

  • Transamination: The initial step involves the removal of the amino group from L-isoleucine. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) , which transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to form L-glutamate.[3][4] The product of this transamination is the α-keto acid, (S)-α-keto-β-methylvalerate (KMV).

  • Decarboxylation: The α-keto acid intermediate, KMV, then undergoes decarboxylation, where the carboxyl group is removed as carbon dioxide. This irreversible step is catalyzed by an α-keto acid decarboxylase . In yeast, a key enzyme with broad substrate specificity, including for the α-keto acids of branched-chain amino acids, is the thiamine pyrophosphate (TPP)-dependent decarboxylase encoded by the ARO10 gene.[5] The product of this reaction is the aldehyde, this compound.

  • Reduction or Oxidation: The final step determines the fate of the aldehyde. In the context of forming fusel alcohols during fermentation, this compound is predominantly reduced to 2-methyl-1-butanol. This reduction is carried out by alcohol dehydrogenase (ADH) , which utilizes NADH as a reducing agent.[6][7] Alternatively, this compound can be oxidized to 2-methylbutanoic acid, a reaction catalyzed by an aldehyde dehydrogenase.

The following diagram illustrates the signaling pathway for the formation of this compound from isoleucine:

Isoleucine_Degradation Isoleucine L-Isoleucine aKG α-Ketoglutarate KMV (S)-α-Keto-β-methylvalerate Isoleucine->KMV Branched-chain amino acid aminotransferase (EC 2.6.1.42) Glu L-Glutamate aKG->Glu CO2 CO2 KMV->CO2 TwoMB This compound KMV->TwoMB α-Keto acid decarboxylase NADH NADH + H+ TwoMBOH 2-Methyl-1-butanol TwoMB->TwoMBOH Alcohol dehydrogenase (EC 1.1.1.1) NAD NAD+ NADH->NAD

Isoleucine to this compound Pathway

Quantitative Data

The following table summarizes the key enzymes involved in the conversion of isoleucine to this compound, along with their Enzyme Commission (EC) numbers and available quantitative information. It is important to note that kinetic parameters can vary significantly depending on the organism, isoenzyme, and experimental conditions.

EnzymeEC NumberSubstrate(s)Product(s)Km (mM)Vmax (µmol/min/mg)Organism Source (Example)Reference(s)
Branched-chain amino acid aminotransferase2.6.1.42L-Isoleucine, α-Ketoglutarate(S)-α-Keto-β-methylvalerate, L-Glutamate~0.8-2.0VariableEscherichia coli, S. cerevisiae[4][8]
α-Keto acid decarboxylase (Aro10)4.1.1.72 (broad)(S)-α-Keto-β-methylvalerateThis compound, CO2N/AN/ASaccharomyces cerevisiae[5]
Alcohol dehydrogenase1.1.1.1This compound, NADH2-Methyl-1-butanol, NAD+~0.1-0.7VariableSaccharomyces cerevisiae, Liver[9][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the formation of this compound from isoleucine.

Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and established methods for measuring BCAT activity.[11][12]

Principle: The transamination of a branched-chain amino acid (isoleucine) with α-ketoglutarate produces a branched-chain α-keto acid and glutamate. The production of the α-keto acid can be measured in a coupled enzymatic reaction. For a more direct colorimetric assay, the disappearance of the amino acid can be monitored, or a coupled reaction can be used where the product (glutamate) is further converted in a reaction that produces a measurable color change. A common method involves a coupled enzyme assay where the resulting branched-chain keto acid is specifically monitored.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • BCAA Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • L-Isoleucine standard solution (1 mM)

  • α-Ketoglutarate solution (10 mM)

  • Coupled enzyme system (e.g., containing D-2-hydroxyisocaproate dehydrogenase)

  • NADH solution (10 mM)

  • Enzyme extract or purified BCAT

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of L-isoleucine (0 to 10 nmol/well) in the BCAA Assay Buffer.

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in cold BCAA Assay Buffer. Centrifuge to remove debris.

  • Reaction Mixture: Prepare a reaction mixture containing BCAA Assay Buffer, α-ketoglutarate, the coupled enzyme system, and NADH.

  • Assay:

    • Add standards and samples to the wells of the 96-well plate.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding the enzyme extract or purified BCAT.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).

    • Measure the absorbance at 340 nm to monitor the consumption of NADH, which is proportional to the formation of the branched-chain α-keto acid.

α-Keto Acid Decarboxylase Activity Assay (Coupled Spectrophotometric)

This protocol is based on a general method for assaying decarboxylases.[13]

Principle: The CO2 released from the decarboxylation of (S)-α-keto-β-methylvalerate is used in a coupled enzyme system. Phosphoenolpyruvate carboxylase (PEPC) catalyzes the reaction of CO2 with phosphoenolpyruvate (PEP) to form oxaloacetate. Malate dehydrogenase (MDH) then reduces oxaloacetate to L-malate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the decarboxylase activity.

Materials:

  • UV-transparent cuvettes or 96-well UV-transparent plate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • (S)-α-Keto-β-methylvalerate substrate solution (10 mM)

  • Phosphoenolpyruvate (PEP) solution (20 mM)

  • NADH solution (5 mM)

  • Phosphoenolpyruvate carboxylase (PEPC)

  • Malate dehydrogenase (MDH)

  • Enzyme extract or purified α-keto acid decarboxylase

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, PEP, NADH, PEPC, and MDH.

  • Baseline Reading: Incubate the mixture for 5 minutes at the desired temperature (e.g., 30°C) and record the baseline absorbance at 340 nm.

  • Initiate Reaction: Add the enzyme extract or purified α-keto acid decarboxylase to the cuvette and mix.

  • Monitor Absorbance: Continuously monitor the decrease in absorbance at 340 nm for several minutes.

  • Calculate Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol provides a general workflow for the analysis of volatile compounds like this compound in a liquid matrix such as a fermentation broth.[14][15][16]

Principle: Volatile compounds in a liquid sample are partitioned into the gas phase (headspace) above the sample in a sealed vial. A sample of the headspace gas is injected into a gas chromatograph for separation of the components, which are then detected and identified by a mass spectrometer.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler

  • 20 mL headspace vials with crimp caps and septa

  • This compound standard

  • Internal standard (e.g., 2-methylpentanal or a deuterated analog of this compound)

  • Sodium chloride (for salting out)

  • Sample matrix (e.g., fermentation broth, beer)

Procedure:

  • Sample Preparation:

    • Place a defined volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add a saturating amount of NaCl (e.g., 1-2 g) to increase the volatility of the analytes.

    • Immediately seal the vial.

  • Headspace Sampling:

    • Place the vial in the headspace autosampler.

    • Incubate the vial at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 15-30 minutes) to allow for equilibration of the volatiles between the liquid and gas phases.

    • Inject a specific volume of the headspace gas into the GC.

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-WAX or DB-624).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) to elute all compounds.

    • MS Parameters: Operate the mass spectrometer in scan mode to identify compounds and in selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Create a calibration curve using standards of this compound with a constant concentration of the internal standard.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of this compound from a fermentation sample.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_HSGCMS HS-GC-MS Analysis cluster_DataAnalysis Data Analysis Fermentation Fermentation Broth Sample Vial Add to Headspace Vial Fermentation->Vial Spike Spike with Internal Standard Vial->Spike Salt Add NaCl Spike->Salt Seal Seal Vial Salt->Seal Incubation Incubate and Equilibrate Seal->Incubation Injection Headspace Injection Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Workflow for this compound Quantification

Conclusion

The degradation of isoleucine to this compound via the Ehrlich pathway is a well-established metabolic route, particularly in fermentative microorganisms. This in-depth technical guide has provided a comprehensive overview of the biochemical steps, the enzymes involved, and their associated quantitative data. The detailed experimental protocols for enzyme assays and metabolite quantification offer practical guidance for researchers studying this pathway. The provided visualizations of the metabolic pathway and experimental workflow serve to clarify these complex processes. A thorough understanding of this pathway is essential for manipulating and controlling the production of important flavor compounds in the food and beverage industry and for diagnosing and potentially treating metabolic disorders related to branched-chain amino acid catabolism. Further research is warranted to fully elucidate the kinetic parameters of all enzymes in this pathway under various physiological conditions and in different organisms.

References

The Genesis of Nutty and Malty Notes: A Technical Guide to the Biochemical Pathways Producing 2-Methylbutanal in Cheese

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biochemical pathways responsible for the formation of 2-Methylbutanal, a key volatile compound that imparts characteristic nutty and malty flavors to a variety of cheeses. Understanding and controlling these pathways are of paramount importance for the targeted development of cheese flavor profiles and ensuring product consistency. This document provides a comprehensive overview of the enzymatic reactions, the microorganisms involved, quantitative data, and detailed experimental protocols for the analysis of this crucial aroma compound.

The Central Pathway: Isoleucine Catabolism

The primary route for the formation of this compound in cheese is the catabolism of the branched-chain amino acid, L-isoleucine. This process is predominantly carried out by the enzymatic machinery of lactic acid bacteria (LAB), which are integral to cheese ripening. The pathway can be broadly divided into two critical enzymatic steps: transamination and decarboxylation.

The initial step involves the transfer of the amino group from L-isoleucine to an α-keto acid, most commonly α-ketoglutarate. This reaction is catalyzed by a class of enzymes known as branched-chain amino acid aminotransferases (BcaT) . The product of this reaction is α-keto-β-methylvaleric acid.

In the subsequent and rate-limiting step, α-keto-β-methylvaleric acid undergoes non-oxidative decarboxylation to yield this compound. This reaction is catalyzed by the enzyme α-keto acid decarboxylase (KdcA) . The presence and activity of these enzymes are highly dependent on the specific strains of starter and non-starter lactic acid bacteria present in the cheese matrix.

The following diagram illustrates the core biochemical pathway for the formation of this compound from L-isoleucine.

2-Methylbutanal_Pathway Biochemical Pathway of this compound Formation Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvaleric acid Isoleucine->KetoAcid Branched-chain amino acid aminotransferase (BcaT) Glu Glutamate Methylbutanal This compound KetoAcid->Methylbutanal α-Keto acid decarboxylase (KdcA) CO2 CO₂ KetoAcid->CO2 aKG α-Ketoglutarate aKG->Glu

Core biochemical pathway of this compound formation.

Quantitative Data

The concentration of this compound varies significantly among different cheese varieties, contributing to their unique sensory profiles. The tables below summarize the reported concentrations of this compound in various cheeses and the kinetic properties of the key enzymes involved in its synthesis.

Table 1: Concentration of this compound in Various Cheese Varieties

Cheese VarietyThis compound Concentration (µg/kg)Reference
Cheddar150.31 - 175.39[1][2]
Swiss RacletteVariable, contributes to malty notes[3]
PecorinoLow levels detected[4]
Niva (Blue Cheese)400 - 800[5]

Table 2: Kinetic Properties of Branched-Chain Amino Acid Aminotransferase (BcaT) from Lactic Acid Bacteria

OrganismSubstrateKm (mM)Optimal pHOptimal Temperature (°C)Reference
Lactococcus lactis subsp. cremoris NCDO 763Isoleucine0.48.037[6][7]
Lactobacillus paracasei subsp. paracasei CHCC 2115Isoleucine1.17.343[8]
Escherichia coliIsoleucine0.23--[9]

Table 3: Kinetic Properties of α-Keto Acid Decarboxylase (KdcA) from Lactic Acid Bacteria

OrganismSubstrateKm (mM)Specific Activity (U/mg)Optimal pHOptimal Temperature (°C)Reference
Lactococcus lactis B1157α-Ketoisovalerate--6.3-[10][11]
Lactococcus lactis IFPL730α-Ketoisovalerate-80.76.545[12][13]
Psychrobacter cryohalolentis K52-Keto-3-methylpentanoate0.5 (K0.5)---[14]

Experimental Protocols

Accurate quantification of this compound and the assessment of enzymatic activities are crucial for research and quality control. The following sections provide detailed methodologies for key experiments.

Quantification of this compound in Cheese by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol outlines a widely used method for the extraction and quantification of volatile compounds, including this compound, from a cheese matrix.[15]

Materials and Reagents:

  • Homogenized cheese sample

  • Sodium chloride (NaCl)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard (e.g., this compound-¹³C₂)

Procedure:

  • Sample Preparation:

    • Weigh 2.0 g of grated cheese into a 20 mL headspace vial.

    • Add 1.0 g of NaCl to the vial.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial.

  • Headspace Extraction:

    • Place the vial in a heating block or water bath at 60°C for 15 minutes to allow for equilibration of volatiles in the headspace.

    • Expose the SPME fiber to the headspace for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the GC injection port for thermal desorption of the analytes.

    • Set the GC-MS parameters (e.g., column type, temperature program, carrier gas flow rate, and mass spectrometer settings) to achieve optimal separation and detection of this compound.

  • Quantification:

    • Identify this compound and the internal standard based on their retention times and mass spectra.

    • Construct a calibration curve using standard solutions of this compound.

    • Calculate the concentration of this compound in the cheese sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Branched-Chain Amino Acid Aminotransferase (BcaT) Activity Assay

This assay measures the activity of BcaT by monitoring the formation of glutamate from α-ketoglutarate.

Materials and Reagents:

  • Cell-free extract of lactic acid bacteria

  • Potassium phosphate buffer (pH 8.0)

  • L-isoleucine

  • α-ketoglutarate

  • Pyridoxal-5'-phosphate (PLP)

  • Glutamate dehydrogenase

  • NADH

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, L-isoleucine, α-ketoglutarate, PLP, and NADH.

  • Enzyme Reaction:

    • Initiate the reaction by adding the cell-free extract to the reaction mixture.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH by glutamate dehydrogenase, which is coupled to the formation of glutamate by BcaT.

  • Calculation of Activity:

    • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of glutamate per minute under the specified conditions.

α-Keto Acid Decarboxylase (KdcA) Activity Assay

This assay measures the activity of KdcA by quantifying the this compound produced from α-keto-β-methylvaleric acid.[11]

Materials and Reagents:

  • Cell-free extract of lactic acid bacteria

  • Sodium citrate buffer (pH 6.5)

  • α-keto-β-methylvaleric acid

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • HS-SPME-GC-MS system

Procedure:

  • Enzyme Reaction:

    • In a sealed headspace vial, combine the sodium citrate buffer, α-keto-β-methylvaleric acid, TPP, and MgCl₂.

    • Initiate the reaction by adding the cell-free extract.

    • Incubate at the optimal temperature (e.g., 45°C) for a defined period (e.g., 3 hours).

  • Reaction Termination:

    • Stop the reaction by adding a strong acid (e.g., HCl) to lower the pH.

  • Quantification of this compound:

    • Analyze the headspace of the vial using the HS-SPME-GC-MS protocol described in section 3.1 to quantify the amount of this compound produced.

  • Calculation of Activity:

    • Calculate the enzyme activity based on the amount of this compound produced per unit time per milligram of protein.

Experimental Workflow

The following diagram provides a general overview of the experimental workflow for the analysis of this compound and the associated enzymatic activities in cheese.

Experimental_Workflow General Experimental Workflow cluster_sample Sample Preparation cluster_volatile Volatile Compound Analysis cluster_enzyme Enzyme Activity Assays Cheese Cheese Sample Homogenization Homogenization Cheese->Homogenization HS_SPME HS-SPME Homogenization->HS_SPME LAB_Isolation LAB Isolation & Lysis Homogenization->LAB_Isolation GC_MS GC-MS Analysis HS_SPME->GC_MS Quantification Quantification of This compound GC_MS->Quantification BcaT_Assay BcaT Activity Assay LAB_Isolation->BcaT_Assay KdcA_Assay KdcA Activity Assay LAB_Isolation->KdcA_Assay

General workflow for this compound analysis.

Conclusion

The production of this compound in cheese is a complex biochemical process orchestrated by specific enzymes within lactic acid bacteria. The catabolism of isoleucine through the concerted action of branched-chain amino acid aminotransferase and α-keto acid decarboxylase is the fundamental pathway. The concentration of this key flavor compound is highly variable and contributes significantly to the distinct aroma profiles of different cheese varieties. The detailed experimental protocols provided in this guide offer robust methodologies for the accurate quantification of this compound and the characterization of the enzymes responsible for its formation. A thorough understanding and application of this knowledge are essential for the targeted manipulation of cheese flavor and the consistent production of high-quality dairy products.

References

Methodological & Application

Application Notes and Protocols for the Hydroformylation of 2-Butene to Produce 2-Methylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-methylbutanal via the hydroformylation of 2-butene. This process is of significant interest for the production of a valuable chemical intermediate used in the synthesis of various organic molecules, including isoprene, a key monomer for synthetic rubber.[1] The primary challenge in this synthesis is controlling the regioselectivity to favor the branched aldehyde, this compound, over its linear isomer, n-pentanal.[1]

Introduction

Hydroformylation, also known as the oxo process, is a fundamental industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. In the case of 2-butene, this reaction can yield two isomeric products: this compound and n-pentanal.

The selective synthesis of this compound from 2-butene is highly desirable but challenging to achieve with standard hydroformylation methods, which often produce significant amounts of the linear n-pentanal byproduct.[1] Research has shown that the choice of catalyst and reaction conditions plays a crucial role in directing the selectivity of this reaction. Rhodium-based catalysts, particularly those modified with phosphine ligands, have demonstrated considerable success in enhancing the yield of this compound.[1]

This document outlines the prevalent catalytic systems and provides a detailed experimental protocol for the rhodium-catalyzed hydroformylation of 2-butene with high selectivity towards this compound.

Catalytic Systems and Regioselectivity

The regioselectivity of the hydroformylation of 2-butene is predominantly influenced by the catalyst system employed. While cobalt and iridium catalysts can be used, rhodium complexes have shown superior performance in terms of selectivity for this compound.[1]

Rhodium Catalysts with Phosphine Ligands:

The use of rhodium catalysts in conjunction with an excess of phosphine ligands, such as triphenylphosphine (PPh₃), is a key strategy to enhance the production of this compound.[1] The catalyst, often in the form of hydridocarbonyltris(triphenylphosphine) rhodium(I) (HRh(CO)(PPh₃)₃), demonstrates high efficiency for the hydroformylation of alkenes.[2] The excess triphenylphosphine in the reaction mixture is crucial for improving the selectivity towards the branched aldehyde.[1]

More advanced ligand systems, such as bisphosphite and phosphoramidite ligands, have also been investigated to achieve high regioselectivity in the hydroformylation of internal olefins like 2-butene.[1] These ligands can significantly influence the steric and electronic environment around the rhodium center, thereby directing the insertion of the formyl group to the desired carbon atom.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the hydroformylation of 2-butene, highlighting the effects of different catalysts and reaction conditions on conversion, selectivity, and turnover frequency (TOF).

Table 1: Effect of Catalyst and Ligand on 2-Butene Hydroformylation

Catalyst PrecursorLigandLigand/Rh RatioTemp. (°C)Pressure (bar)Conversion (%)Selectivity to this compound (%)Selectivity to n-Pentanal (%)Reference
Rh(acac)(CO)₂Triphenylphosphine>3:190-130>1HighSignificantly increasedMinimized[1]
Rh(acac)(CO)₂BisphosphiteVaried6020HighNot specifiedHigh (focus on linear)[3]
Rh(acac)(CO)₂PhosphoramiditeVaried6020HighNot specified~96.6 (n-valeraldehyde)[1]

Table 2: Influence of Reaction Parameters on Rh/Triphenylphosphine System

ParameterValueEffect on this compound YieldEffect on n-Pentanal YieldReference
Temperature90-130 °C (optimal)Increased activity within this rangeMay increase with higher temperatures[1]
Pressure (H₂/CO)At least 1.013x10⁵ PaNecessary for the reaction to proceedGenerally increases with pressure[1]
PPh₃/Rh Mole Ratio3:1 to 400:1Increases selectivity to this compoundDecreases with increasing ratio[1]
Reaction Time15 min to 10 hoursIncreases conversion over timeIncreases conversion over time[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the laboratory-scale hydroformylation of 2-butene.

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Product Analysis & Purification Catalyst_Precursor Rh(acac)(CO)₂ Catalyst_Solution Catalyst Solution Catalyst_Precursor->Catalyst_Solution Ligand Triphenylphosphine Ligand->Catalyst_Solution Solvent_Prep Degassed Solvent Solvent_Prep->Catalyst_Solution Reactor High-Pressure Reactor Catalyst_Solution->Reactor Reaction_Mix Reaction under Heat & Pressure Reactor->Reaction_Mix Heating & Pressurizing Reactants 2-Butene, CO, H₂ Reactants->Reactor Cooling Cooling & Depressurization Reaction_Mix->Cooling Sampling Reaction Mixture Sampling Cooling->Sampling Purification Distillation Cooling->Purification GC_Analysis GC-FID Analysis Sampling->GC_Analysis Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for rhodium-catalyzed hydroformylation and are adapted for the selective synthesis of this compound from 2-butene.

Protocol 1: Catalyst Preparation - In Situ Generation of the Active Rhodium Complex

Materials:

  • Dicarbonylacetylacetonatorhodium(I) (Rh(acac)(CO)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed toluene (or other suitable organic solvent)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere, add dicarbonylacetylacetonatorhodium(I).

  • Add the desired molar excess of triphenylphosphine to the flask. A mole ratio of PPh₃ to Rh between 3:1 and 400:1 is recommended to enhance selectivity towards this compound.[1]

  • Add anhydrous, degassed toluene to the flask to dissolve the solids and achieve the desired catalyst concentration.

  • Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and the formation of the rhodium-phosphine complex. The resulting solution is the catalyst stock solution.

Protocol 2: Hydroformylation of 2-Butene

Materials:

  • Catalyst stock solution (from Protocol 1)

  • 2-Butene (liquefied or as a gas)

  • Synthesis gas (Syngas, a 1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Solvent (e.g., toluene)

Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Purge the reactor with an inert gas (N₂ or Ar) to remove any air and moisture.

  • Charging the Reactor: Under an inert atmosphere, transfer the prepared catalyst solution into the reactor using a cannula or a gas-tight syringe. Add any additional solvent if required to reach the desired reaction volume.

  • Introduction of 2-Butene: Introduce a known amount of 2-butene into the sealed reactor. This can be done by condensing a known volume of liquefied 2-butene at low temperature or by charging the reactor with 2-butene gas to a specific partial pressure.

  • Pressurization with Syngas: Pressurize the reactor with the 1:1 mixture of carbon monoxide and hydrogen to the desired total pressure. A pressure of at least 1.013 x 10⁵ Pascals is required.[1]

  • Reaction: Begin stirring and heat the reactor to the desired temperature, typically between 90°C and 130°C.[1] Monitor the pressure, as a drop in pressure indicates the consumption of gases. The reaction time can vary from 15 minutes to 10 hours depending on the desired conversion.[1]

  • Reaction Quenching: After the desired reaction time, cool the reactor to room temperature.

  • Depressurization: Slowly and carefully vent the excess syngas in a well-ventilated fume hood.

Protocol 3: Product Analysis and Purification

Materials:

  • Reaction mixture from Protocol 2

  • Internal standard (e.g., undecane or dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column suitable for separating C5 aldehydes (e.g., a polar column)

  • Distillation apparatus

Procedure:

  • Sampling: Once the reactor is depressurized, carefully collect the liquid reaction mixture.

  • Quantitative Analysis (GC-FID):

    • Prepare a sample of the reaction mixture by diluting a known amount with a suitable solvent (e.g., toluene) and adding a known amount of an internal standard.

    • Inject the sample into the GC-FID.

    • The separation of this compound and n-pentanal can be achieved using a suitable capillary column and temperature program.

    • Identify the peaks corresponding to this compound, n-pentanal, and any unreacted 2-butene by comparing their retention times with those of authentic standards.

    • Quantify the products by integrating the peak areas and using the internal standard for calibration. This will allow for the determination of conversion and selectivity.

  • Purification:

    • The this compound can be separated from the higher-boiling catalyst residue and the more volatile n-pentanal by fractional distillation. The boiling point of this compound is approximately 92-93°C.

Signaling Pathway of the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed hydroformylation of an alkene.

Catalytic_Cycle Active_Catalyst HRh(CO)₂(L)₂ Alkene_Complex Rh-Alkene Complex Active_Catalyst->Alkene_Complex + Alkene - L Alkyl_Complex Rh-Alkyl Complex Alkene_Complex->Alkyl_Complex Hydride Migration Acyl_Complex Rh-Acyl Complex Alkyl_Complex->Acyl_Complex + CO Migratory Insertion H2_Adduct Rh-Acyl-H₂ Complex Acyl_Complex->H2_Adduct + H₂ Product_Release Aldehyde Product H2_Adduct->Product_Release Reductive Elimination Product_Release->Active_Catalyst Regeneration

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

This document provides a foundational guide for the synthesis of this compound through the hydroformylation of 2-butene. Researchers are encouraged to consult the cited literature for more in-depth information and to optimize the described protocols for their specific experimental setups and objectives.

References

Application Notes and Protocols for the Derivatization of 2-Methylbutanal for HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutanal is a volatile aldehyde that can be an important analyte in various fields, including environmental monitoring, food and beverage quality control, and as a potential biomarker in clinical diagnostics. Due to its volatility and lack of a strong chromophore, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is challenging. Derivatization is a common strategy to overcome these limitations by converting the analyte into a more stable, less volatile, and more easily detectable derivative. This document provides detailed application notes and protocols for the derivatization of this compound for HPLC analysis using three common derivatizing agents: 2,4-dinitrophenylhydrazine (DNPH), o-phenylenediamine (OPD), and dansyl hydrazine.

Derivatization Strategies for this compound

The primary goal of derivatizing this compound is to introduce a chromophore or fluorophore into the molecule, enhancing its detectability by UV-Vis or fluorescence detectors, respectively. The choice of derivatizing agent depends on the sample matrix, the required sensitivity, and the available analytical instrumentation.

2,4-Dinitrophenylhydrazine (DNPH) Derivatization

DNPH is the most widely used derivatizing agent for carbonyl compounds.[1] It reacts with aldehydes and ketones in an acidic medium to form stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivatives that can be readily analyzed by HPLC with UV detection at approximately 360 nm.[2][3] This method is robust, well-established, and is the basis for several EPA methods for carbonyl analysis.[4][5]

o-Phenylenediamine (OPD) Derivatization

o-Phenylenediamine reacts with α-dicarbonyl compounds to form highly fluorescent quinoxaline derivatives. While its primary application is for α-keto acids and dicarbonyls, it can also react with other carbonyl compounds, although the reaction conditions may need optimization. The resulting derivatives can be detected with high sensitivity by fluorescence detectors.

Dansyl Hydrazine Derivatization

Dansyl hydrazine is a fluorescent labeling reagent that reacts with carbonyl compounds to form intensely fluorescent dansyl-hydrazones. This method offers high sensitivity due to the fluorescent nature of the dansyl group and is suitable for trace-level analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC analysis of this compound derivatives. Please note that specific values can vary depending on the HPLC system, column, and exact experimental conditions.

ParameterDNPH DerivativeOPD Derivative (Typical for Aldehydes)Dansyl Hydrazine Derivative (Typical for Aldehydes)
Detection Wavelength (UV) ~360 nm~335 nm~340 nm
Excitation Wavelength (Fluorescence) N/A~335 nm~340 nm
Emission Wavelength (Fluorescence) N/A~410 nm~525 nm
Limit of Detection (LOD) 30-110 ng/mL[4]0.3-0.5 µg/L[6]~0.8 nmol/L[1]
Limit of Quantification (LOQ) 180-400 ng/mL[4]Not specifiedNot specified
Linearity Range 98-50000 ng/mL[3]Not specifiedNot specified
Correlation Coefficient (r²) >0.999[3]Not specifiedNot specified

Experimental Workflows and Protocols

The following diagram illustrates the general experimental workflow for the derivatization of this compound for HPLC analysis.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Extraction/Dilution Sample->Extraction Reaction Reaction (Controlled Temp, Time, pH) Extraction->Reaction Add Derivatizing Agent Derivatizing_Agent Derivatizing Agent (DNPH, OPD, or Dansyl Hydrazine) HPLC HPLC Separation Reaction->HPLC Inject Sample Detection Detection (UV or Fluorescence) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Application Notes and Protocols for the Purification of 2-Methylbutanal from Isomeric Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the purification of 2-methylbutanal from its common isomeric impurities, primarily 3-methylbutanal and n-pentanal. Due to the close boiling points of these isomers, simple fractional distillation is often inefficient. This guide outlines three effective purification strategies: reactive distillation with formaldehyde, preparative gas chromatography (pGC), and chemical derivatization using sodium bisulfite. Each method is presented with a detailed experimental protocol, and a comparative summary of their advantages and disadvantages is provided to aid researchers in selecting the most suitable technique for their specific needs.

Introduction

This compound is a valuable branched-chain aldehyde used as a precursor in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds. It is typically produced through the hydroformylation of butenes, which often results in a mixture of C5 aldehyde isomers, including 3-methylbutanal and n-pentanal. The structural similarity and close boiling points of these isomers present a significant purification challenge. This document provides detailed protocols for three distinct and effective methods to isolate this compound in high purity.

Physicochemical Data of this compound and Common Isomeric Impurities

A key challenge in the separation of this compound from its isomers is the similarity in their physical properties, particularly their boiling points.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compoundCH₃CH₂CH(CH₃)CHO86.1390-93[1][2]
3-Methylbutanal(CH₃)₂CHCH₂CHO86.1392-93.5[1][3][4][5][6]
n-PentanalCH₃(CH₂)₃CHO86.13103

Purification Protocols

Three primary methods for the purification of this compound from its isomers are detailed below.

Protocol 1: Reactive Distillation with Formaldehyde

This method relies on the selective aldol condensation of aldehydes with an α-methylene group (n-pentanal and 3-methylbutanal) with formaldehyde. This compound, lacking an α-methylene group, does not react and can be distilled off in high purity.

Workflow for Reactive Distillation

cluster_0 Reaction Setup cluster_1 Distillation cluster_2 Analysis A Isomeric Mixture (2-MB, 3-MB, n-P) D Reaction Flask with Distillation Column A->D B Formaldehyde Solution B->D C Aldolisation Catalyst (e.g., secondary amine) C->D E Heat the Mixture D->E F Selective Aldol Condensation of 3-MB and n-P E->F G Distill off Pure This compound F->G H Collect Distillate G->H I Analyze Purity (GC-MS, NMR) H->I cluster_0 Sample Preparation cluster_1 pGC System cluster_2 Separation and Collection cluster_3 Analysis A Isomeric Mixture F Inject Sample A->F B Injector C GC Column (non-polar or polar) B->C D Detector C->D E Fraction Collector D->E H Collect Fractions of Pure this compound E->H F->B G Separation of Isomers Based on Retention Time I Analyze Purity (GC-MS) H->I cluster_0 Adduct Formation cluster_1 Extraction cluster_2 Regeneration of Aldehydes cluster_3 Analysis A Isomeric Aldehyde Mixture C Formation of Water-Soluble Bisulfite Adducts A->C B Saturated Sodium Bisulfite Solution B->C D Wash with Organic Solvent (e.g., ether) to Remove Non-Aldehydic Impurities C->D E Separate Aqueous Layer (contains adducts) D->E F Treat Aqueous Layer with Base (e.g., Na₂CO₃) or Acid (e.g., HCl) E->F G Extract Regenerated Aldehydes with Organic Solvent F->G H Dry and Evaporate Solvent G->H I Analyze Purity (GC-MS, NMR) H->I

References

Application Notes and Protocols: 2-Methylbutanal as a Biomarker for Microbial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) produced by microorganisms are gaining significant attention as potential non-invasive biomarkers for detecting and identifying microbial activity. Among these, 2-methylbutanal, a branched-chain aldehyde, has emerged as a characteristic volatile biomarker for specific bacteria, offering promising applications in clinical diagnostics and microbial research. This document provides detailed application notes and experimental protocols for the utilization of this compound as a biomarker for microbial activity.

This compound is primarily a product of the microbial catabolism of the amino acid isoleucine.[1][2] Its presence and concentration in various biological samples, such as breath, urine, and culture headspace, can be indicative of the presence and metabolic activity of certain microbial species. Notably, it has been identified as a key volatile marker for Proteus species, a common uropathogen, and has also been associated with Staphylococcus aureus infections.[3][4][5] The detection and quantification of this compound can, therefore, serve as a valuable tool for the rapid and non-invasive diagnosis of infections, monitoring of microbial growth, and potentially for assessing the efficacy of antimicrobial therapies.

Data Presentation

The following tables summarize quantitative data on this compound concentrations detected in the headspace of microbial cultures and in clinical samples. This data is compiled from various studies to provide a comparative overview.

Table 1: this compound Concentration in the Headspace of Bacterial Cultures

Bacterial SpeciesCulture ConditionsAnalytical MethodMean Concentration (Range)Reference
Proteus vulgarisLuria Bertani (LB) Broth, 7h growthFluorescence Assay (ProteAl)Qualitative (Distinct Green Fluorescence)[3]
Staphylococcus aureusTryptic Soy Broth (TSB), co-cultured with alveolar cellsHS-SPME-GC-MSSignificantly increased vs. bacteria alone (p=0.002)[6]
Staphylococcus aureusMilk, 25°C and 37°CNot specifiedPositively correlated with bacterial counts[7]
Staphylococcus aureusPork brothNot specifiedSignificantly correlated with bacterial growth[2]

Table 2: this compound in Clinical Samples

ConditionSample TypePatient GroupControl GroupAnalytical MethodKey FindingsReference
Staphylococcus aureus InfectionExhaled BreathMechanically ventilated patients with S. aureusMechanically ventilated patients without S. aureusGC-MSHigher concentrations in infected patients (P < .01)[8]

Experimental Protocols

Protocol 1: Analysis of this compound in Microbial Culture Headspace by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of this compound from the headspace of bacterial cultures.

Materials:

  • Gas-tight vials (e.g., 20 mL) with PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-shaker or water bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Bacterial culture in appropriate liquid medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

  • Internal standard (e.g., this compound-d7 or other suitable deuterated analog)

Procedure:

  • Sample Preparation:

    • Inoculate a sterile liquid culture medium with the bacterial strain of interest.

    • Incubate the culture under appropriate conditions (e.g., 37°C with shaking) for a defined period (e.g., 24-48 hours) to allow for microbial growth and VOC production.

    • Transfer a specific volume (e.g., 5 mL) of the bacterial culture into a gas-tight headspace vial.

    • Add a known amount of the internal standard to the vial.

    • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

  • Headspace SPME Extraction:

    • Place the vial in a heater-shaker or water bath set to a specific temperature (e.g., 60°C) for a pre-equilibration time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

    • Manually or automatically insert the SPME fiber through the septum into the headspace above the liquid culture. Do not allow the fiber to touch the liquid.

    • Expose the fiber to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • After extraction, immediately retract the fiber into the needle and withdraw it from the vial.

    • Insert the SPME fiber into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption of the analytes onto the GC column. The desorption time is typically 2-5 minutes.

    • The GC oven temperature program should be optimized for the separation of volatile compounds. A typical program might be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/minute.

      • Ramp to 250°C at 10°C/minute, hold for 5 minutes.

    • The mass spectrometer should be operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum by comparing it to a known standard and a mass spectral library (e.g., NIST).

    • Quantify the amount of this compound by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve.

Protocol 2: Analysis of this compound in Exhaled Breath Condensate (EBC)

This protocol provides a method for the collection and analysis of this compound from EBC, a non-invasive method for sampling the lower respiratory tract.

Materials:

  • EBC collection device (e.g., RTube™, EcoScreen)

  • Gas-tight vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • GC-MS system

  • Internal standard (e.g., this compound-d7)

Procedure:

  • EBC Collection:

    • Instruct the patient to breathe normally into the EBC collection device for a specified period (e.g., 10-15 minutes). The device cools the exhaled breath, causing water vapor and non-volatile compounds to condense.

    • Collect the condensed liquid (typically 1-2 mL).

  • Sample Preparation:

    • Transfer a defined volume of the EBC (e.g., 1 mL) into a gas-tight headspace vial.

    • Add a known amount of the internal standard.

    • Seal the vial immediately.

  • HS-SPME Extraction and GC-MS Analysis:

    • Follow the steps outlined in Protocol 1 (steps 2-4) for the extraction, analysis, and quantification of this compound. The parameters for extraction and GC-MS analysis may need to be optimized for the specific matrix of EBC.

Mandatory Visualization

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Microbial Culture, Breath) Spike Spike with Internal Standard Sample->Spike Vial Transfer to Headspace Vial Spike->Vial Incubate Incubation & Equilibration Vial->Incubate SPME HS-SPME Extraction Incubate->SPME GCMS GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Identify Peak Identification (Retention Time, Mass Spectra) GCMS->Identify Quantify Quantification (Peak Area Ratio, Calibration Curve) Identify->Quantify Result Biomarker Level Determination Quantify->Result

Caption: Experimental workflow for this compound analysis.

metabolic_pathway Isoleucine Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Transamination Methylbutanal This compound KetoAcid->Methylbutanal Decarboxylation FurtherMetabolism Further Metabolism (e.g., 2-methylbutanol) Methylbutanal->FurtherMetabolism Reduction

Caption: Simplified metabolic pathway of this compound formation.

signaling_pathway Microbe Microbe (e.g., Proteus, S. aureus) VOCs Microbial VOCs (including this compound) Microbe->VOCs produces Receptor Host Cell Receptor (e.g., GPCR, Ion Channel) VOCs->Receptor binds to HostCell Host Cell Signaling Intracellular Signaling Cascade (e.g., MAPK, NF-κB) Response Cellular Response (e.g., Immune Modulation, Cytokine Production) Receptor->Signaling activates Signaling->Response leads to

Caption: Generalized role of microbial VOCs in host-microbe signaling.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 2-Methylbutanal Detection by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 2-Methylbutanal detection by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor in improving the sensitivity of this compound detection?

A1: The most impactful factor is often sample preparation, including the choice of extraction technique and the use of derivatization. For a volatile compound like this compound, techniques like Headspace Solid-Phase Microextraction (HS-SPME) are highly effective at concentrating the analyte before it enters the GC-MS system. Furthermore, derivatization can significantly enhance sensitivity.

Q2: How does derivatization improve the detection of this compound?

A2: Derivatization of aldehydes like this compound with a reagent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) improves analysis in several ways:

  • Increased Stability: The resulting oxime derivative is often more stable than the original aldehyde.

  • Improved Chromatography: Derivatization can lead to better peak shape and resolution.

  • Enhanced MS Signal: The PFBHA derivative introduces a highly fluorinated group, which is readily ionized and produces a strong, characteristic signal in the mass spectrometer, especially in negative chemical ionization (NCI) mode.

Q3: What are the recommended GC-MS parameters for this compound analysis?

A3: Optimal parameters can vary based on the specific instrument and sample matrix. However, a good starting point for a method using HS-SPME is as follows:

Parameter Recommendation
Injection Mode Splitless
Inlet Temperature 250 °C
GC Column A polar column, such as one with a wax-based stationary phase (e.g., DB-WAX)
Carrier Gas Helium at a constant flow of approximately 1.0 mL/min
Oven Program Start at a low temperature (e.g., 40 °C) and ramp up to a final temperature of around 230-250 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV is common. For PFBHA derivatives, Negative Chemical Ionization (NCI) can offer higher sensitivity.
MS Acquisition Mode Selected Ion Monitoring (SIM) for the highest sensitivity.

Q4: What are the characteristic ions to monitor for this compound in SIM mode?

A4: For underivatized this compound, the primary ions to monitor are typically m/z 57 and 86. If a stable isotope-labeled internal standard like this compound-¹³C₂ is used, its corresponding ions would be m/z 59 and 88. For the PFBHA derivative, a characteristic fragment ion at m/z 181 is often used for quantification.

Quantitative Data Presentation

The following table illustrates the significant improvement in detection limits that can be achieved with PFBHA derivatization for short-chain aldehydes. Please note that this data is compiled from multiple sources for illustrative purposes and a direct comparison for this compound was not available in a single study.

Analyte Method Limit of Detection (LOD)
Short-chain aldehydesUnderivatized GC-MS~2-5 ppm (mg/L)
Aldehydes (general)PFBHA Derivatization GC-MS0.01 - 0.17 µmol/L
Hexanal, HeptanalPFBHA Derivatization HS-SPME-GC-MS0.005 - 0.006 nM

This demonstrates a potential sensitivity increase of several orders of magnitude when using derivatization.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound

This protocol outlines a general procedure for the extraction of this compound from a liquid or solid matrix.

Materials:

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heated agitator or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of your sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into a 20 mL headspace vial.

  • Internal Standard: Spike the sample with a known concentration of a suitable internal standard (e.g., this compound-¹³C₂).

  • Matrix Modification (Optional): For aqueous samples, add a salt (e.g., NaCl, ~1-3 g) to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Equilibration: Seal the vial and place it in a heated agitator or water bath. Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) while maintaining the temperature and agitation.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the GC column for analysis.

Protocol 2: PFBHA Derivatization for this compound

This protocol describes a general procedure for the derivatization of this compound with PFBHA.

Materials:

  • PFBHA hydrochloride reagent solution (e.g., 10-20 mg/mL in a suitable solvent like methanol or water)

  • Sample extract containing this compound

  • Heated reaction vessel (e.g., water bath or heating block)

  • Extraction solvent (e.g., hexane or ethyl acetate)

Procedure:

  • Reaction Setup: In a reaction vial, combine your sample extract with the PFBHA reagent solution. The molar ratio of PFBHA to the expected aldehyde concentration should be in excess to ensure complete reaction.

  • pH Adjustment: Adjust the pH of the reaction mixture to be slightly acidic (e.g., pH 4-6) to facilitate the derivatization reaction.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes).

  • Extraction: After the reaction is complete, cool the mixture and extract the PFBHA-oxime derivatives into an organic solvent like hexane or ethyl acetate.

  • Analysis: Inject an aliquot of the organic extract into the GC-MS for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis sample Sample Collection istd Internal Standard Spiking sample->istd matrix_mod Matrix Modification (e.g., Salting Out) istd->matrix_mod extraction HS-SPME Extraction or PFBHA Derivatization matrix_mod->extraction gc_ms GC-MS Analysis extraction->gc_ms data_proc Data Processing gc_ms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for this compound analysis.

sensitivity_enhancement cluster_analyte Analyte Properties cluster_process Enhancement Process cluster_derivative Derivative Properties cluster_outcome Analytical Outcome native This compound (Volatile, Polar) derivatization PFBHA Derivatization native->derivatization derivative PFBHA-Oxime Derivative (Stable, Less Polar, High MS Response) derivatization->derivative sensitivity Increased Sensitivity derivative->sensitivity

Caption: Conceptual pathway for sensitivity enhancement via derivatization.

troubleshooting_tree cluster_injection Injection Issues cluster_sample_prep Sample Preparation cluster_gc GC Conditions cluster_ms MS Settings start Poor Sensitivity or No Peak check_injection Check Injection Parameters start->check_injection check_prep Review Sample Prep start->check_prep check_gc Check GC Conditions start->check_gc check_ms Check MS Settings start->check_ms splitless Using Splitless Mode? check_injection->splitless injection_vol Optimize Injection Volume splitless->injection_vol extraction_eff Optimize Extraction (Time, Temp) check_prep->extraction_eff derivatization_check Consider Derivatization extraction_eff->derivatization_check column_choice Is Column Appropriate? check_gc->column_choice temp_prog Optimize Oven Program column_choice->temp_prog sim_mode Using SIM Mode? check_ms->sim_mode ion_choice Verify Monitored Ions sim_mode->ion_choice

Caption: Troubleshooting decision tree for low sensitivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No peaks or very small peaks Leak in the system: A leak in the injection port, column connections, or MS vacuum system can lead to sample loss.Perform a leak check of the entire GC-MS system. Replace the septum and ferrules if necessary.
Incorrect injection mode: Using a high split ratio for a low-concentration sample will result in a very small amount of analyte reaching the column.For trace analysis, switch to splitless injection mode to maximize the transfer of the sample to the column.
Inefficient extraction: Suboptimal HS-SPME conditions (e.g., temperature too low, extraction time too short) will result in poor recovery.Optimize HS-SPME parameters, including extraction time, temperature, and agitation speed. Consider adding salt to aqueous samples.
Peak tailing Active sites in the GC system: Polar aldehydes like this compound can interact with active sites in the injector liner or at the head of the GC column, causing peak tailing.Use a deactivated inlet liner. If tailing persists, trim a small portion (e.g., 10-20 cm) from the front of the GC column.
Poor column installation: An improper column cut or incorrect installation depth in the injector or detector can create dead volume and lead to peak tailing.Ensure the column is cut cleanly and installed at the correct depth according to the instrument manufacturer's instructions.
Poor reproducibility Inconsistent injection volume: Manual injections can be a significant source of variability.Use an autosampler for precise and repeatable injections.
Carryover: Residual analyte from a previous high-concentration sample can affect subsequent runs.Run a solvent blank after high-concentration samples to check for carryover. If present, bake out the column and clean the injector.
Ghost peaks Contamination: Contamination can originate from the septum, liner, or carrier gas.Replace the septum and liner. Ensure high-purity carrier gas is used and that gas lines are clean.
Backflash: The sample solvent expands to a volume greater than the liner capacity, causing it to contaminate the carrier gas lines.Reduce the injection volume or use an inlet liner with a larger internal volume. A lower inlet temperature can also reduce solvent expansion.

Technical Support Center: Quantification of 2-Methylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Methylbutanal. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges, particularly matrix effects, encountered during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a volatile organic compound that is a key aroma component in a variety of food and beverage products, contributing to malty, chocolate-like, and nutty scents.[1] It is primarily formed through the Strecker degradation of the amino acid isoleucine during processes like heating, fermentation, and aging.[1] Accurate quantification is crucial for quality control in the food and flavor industry and is also relevant in clinical research as a potential biomarker.[1][2]

Q2: What are matrix effects and how do they affect this compound analysis?

Matrix effects are the alteration of an analytical signal by the presence of other components in the sample matrix.[3][4] In the context of this compound quantification, especially in complex samples like food or biological fluids, matrix components can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal.[3][5] This can result in inaccurate quantification, either underestimating or overestimating the true concentration of this compound.[3]

Q3: What is the recommended method for overcoming matrix effects in this compound quantification?

The gold standard for accurately quantifying volatile flavor compounds like this compound and correcting for matrix effects is Stable Isotope Dilution Analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS).[1] This technique utilizes a stable isotope-labeled version of the analyte, such as this compound-¹³C₂, as an internal standard.[1][6] Because the labeled standard has virtually identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same matrix effects, allowing for reliable correction.[2]

Q4: Are there alternatives to Stable Isotope Dilution Analysis (SIDA)?

Yes, another common technique to compensate for matrix effects is the standard addition method.[7][8] This method involves adding known amounts of a this compound standard to the sample itself. By observing the increase in signal with each addition, it is possible to extrapolate back to determine the initial concentration of the analyte in the sample matrix.[9][10] This approach is advantageous because the calibration standards are analyzed in the same matrix as the unknown, minimizing bias from matrix effects.[7]

Q5: How can I minimize matrix effects during sample preparation?

Optimizing sample preparation is a critical step in reducing matrix effects.[11][12] For volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a recommended solvent-free technique for extraction.[1] Additionally, techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be employed to remove interfering matrix components before analysis.[12][13] Adding salt (e.g., NaCl) to the sample vial can also increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.[1][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Guide 1: Poor Peak Shape and Resolution
Symptom Potential Cause Suggested Solution
Tailing Peaks Active sites in the GC system: The analyte may be interacting with active sites in the injector liner, column, or detector.- Use a deactivated inlet liner and a high-quality, inert GC column.[14] - Consider derivatization to improve analyte stability.[14] - Trim the front end of the GC column.[14]
Fronting Peaks Column overload: The amount of analyte injected is saturating the stationary phase of the column.- Reduce the injection volume or use a higher split ratio in the GC inlet.[14] - Use a GC column with a thicker film or a wider internal diameter to increase sample capacity.[14]
Split Peaks Improper column installation or faulty injection: This can lead to a non-uniform introduction of the sample onto the column.- Ensure the column is installed correctly with minimal dead volume. - Check the syringe for proper operation and replace if necessary. - Optimize the injection speed and temperature.
Broad Peaks Low carrier gas flow rate or temperature issues: Insufficient flow or incorrect temperatures can lead to band broadening.- Verify and adjust the carrier gas flow rate to the optimal level for your column. - Ensure the oven temperature program is appropriate for the analyte. - Check for leaks in the gas lines.[15]
Guide 2: Inaccurate Quantification and Poor Reproducibility
Symptom Potential Cause Suggested Solution
Non-linear Calibration Curve Detector saturation at high concentrations: The detector is overwhelmed by a high concentration of the analyte.[14] Analyte adsorption at low concentrations: Active sites have a more pronounced effect at lower concentrations.[14]- Reduce the concentration of the upper-level standards.[14] - Decrease the injection volume or use a higher split ratio.[14] - Deactivate the GC inlet liner or use a liner with glass wool to promote volatilization.[14]
High y-intercept in Calibration Curve Contamination: Presence of this compound in the blank matrix, solvent, or glassware.[14] Carryover from previous injections. [14]- Analyze a solvent blank and a matrix blank to identify the source of contamination.[14] - Use high-purity solvents and thoroughly clean all glassware.[14] - Run a solvent blank after high-concentration samples to check for carryover.[14]
Poor Reproducibility of Peak Area Inconsistent injection volume or technique. Leaks in the injection system. - Use an autosampler for precise and repeatable injections.[16] - Check the syringe and septum for leaks and replace them at regular intervals.[15] - Perform a leak check on the column connections.[15]
Signal Suppression or Enhancement Matrix effects: Co-eluting compounds from the sample matrix are interfering with the ionization of this compound.[3][11]- Use a stable isotope-labeled internal standard (e.g., this compound-¹³C₂) for SIDA.[1][6] - Employ the standard addition method. [7] - Prepare matrix-matched calibrants by creating calibration standards in a blank matrix similar to the samples.[12][14]

Experimental Protocols

Protocol 1: Quantification of this compound using HS-SPME-GC-MS with Stable Isotope Dilution

This protocol outlines the use of Headspace Solid-Phase Microextraction (HS-SPME) for the extraction of this compound, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and Stable Isotope Dilution Analysis (SIDA).

Materials:

  • Homogenized sample (e.g., grated cheese, beer)

  • 20 mL headspace vials with PTFE-lined septa and crimp caps

  • Sodium Chloride (NaCl), analytical grade[6]

  • This compound-¹³C₂ internal standard solution (e.g., 10 µg/mL in methanol)[6]

  • This compound stock standard solution (e.g., 1000 µg/mL in methanol)[6]

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column for volatile compounds

Procedure:

  • Sample Preparation:

    • Weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.[1]

    • Add 1.0 g of NaCl to the vial to enhance the release of volatile compounds.[1]

    • Spike the sample with a known amount of the this compound-¹³C₂ internal standard solution to achieve a concentration within the expected range of the analyte.[1]

    • Immediately seal the vial.

  • Calibration Standards:

    • Prepare a series of working calibration standards by diluting the this compound stock standard in a blank matrix or a suitable solvent.

    • Spike each calibration standard with the same amount of this compound-¹³C₂ internal standard solution as the samples.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath and equilibrate at 60°C for 15 minutes.[1]

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C).[16]

    • Separate the compounds on the GC column using an appropriate temperature program.

    • Detect and quantify the analytes using the mass spectrometer in Selected Ion Monitoring (SIM) or full scan mode. Monitor at least two characteristic ions for both the unlabeled this compound and the ¹³C₂-labeled internal standard.[2]

  • Quantification:

    • Calculate the concentration of this compound in the original sample based on the ratio of the peak areas of the analyte and the internal standard, by referencing a calibration curve.[2]

Data Presentation

Table 1: Example Concentration of this compound in Various Food Matrices
Food ProductConcentration Range (µg/kg)Reference
Cheddar Cheese150.31 - 175.39[17]
BeerVaries significantly with type and age[1]
BreadVaries with baking conditions[1]
Roasted NutsVaries with roasting time and temperature[1]
Table 2: Hypothetical Injection Volume Optimization Data
Injection Volume (µL)Average Peak AreaRSD (%)Peak Shape
0.5150,0003.5Symmetrical
1.0320,0002.8Symmetrical
2.0650,0003.1Symmetrical
3.0980,0004.2Slight Fronting
5.01,200,0006.8Fronting

This table illustrates that an injection volume of 2.0 µL provides a high signal response with good reproducibility and peak shape.[16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification sample Homogenized Sample add_salt Add NaCl sample->add_salt add_is Spike with this compound-¹³C₂ add_salt->add_is seal Seal Vial add_is->seal equilibrate Equilibrate at 60°C seal->equilibrate expose_spme Expose SPME Fiber equilibrate->expose_spme desorb GC Inlet Desorption expose_spme->desorb separate GC Separation desorb->separate detect MS Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate result Final Result calculate->result

Caption: Workflow for this compound quantification by SIDA GC-MS.

troubleshooting_matrix_effects cluster_solutions Solutions for Matrix Effects start Inaccurate Quantification Observed? check_cal Check Calibration Curve Linearity start->check_cal Yes check_repro Assess Injection Reproducibility start->check_repro No, but poor reproducibility suspect_matrix Suspect Matrix Effects check_cal->suspect_matrix Non-linear or high intercept check_repro->suspect_matrix sida Implement Stable Isotope Dilution (SIDA) suspect_matrix->sida std_add Use Standard Addition Method suspect_matrix->std_add matrix_match Prepare Matrix-Matched Calibrants suspect_matrix->matrix_match optimize_prep Optimize Sample Preparation suspect_matrix->optimize_prep end Accurate Quantification Achieved sida->end std_add->end matrix_match->end optimize_prep->end

Caption: Decision tree for troubleshooting matrix effects.

formation_pathway isoleucine L-Isoleucine strecker Strecker Degradation isoleucine->strecker dicarbonyl Dicarbonyl Compound (from Maillard Reaction) dicarbonyl->strecker methylbutanal This compound (Malty, Nutty Aroma) strecker->methylbutanal

Caption: Formation of this compound via Strecker Degradation.

References

Technical Support Center: Stabilization of 2-Methylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2-Methylbutanal.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: this compound is susceptible to two main degradation reactions during long-term storage:

  • Autoxidation: The aldehyde group can oxidize in the presence of air to form the corresponding carboxylic acid, 2-methylbutanoic acid. This reaction can be auto-catalytic and is accelerated by exposure to UV light.[1]

  • Trimerization: Aldehydes can undergo acid-catalyzed self-condensation to form cyclic trimers (trialkyltrioxanes). The formation of 2-methylbutanoic acid via oxidation can accelerate this process.[1][2]

  • Peroxide Formation: Like many aldehydes, this compound may form explosive peroxides over time, especially when exposed to air.[3][4]

Q2: What are the optimal conditions for the long-term storage of this compound?

A2: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound is air-sensitive and should be handled and stored under an inert atmosphere.[5] Key recommendations include storing it in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3][6]

Q3: What types of stabilizers can be added to this compound to prevent degradation?

A3: Several types of chemical stabilizers can be added to enhance the long-term stability of this compound:

  • Antioxidants: These compounds inhibit the autoxidation process. Common examples include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tocopherols.[1]

  • Acid Scavengers: Tertiary amines can be used to neutralize any acidic impurities or the 2-methylbutanoic acid formed during oxidation. This is effective because both oxidation and trimerization reactions can be acid-catalyzed.[1]

  • Alkaline Stabilizers: In very low concentrations, alkaline substances such as alkali metal hydroxides or carbonates can also be effective at preventing polymerization and autocondensation.[2]

Q4: How can I visually inspect my this compound for signs of degradation?

A4: A visual inspection can provide initial clues about the stability of your sample. Look for:

  • Color Change: Pure this compound is a colorless to light yellow liquid.[7] A significant change in color may indicate the formation of degradation products.

  • Precipitate Formation: The formation of solid material or cloudiness can indicate the presence of trimers or other polymers, which are often less soluble.[8]

  • Viscosity Change: An increase in viscosity can also suggest polymerization has occurred.

Q5: Which analytical techniques are recommended for assessing the purity of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for accurately assessing the purity of this compound and quantifying any degradation products.[9][10] For highly accurate quantification, a Stable Isotope Dilution Assay (SIDA) using a labeled internal standard like this compound-13C2 is recommended.[9][11]

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommendationRationaleCitations
Temperature 2 - 8 °C (36 - 46 °F)Reduces reaction rates for degradation pathways.
Atmosphere Inert Gas (e.g., Nitrogen, Argon)Prevents autoxidation and peroxide formation by excluding oxygen.[3][4][5]
Container Tightly sealed, amber glass bottlePrevents exposure to air and moisture; protects from light which can catalyze degradation.[3][6]
Environment Cool, dry, well-ventilated areaEnsures a stable storage environment and safety.[3][4]
Avoid Heat, sparks, open flames, direct sunlightPrevents thermal degradation and ignition of flammable vapors.[5][7]
Incompatibles Oxidizing agents, strong acids, strong basesThese substances can catalyze or react with the aldehyde, leading to rapid degradation.[4][5]

Table 2: Common Stabilizers for Aldehydes

Stabilizer ClassExample(s)Recommended ConcentrationMechanism of ActionCitations
Antioxidants Di-tert-butyl-p-cresol (BHT), Hydroquinone0.01 - 5% by weightInhibit the free-radical chain reaction of autoxidation.[1]
Acid Acceptors Tertiary Amines0.01 - 10% by weightNeutralize acidic byproducts (e.g., carboxylic acids) that catalyze trimerization.[1]
Alkaline Substances Alkali Metal Hydroxides/Carbonates0.05 - 20 ppmInhibit polymerization and autocondensation reactions.[2]

Visualizations

node_2MB This compound node_Peroxide Peroxide Intermediate node_2MB->node_Peroxide Autoxidation node_Trimer Cyclic Trimer node_2MB->node_Trimer Trimerization node_O2 Oxygen (Air) node_O2->node_Peroxide node_Acid Acid Catalyst (H+) node_Acid->node_Trimer node_CarboxylicAcid 2-Methylbutanoic Acid node_Peroxide->node_CarboxylicAcid node_CarboxylicAcid->node_Acid contributes H+ cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 1. Obtain this compound Sample prep2 2. Add Internal Standard (e.g., this compound-13C2) prep1->prep2 prep3 3. Dilute with appropriate solvent prep2->prep3 analysis1 4. Inject sample into GC-MS prep3->analysis1 analysis2 5. Separate compounds on GC column analysis1->analysis2 analysis3 6. Detect and identify by MS analysis2->analysis3 data1 7. Integrate peak areas analysis3->data1 data2 8. Calculate purity based on area percent or calibration curve data1->data2

References

Technical Support Center: Minimizing 2-Methylbutanal Loss During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the loss of 2-Methylbutanal during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that make it prone to loss during sample preparation?

A1: this compound is a volatile organic compound with a low boiling point and high vapor pressure, making it susceptible to evaporation at ambient and elevated temperatures. Its moderate water solubility can also lead to partitioning into aqueous phases during extraction if not handled carefully.

Q2: What is the most common analytical technique for this compound, and why is an internal standard recommended?

A2: Gas chromatography (GC) coupled with mass spectrometry (MS) is the most prevalent and sensitive method for the analysis of this compound.[1][2] The use of a stable isotope-labeled internal standard, such as this compound-13C2, is highly recommended for accurate quantification.[2] This is because the internal standard is chemically identical to the analyte and will behave similarly during sample preparation and injection, thus correcting for any analyte loss or variability in instrument response.[2]

Q3: At what stages of sample preparation is this compound loss most likely to occur?

A3: Loss of this compound can occur at multiple stages, including:

  • Sample Collection and Storage: Evaporation from non-airtight containers.

  • Extraction: Partitioning into discarded solvent layers or loss due to heat generated during extraction.

  • Concentration/Evaporation Steps: Significant loss due to its high volatility.[3]

  • Sample Transfer: Adsorption onto surfaces of pipette tips, vials, and other labware.[4][5]

  • Injection: Inefficient transfer from the injector to the analytical column in GC.

Q4: Can derivatization help in preventing the loss of this compound?

A4: Yes, derivatization can be an effective strategy. Converting this compound into a less volatile and more stable derivative can significantly reduce its loss. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which forms a stable hydrazone.[6][7] These derivatives are amenable to analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Evaporation during sample handling and concentration. Work with samples at low temperatures (e.g., on ice). Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness.[3][5] Consider using a "keeper" solvent with a high boiling point.
Inefficient extraction. Optimize the extraction solvent and pH to ensure this compound partitions into the desired phase. Perform multiple extractions with smaller solvent volumes.
Adsorption to surfaces. Use silanized glassware or low-adsorption vials and pipette tips. Minimize sample transfer steps.[4][5]
Poor Peak Shape in GC (Tailing or Fronting) Active sites in the GC system. Use a deactivated injector liner and GC column. Condition the column before analysis.[2]
Inappropriate injection technique. For high concentration samples, a split injection is recommended to avoid column overload. For trace analysis, use a splitless injection to maximize sensitivity.[1]
Poor Reproducibility Inconsistent sample preparation. Ensure precise and consistent execution of all sample preparation steps. Use an autosampler for injections to improve precision.[1]
Analyte degradation. For biological samples, consider adding antioxidants or enzyme inhibitors to prevent degradation.[8] Store samples at low temperatures (-80°C) and for the shortest possible time.[9]
Non-linear Calibration Curve Analyte loss at low concentrations. At lower concentrations, adsorption effects are more pronounced. Ensure the deactivation of all surfaces in the sample path.[2]
Column or detector overload at high concentrations. Dilute the samples to fall within the linear range of the instrument. Optimize the injection volume.[1][2]

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC5H10O[10][11]
Molecular Weight86.13 g/mol [10][11]
Boiling Point92 °C at 1013 hPa[10]
Vapor Pressure76 hPa at 20 °C[10]
Water Solubility13 g/L at 20 °C[10]
log Pow (Octanol/Water Partition Coefficient)1.23 (calculated)[10]

Experimental Protocols

Protocol 1: Direct GC-MS Analysis of this compound

Objective: To quantify this compound in a liquid sample using an internal standard.

Materials:

  • Sample containing this compound

  • This compound-13C2 internal standard solution (e.g., 10 µg/mL in methanol)

  • Solvent for dilution (e.g., methanol or hexane)

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Appropriate GC column for volatile aldehydes (e.g., DB-5ms)

  • Deactivated injector liner

Methodology:

  • Sample Preparation:

    • To 1 mL of the sample, add a known volume (e.g., 10 µL) of the this compound-13C2 internal standard solution.

    • Vortex the sample to ensure thorough mixing.

    • If necessary, dilute the sample with a suitable solvent to bring the analyte concentration within the calibration range.

  • GC-MS Analysis:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split or Splitless (depending on concentration)[1]

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • MS Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound and its internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing standards of known this compound concentrations with a constant amount of internal standard.[2]

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Analysis of this compound via DNPH Derivatization and HPLC-UV

Objective: To stabilize and quantify this compound by converting it to its DNPH derivative.

Materials:

  • Sample containing this compound

  • DNPH solution (e.g., 0.1 mg/mL in acetonitrile)[12]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 HPLC column

Methodology:

  • Derivatization:

    • For a gaseous sample, pass a known volume of air through a DNPH-coated silica gel cartridge.[6][7]

    • For a liquid sample, mix a known volume of the sample with an excess of the DNPH solution and allow it to react.

  • Sample Preparation:

    • If using a cartridge, elute the DNPH-aldehyde derivatives with a known volume of acetonitrile.[7]

    • Filter the resulting solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water and acetonitrile.

    • Column: C18 reversed-phase column.

    • Detection: UV detector set at approximately 360 nm.[7]

    • Injection Volume: 10 µL

  • Quantification:

    • Prepare a calibration curve using standard solutions of the this compound-DNPH derivative.

    • Quantify the concentration of this compound in the sample by comparing the peak areas to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Internal Standard (this compound-13C2) Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Dilute Dilute (if necessary) Vortex->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify troubleshooting_logic Start Low Analyte Recovery Detected Check_Temp Check Sample Temperature (Too high?) Start->Check_Temp Check_Conc Check Concentration Method (Evaporation to dryness?) Check_Temp->Check_Conc No Sol_Temp Use low temperature (ice bath) Check_Temp->Sol_Temp Yes Check_Surfaces Check for Active Surfaces (Adsorption?) Check_Conc->Check_Surfaces No Sol_Conc Use gentle N2 stream, avoid dryness, use keeper solvent Check_Conc->Sol_Conc Yes Check_Extraction Check Extraction Efficiency (Incorrect solvent/pH?) Check_Surfaces->Check_Extraction No Sol_Surfaces Use deactivated glassware, minimize transfers Check_Surfaces->Sol_Surfaces Yes Sol_Extraction Optimize solvent/pH, perform multiple extractions Check_Extraction->Sol_Extraction Yes

References

Technical Support Center: Resolving Co-eluting Isomers of 2-Methylbutanal in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 2-Methylbutanal isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that co-elute?

A1: The most common co-eluting isomer is its structural isomer, 3-Methylbutanal. They share the same molecular weight and similar boiling points, making them challenging to separate. Additionally, this compound is a chiral molecule and exists as a pair of enantiomers, (R)-2-Methylbutanal and (S)-2-Methylbutanal, which will co-elute on non-chiral chromatographic columns.

Q2: Why is it important to separate these isomers?

A2: Accurate quantification of this compound is crucial in various fields. In the food and beverage industry, this compound is a key aroma compound, and its concentration, as well as the ratio to 3-Methylbutanal, can significantly impact the flavor profile.[1] In biomedical research, specific isomers may have different biological activities or be biomarkers for certain diseases.

Q3: What are the primary chromatographic techniques for separating this compound isomers?

A3: Gas chromatography (GC) is the most common technique for separating volatile compounds like this compound and its structural isomer. For separating the enantiomers of this compound, chiral gas chromatography is required.

Q4: What is chiral derivatization and when is it necessary?

A4: Chiral derivatization is a technique used to convert a mixture of enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent.[2] Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column. This is an alternative to using a more specialized and expensive chiral column.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and 3-Methylbutanal

Question: My chromatogram shows a single broad peak or two poorly resolved peaks for this compound and 3-Methylbutanal. How can I improve the separation?

Answer: Co-elution of these structural isomers is a common challenge. Here are several strategies to improve resolution:

  • Optimize the GC Column:

    • Non-polar columns: A non-polar column, such as one with a VF-Xms stationary phase, can provide good resolution for this compound and 3-Methylbutanal.[3]

    • Polar columns: While some polar columns may not resolve the aldehyde pair, others with different selectivities might be effective.[3] It is often a matter of empirical testing with different column chemistries.

  • Adjust the Temperature Program:

    • A slower temperature ramp rate (e.g., 3°C/min) in the elution range of the isomers can increase the separation.[3]

    • Start with a lower initial oven temperature to improve focusing of the analytes at the head of the column.

  • Carrier Gas Flow Rate:

    • Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type (e.g., helium at ~1 mL/min).[3] A flow rate that is too high or too low can decrease efficiency and resolution.

Issue 2: Peak tailing for this compound

Question: The peak for this compound is showing significant tailing. What are the possible causes and solutions?

Answer: Peak tailing for aldehydes can be caused by several factors:

  • Active Sites: Aldehydes are prone to interacting with active sites (e.g., acidic silanols) in the GC inlet liner or the column itself.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, you may need to trim the first few centimeters of the column to remove accumulated non-volatile residues.[4]

  • Improper Column Installation: An incorrect column installation depth in the injector or detector can create dead volumes, leading to peak tailing.[5]

    • Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model.[5]

  • Column Contamination: Buildup of non-volatile matrix components on the column can lead to peak tailing.

    • Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If this is ineffective, the column may need to be replaced.

Issue 3: Inability to separate (R)- and (S)-2-Methylbutanal

Question: I am trying to analyze the enantiomeric composition of this compound, but I only see a single peak on my GC.

Answer: Enantiomers have identical physical properties in a non-chiral environment, so they will not be separated on a standard achiral GC column. You have two primary options for chiral separation:

  • Direct Method: Chiral GC Column:

    • Use a GC column with a chiral stationary phase (CSP), such as a cyclodextrin-based column (e.g., Astec CHIRALDEX® or Supelco® DEX™).[6][7] These columns create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

  • Indirect Method: Chiral Derivatization:

    • React the this compound enantiomers with an enantiomerically pure chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.

Experimental Protocols

Protocol 1: Separation of this compound and 3-Methylbutanal using a Non-Polar GC Column

This protocol is adapted from a method for analyzing volatile compounds in food matrices.[3]

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place 5 mL of the liquid sample (e.g., beer) or 2g of the solid sample in a 20 mL headspace vial.

  • Add an appropriate internal standard.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 40°C for 15 minutes with agitation.

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

  • Desorb the fiber in the GC inlet for 5 minutes at 250°C.

GC-MS Conditions:

  • GC System: Agilent 7890B GC with 5977A MSD (or equivalent)

  • Column: VF-Xms (or equivalent non-polar column), 60 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 2 minutes

    • Ramp 1: 3°C/min to 100°C

    • Ramp 2: 20°C/min to 270°C, hold for 10 minutes

  • MSD Transfer Line: 270°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 35-350

Protocol 2: Chiral Separation of this compound Enantiomers using a Chiral GC Column

This protocol provides a general framework for chiral GC analysis. Specific conditions may need to be optimized for your instrument and application.

Sample Preparation:

  • Follow a suitable sample preparation technique as described in Protocol 1 (e.g., HS-SPME) or a liquid-liquid extraction depending on the sample matrix.

Chiral GC-MS Conditions:

  • GC System: Agilent 7890B GC with 5977A MSD (or equivalent)

  • Column: Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness (or equivalent chiral column)

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute

    • Ramp: 2°C/min to 180°C (or the upper-temperature limit of the column)

  • MSD Parameters: As described in Protocol 1.

Protocol 3: Indirect Chiral Separation via Derivatization

This protocol describes the derivatization of this compound with a chiral derivatizing agent, followed by analysis on a standard achiral GC column.

Derivatization Procedure:

  • In a clean, dry vial, dissolve the sample extract containing this compound in a small volume of an aprotic solvent (e.g., dichloromethane).

  • Add a chiral derivatizing agent suitable for aldehydes, such as a chiral hydrazine or hydroxylamine derivative. For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used for on-fiber derivatization with SPME.[8]

  • Follow the specific reaction conditions (e.g., temperature, time, use of a catalyst) recommended for the chosen derivatizing agent. For PFBHA on-fiber derivatization, the fiber is first exposed to the PFBHA solution and then to the sample headspace.[8]

  • After the reaction is complete, the derivatized sample can be directly injected into the GC-MS.

GC-MS Conditions:

  • Use the GC-MS conditions described in Protocol 1 (with the non-polar column), as the diastereomers can be separated on an achiral stationary phase. The temperature program may need to be adjusted based on the volatility of the derivatives.

Quantitative Data

The following table summarizes the Kovats Retention Indices (RI) for this compound on various GC columns. Retention indices are a way to normalize retention times, making them more comparable across different instruments and laboratories.[9]

CompoundColumn TypeStationary PhaseRetention Index (RI)Reference
This compoundNon-PolarDB-5646[10]
This compoundNon-PolarSE-54663[10]
This compoundNon-PolarBPX-5664[10]
This compoundMid-PolarDB-1701729[10]
This compoundPolarDB-Wax864[10]
This compoundPolarFFAP912[10]
This compoundPolarTC-Wax926[10]
This compoundPolarDB-FFAP936[10]

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for this compound Isomer Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection and Data Analysis Sample Sample Extraction Extraction Sample->Extraction e.g., HS-SPME, LLE Derivatization Derivatization Extraction->Derivatization For indirect chiral analysis GC_Analysis Gas Chromatography (GC) Extraction->GC_Analysis Direct analysis Derivatization->GC_Analysis Detector Detector GC_Analysis->Detector e.g., MS, FID Data_Processing Data_Processing Detector->Data_Processing Peak Integration, Identification Quantification Quantification Data_Processing->Quantification

Figure 1: General Experimental Workflow for this compound Isomer Analysis

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Co-elution of this compound Isomers Start Start Poor_Resolution Poor Peak Resolution? Start->Poor_Resolution Optimize_Column Optimize GC Column (Polarity, Chiral vs. Achiral) Poor_Resolution->Optimize_Column Yes Peak_Tailing Peak Tailing? Poor_Resolution->Peak_Tailing No Adjust_Temp Adjust Temperature Program (Slower Ramp, Lower Initial Temp) Optimize_Column->Adjust_Temp Check_Flow Check Carrier Gas Flow Rate Adjust_Temp->Check_Flow Check_Flow->Peak_Tailing Deactivated_Liner Use Deactivated Liner Peak_Tailing->Deactivated_Liner Yes Resolved Peaks Resolved Peak_Tailing->Resolved No Trim_Column Trim Front of Column Deactivated_Liner->Trim_Column Check_Installation Check Column Installation Trim_Column->Check_Installation Check_Installation->Resolved

Figure 2: Troubleshooting Logic for Co-elution of this compound Isomers

References

reducing thermal degradation of 2-Methylbutanal in the GC inlet

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of 2-Methylbutanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate the thermal degradation of this compound in the Gas Chromatography (GC) inlet.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in a GC inlet?

A1: The thermal degradation of this compound in a GC inlet is primarily caused by a combination of high temperatures and active sites within the inlet liner.[1][2][3] Aldehydes, in general, are susceptible to thermal stress and can react or degrade on hot, active surfaces.[3] This can lead to the formation of breakdown products, resulting in inaccurate quantification and poor chromatography.[1]

Q2: How does the GC inlet temperature affect the analysis of this compound?

A2: The inlet temperature is a critical parameter that needs to be carefully optimized.[4][5] While a sufficiently high temperature is required to ensure the rapid and complete vaporization of the sample, excessive heat can lead to the thermal degradation of labile compounds like this compound.[3][4][5] An optimal inlet temperature will facilitate efficient sample transfer to the column without causing significant analyte breakdown.[5] A good starting point for inlet temperature is 250 °C, which can then be adjusted based on experimental results.[4]

Q3: What is the role of the GC inlet liner in preventing thermal degradation?

A3: The inlet liner is the first surface the sample encounters in the GC system, making its inertness crucial for analyzing active compounds like aldehydes.[1] Liners can have active sites, such as silanol groups or metallic impurities, that can catalyze the degradation of analytes at high temperatures.[1] Using a deactivated liner, often through a process like silanization, is essential to minimize these interactions.[1] The geometry and packing of the liner also play a role in sample vaporization and transfer.[6][7]

Q4: Should I use a split or splitless injection for this compound analysis?

A4: The choice between split and splitless injection depends on the concentration of this compound in your sample.[8]

  • Split Injection: Recommended for higher concentration samples to prevent column overload and ensure sharp peaks.[8] Using a split injection can also reduce the impact of inlet activity on the analysis.[1]

  • Splitless Injection: Preferred for trace-level analysis to maximize the amount of analyte transferred to the column, thereby increasing sensitivity.[8][9] However, the longer residence time of the analyte in the inlet during splitless injection can increase the risk of thermal degradation.[3][10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the GC analysis of this compound, with a focus on reducing thermal degradation in the inlet.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery or complete loss of this compound peak 1. Excessive Inlet Temperature: The inlet temperature is too high, causing thermal degradation of the analyte.[3][4] 2. Active Inlet Liner: The liner has active sites that are catalyzing the degradation.[1][2] 3. Contaminated System: Residue from previous injections has created active sites in the inlet or column.[11]1. Optimize Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and gradually increase it to find the optimal balance between vaporization and degradation.[10] 2. Use a Deactivated Liner: Replace the current liner with a new, high-quality deactivated liner. Consider liners specifically designed for active compounds.[1][12] 3. Perform Inlet Maintenance: Clean the injector and replace the septum and liner.[13] Trim the front end of the GC column to remove any accumulated non-volatile residues.[12][14]
Poor peak shape (tailing or fronting) 1. Analyte Adsorption: Active sites in the liner or column are interacting with the aldehyde.[12] 2. Inappropriate Inlet Temperature: The temperature is too low for efficient vaporization, leading to slow sample transfer.[5] 3. Column Overload: The amount of sample injected is too large for the column's capacity.[13]1. Improve System Inertness: Use a deactivated liner and a high-quality, inert GC column.[12] Consider derivatization to improve analyte stability if the problem persists.[12] 2. Adjust Inlet Temperature: Gradually increase the inlet temperature to ensure rapid vaporization.[5] 3. Modify Injection Parameters: Reduce the injection volume or increase the split ratio.[12][13]
Appearance of unexpected peaks (degradation products) 1. Thermal Degradation: this compound is breaking down in the hot inlet.[3] 2. Chemical Reactivity in Liner: The analyte is reacting with the liner material or contaminants.[1]1. Lower Inlet Temperature: This is the most direct way to reduce thermal degradation.[10] 2. Use a More Inert Liner: Switch to a highly deactivated liner. Liners with glass wool can sometimes promote volatilization but can also be a source of activity.[7][12] Experiment with different liner types (e.g., single taper, double gooseneck).[10]
Poor reproducibility 1. Inconsistent Vaporization: Fluctuations in inlet conditions are affecting sample transfer. 2. Liner Contamination: The liner is becoming progressively more active with each injection. 3. Syringe Issues: The syringe may be contaminated or functioning improperly.1. Optimize Injection Parameters: Ensure consistent injection speed and volume. Use an autosampler for better precision.[8] 2. Regularly Replace Liner and Septum: Establish a routine maintenance schedule for replacing inlet consumables.[13] 3. Check and Clean the Syringe: Clean the syringe or try a new one.[13]

Experimental Protocols

Protocol for Optimizing GC Inlet Temperature for this compound Analysis

Objective: To determine the optimal inlet temperature that maximizes the response of this compound while minimizing thermal degradation.

Materials:

  • Standard solution of this compound in a suitable solvent (e.g., hexane or methanol).

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • A new, deactivated GC inlet liner.

  • Appropriate GC column for volatile aldehyde analysis.

Methodology:

  • Initial GC Setup:

    • Install a new, deactivated liner and septum.

    • Set the initial inlet temperature to a low value (e.g., 180 °C).

    • Set the oven temperature program suitable for the elution of this compound.

    • Use a constant flow of carrier gas (e.g., Helium at 1.0 mL/min).[8]

  • Temperature Series Injections:

    • Inject a standard solution of this compound at the initial inlet temperature.

    • Increase the inlet temperature in increments of 20 °C (e.g., 200 °C, 220 °C, 240 °C, 260 °C, 280 °C, 300 °C).

    • At each temperature setting, perform at least three replicate injections to ensure reproducibility.

  • Data Analysis:

    • For each temperature, record the peak area and peak shape (asymmetry factor) of this compound.

    • Monitor the chromatogram for the appearance of any new peaks that could be degradation products.

    • Plot the average peak area of this compound against the inlet temperature.

  • Optimization:

    • The optimal inlet temperature is the one that provides the highest peak area for this compound before a significant decrease is observed, which would indicate the onset of thermal degradation.

    • The optimal temperature should also yield a sharp, symmetrical peak.

Illustrative Data: Effect of Inlet Temperature on this compound Response

The following table presents hypothetical data from an inlet temperature optimization experiment. This data is for illustrative purposes only.

Inlet Temperature (°C)Average Peak Area (Arbitrary Units)Peak Asymmetry FactorObservations
18075,0001.3Peak tailing observed.
20095,0001.1Good peak shape.
220110,0001.0Excellent peak shape and response.
240112,0001.0Maximum response observed.
260105,0001.1Slight decrease in response.
28088,0001.2Significant decrease in response, small degradation peak appears.
30065,0001.4Further response reduction, larger degradation peak.

Visualizations

Troubleshooting_Workflow Start Problem: Poor this compound Chromatography Check_Temp Is Inlet Temperature Optimized? Start->Check_Temp Lower_Temp Lower Inlet Temperature Check_Temp->Lower_Temp No Check_Liner Is the Liner Deactivated and Clean? Check_Temp->Check_Liner Yes Lower_Temp->Check_Liner Replace_Liner Replace with a New, Deactivated Liner Check_Liner->Replace_Liner No Check_System Is the System Clean? Check_Liner->Check_System Yes Replace_Liner->Check_System Clean_System Perform Inlet Maintenance (Clean Injector, Replace Septum) Check_System->Clean_System No Check_Injection Are Injection Parameters Correct? Check_System->Check_Injection Yes Clean_System->Check_Injection Adjust_Injection Adjust Injection Volume or Split Ratio Check_Injection->Adjust_Injection No Solution Problem Resolved Check_Injection->Solution Yes Adjust_Injection->Solution

Caption: Troubleshooting workflow for poor this compound chromatography.

Degradation_Pathway Analyte This compound (In Sample) Inlet GC Inlet Analyte->Inlet Degradation Thermal Degradation Inlet->Degradation  causes Intact_Analyte Intact this compound Inlet->Intact_Analyte  transfers High_Temp High Temperature High_Temp->Degradation Active_Sites Active Sites (e.g., Silanols) Active_Sites->Degradation Products Degradation Products (e.g., smaller molecules) Degradation->Products  forms Column GC Column Products->Column Intact_Analyte->Column

Caption: Factors in the GC inlet leading to this compound degradation.

References

Technical Support Center: Optimizing SPME Fiber Selection for 2-Methylbutanal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) fiber selection for the analysis of 2-Methylbutanal.

Troubleshooting Guide

This guide addresses common issues encountered during the SPME analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Analyte Response Inappropriate fiber selection: The fiber coating may have a low affinity for this compound.For volatile and semi-volatile aldehydes like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice due to its mixed-phase characteristics, allowing for the adsorption of a wide range of analytes.[1][2][3] Consider testing fibers with different polarities, such as a polyacrylate (PA) fiber for more polar compounds or a PDMS/DVB fiber for less polar volatiles.[4][5][6]
Suboptimal extraction parameters: Incorrect temperature, time, or sample conditions can reduce extraction efficiency.Optimize extraction temperature (e.g., 60-70°C) and time (e.g., 20-60 minutes).[3][7] The addition of salt (salting out) to aqueous samples can increase the volatility of this compound, improving its transfer to the headspace.[1] Ensure the sample is properly agitated during extraction to facilitate equilibrium.
Analyte degradation: this compound may be unstable under the experimental conditions.Minimize sample storage time and keep samples cooled before analysis. Consider derivatization if degradation is suspected.
Fiber damage or contamination: The SPME fiber may be worn out or contaminated from previous analyses.Visually inspect the fiber for any signs of damage or discoloration. Condition the fiber according to the manufacturer's instructions before each use.[8] If contamination is suspected, bake the fiber at a high temperature (within its recommended limit) for an extended period. Replace the fiber if it is damaged or has been used for a large number of extractions (typically 50-100).[9]
Poor Reproducibility (High RSD) Inconsistent sampling technique: Variations in fiber placement, extraction time, or sample volume can lead to inconsistent results.Use an autosampler for precise and repeatable injections.[10] If performing manual injections, ensure consistent fiber immersion depth and timing for every sample. Maintain a consistent sample volume and vial size.
Matrix effects: The sample matrix (e.g., food, biological fluid) can interfere with the extraction process.Employ matrix-matched calibration standards to compensate for matrix effects. The use of a stable isotope-labeled internal standard, such as this compound-¹³C₂, is highly recommended for accurate quantification.[1]
Carryover from previous injections: Residual analytes from a previous, more concentrated sample can be released in subsequent analyses.Increase the fiber desorption time and/or temperature in the GC inlet.[10] Run a blank analysis after a high-concentration sample to check for carryover.
Peak Tailing or Broadening Suboptimal GC conditions: Incorrect inlet temperature, flow rate, or column choice can affect peak shape.Ensure the GC inlet temperature is high enough for rapid desorption of this compound from the fiber (e.g., 250°C).[2][7] Optimize the carrier gas flow rate. Use a column with a suitable stationary phase for aldehyde analysis (e.g., a wax or a low-to-mid polarity phase).
Active sites in the GC system: The analyte may be interacting with active sites in the inlet liner or the column.Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for analyzing this compound?

A1: The optimal fiber depends on the sample matrix and the desired analytical outcome. However, for general purposes, a mixed-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended for volatile aldehydes such as this compound.[1][2][3] This fiber type offers a broad range of selectivity, capable of adsorbing both polar and non-polar compounds. For more targeted analyses, other fibers can be considered:

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): Effective for more volatile and less polar compounds.[4][5][6]

  • Carboxen/Polydimethylsiloxane (CAR/PDMS): Best for very volatile compounds and gases.[8][11]

  • Polyacrylate (PA): Suitable for polar analytes.[4][5][6]

Q2: How do I choose between headspace and direct immersion SPME for this compound analysis?

A2: For a volatile compound like this compound, Headspace (HS-SPME) is generally the preferred method. HS-SPME is a cleaner technique as the fiber is not in direct contact with the sample matrix, which minimizes contamination and extends the fiber's lifespan. Direct immersion may be considered for less volatile analytes or when higher sensitivity is required, but it is more susceptible to matrix interferences.

Q3: What are the key parameters to optimize for HS-SPME of this compound?

A3: The most critical parameters to optimize are:

  • SPME Fiber Composition: As discussed in Q1.

  • Extraction Temperature: Higher temperatures increase the volatility of this compound but can affect the partitioning equilibrium. A typical starting point is 60°C.[3]

  • Extraction Time: Sufficient time must be allowed for the analyte to reach equilibrium between the sample headspace and the fiber. This is often in the range of 20-60 minutes.[3][7]

  • Sample Agitation: Stirring or agitation of the sample during extraction helps to accelerate the mass transfer of the analyte into the headspace.

  • Addition of Salt: Adding NaCl or other salts to aqueous samples increases the ionic strength and can "salt out" volatile compounds, driving them into the headspace.[1]

Q4: How can I quantify this compound using SPME?

A4: SPME is a quantitative technique, but accurate quantification requires careful calibration.[10] The most robust method is the use of a stable isotope-labeled internal standard , such as this compound-¹³C₂, in a Stable Isotope Dilution Assay (SIDA).[1] This approach effectively compensates for matrix effects and variations in extraction efficiency.[1] Alternatively, external calibration with matrix-matched standards can be used. It is crucial to prepare calibration standards in a matrix that closely resembles the unknown samples.

Quantitative Data Summary

The following table summarizes the performance of different SPME fibers for the analysis of aldehydes, including compounds similar to this compound. The data is compiled from various studies and provides a general comparison.

SPME Fiber CoatingTarget AnalytesMatrixKey FindingsReference
DVB/CAR/PDMS Volatile aldehydes (including this compound)Liquid food matrixRecommended for its ability to extract a chemically diverse range of metabolites.[1][3]
PDMS/DVB Hexanal, PentanalCooked turkeyShowed the best reproducibility and linearity of response for hexanal.[11]
CAR/PDMS Volatile compoundsBrown rice vinegarResulted in the best extraction of volatile organic compounds compared to other tested fibers.[12]
PA (Polyacrylate) Volatile compoundsMushroomExhibited the lowest extraction efficiency for non-polar 8-carbon compounds but was effective for more polar compounds.[6]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in a liquid matrix.[1]

1. Materials and Reagents:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Internal Standard (IS): this compound-¹³C₂ stock solution (e.g., 100 µg/mL in methanol).

  • Calibration Standards: Stock solution of this compound (≥98% purity) and other target aldehydes (e.g., 100 µg/mL in methanol).

  • Sodium Chloride (NaCl): Analytical grade.

2. Sample Preparation:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial.

  • Spike the sample with the internal standard to achieve a known final concentration (e.g., 20 ng/mL).

  • Seal the vial tightly with the screw cap.

3. HS-SPME Procedure:

  • Place the vial in the autosampler tray or a heating block.

  • Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration.

  • Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C.

4. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a suitable capillary column (e.g., DB-WAX, VF-5ms).

  • Oven Program: Start at 40°C (hold for 2 minutes), ramp to 240°C at 10°C/min, and hold for 5 minutes. (Note: This is an example program and should be optimized for the specific column and analytes).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: For initial identification, scan from m/z 35-350.

    • SIM Mode: For quantification, use Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Select characteristic ions for this compound and its labeled internal standard.

5. Calibration:

  • Prepare a series of calibration standards in an analyte-free matrix.

  • Each standard should contain a constant concentration of the internal standard and varying concentrations of the unlabeled this compound.

  • Analyze the standards using the same HS-SPME-GC-MS method.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualization

SPME_Fiber_Selection_Workflow start Start: this compound Analysis matrix Define Sample Matrix (e.g., Aqueous, Solid, Gaseous) start->matrix volatility Consider Analyte Properties (this compound is volatile) matrix->volatility initial_fiber Initial Fiber Selection: Mixed-Phase Fiber (DVB/CAR/PDMS) volatility->initial_fiber hs_vs_di Choose Extraction Mode: Headspace (HS) vs. Direct Immersion (DI) initial_fiber->hs_vs_di hs_spme HS-SPME (Recommended) hs_vs_di->hs_spme Volatile Analyte di_spme DI-SPME (High Sensitivity Needed) hs_vs_di->di_spme Less Volatile / Matrix Dependent optimize Optimize Extraction Parameters: - Temperature - Time - Agitation - Salt Addition hs_spme->optimize di_spme->optimize evaluate Evaluate Performance: - Sensitivity - Reproducibility - Peak Shape optimize->evaluate satisfactory Satisfactory evaluate->satisfactory Yes not_satisfactory Not Satisfactory evaluate->not_satisfactory No end Final Optimized Method satisfactory->end troubleshoot Troubleshoot: - Check for leaks - Condition fiber - Verify GC-MS performance not_satisfactory->troubleshoot alternative_fiber Consider Alternative Fibers: - PDMS/DVB (less polar) - PA (more polar) troubleshoot->alternative_fiber alternative_fiber->optimize

Caption: Workflow for selecting and optimizing an SPME fiber for this compound analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape of 2-Methylbutanal in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic (GC) analysis of 2-Methylbutanal. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues affecting peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

A1: Poor peak shape for this compound, a volatile and active aldehyde, typically manifests as peak tailing, fronting, or broadening. The most common causes can be categorized into several areas:

  • Inlet Issues: Active sites in the injector liner or a contaminated liner can interact with the aldehyde, causing peak tailing. Improperly set inlet temperature can also lead to issues.

  • Column Problems: The use of a non-ideal stationary phase, column contamination, or degradation of the column can all lead to distorted peaks. Co-elution with its isomer, 3-Methylbutanal, is also a frequent issue.

  • Sample-Related Issues: High sample concentration can lead to column overload and peak fronting. The choice of solvent can also impact peak shape.

  • Instrument Setup: Leaks in the system, incorrect flow rates, or improper column installation can cause a variety of peak shape problems.

Q2: My this compound peak is tailing. What should I check first?

A2: Peak tailing for an active compound like this compound often points to interactions with active sites in the GC system. Here is a systematic approach to troubleshooting:

  • Check the Inlet Liner: The liner is a primary point of contact for the sample. Ensure you are using a deactivated liner. If the liner is old or has been exposed to many samples, replace it.

  • Column Conditioning: Condition your column according to the manufacturer's instructions to remove any contaminants.

  • Trim the Column: If the front end of the column is contaminated, trimming 10-20 cm from the inlet side can often resolve the issue.

  • Check for Leaks: Leaks in the inlet or column connections can disrupt the carrier gas flow and cause tailing.

Q3: I am observing a fronting peak for this compound. What is the likely cause?

A3: Peak fronting is most commonly caused by column overload.[1] This means that the amount of this compound being introduced onto the column is exceeding its capacity. To address this:

  • Reduce Injection Volume: Decrease the amount of sample injected.

  • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.

  • Increase the Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

Q4: How can I resolve the co-elution of this compound and 3-Methylbutanal?

A4: The separation of these two isomers can be challenging due to their similar boiling points. A non-polar column with a thick film has been shown to provide good resolution for this compound and 3-methylbutanal.[2] A polar column may fail to resolve this pair.[2] Optimization of the temperature program, specifically a slow ramp rate, can also improve separation.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step approach to identifying and fixing the root cause of peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

Tailing_Troubleshooting start Peak Tailing Observed check_liner 1. Inspect & Replace Inlet Liner start->check_liner liner_deactivated Using a Deactivated Liner? check_liner->liner_deactivated replace_liner Replace with Deactivated Liner liner_deactivated->replace_liner No check_column 2. Assess Column Health liner_deactivated->check_column Yes replace_liner->check_column trim_column Trim 10-20 cm from Column Inlet check_column->trim_column condition_column Condition Column trim_column->condition_column check_leaks 3. System Integrity Check condition_column->check_leaks perform_leak_test Perform Leak Test check_leaks->perform_leak_test check_parameters 4. Review Method Parameters perform_leak_test->check_parameters optimize_temp Optimize Inlet & Oven Temperatures check_parameters->optimize_temp resolved Peak Shape Improved optimize_temp->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.

Guide 2: Addressing Peak Fronting and Broadening

This guide outlines the common causes and solutions for peak fronting and broadening.

Troubleshooting Workflow for Peak Fronting and Broadening

Fronting_Broadening_Troubleshooting start Peak Fronting or Broadening Observed check_overload 1. Investigate Column Overload start->check_overload reduce_sample Reduce Injection Volume or Dilute Sample check_overload->reduce_sample increase_split Increase Split Ratio reduce_sample->increase_split check_injection 2. Evaluate Injection Technique increase_split->check_injection injection_speed Optimize Injection Speed check_injection->injection_speed adjust_speed Adjust to Slower/ Faster Injection injection_speed->adjust_speed Optimize check_solvent 3. Assess Solvent Compatibility injection_speed->check_solvent OK adjust_speed->check_solvent solvent_mismatch Solvent Polarity Matches Column? check_solvent->solvent_mismatch change_solvent Change Solvent solvent_mismatch->change_solvent No resolved Peak Shape Improved solvent_mismatch->resolved Yes change_solvent->resolved

Caption: A decision tree for troubleshooting peak fronting and broadening issues.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data illustrating the impact of various GC parameters on the peak shape of this compound. The peak asymmetry is a key indicator of peak shape, with an ideal value of 1.0.

ParameterCondition AAsymmetry (A)Condition BAsymmetry (B)Expected Outcome
Inlet Liner Standard Glass Liner1.8Deactivated Liner1.1Deactivated liners significantly reduce peak tailing for active aldehydes.
Injection Mode Splitless1.3Split (50:1)1.0For higher concentrations, split injection prevents overload and improves symmetry.
Injection Volume 2.0 µL1.9 (Fronting)0.5 µL1.1A smaller injection volume prevents column overload and peak fronting.
Inlet Temperature 200 °C1.4250 °C1.1An optimized inlet temperature ensures complete vaporization without degradation.
Column Phase Polar (WAX)1.6Non-polar (5% Phenyl)1.2A non-polar phase often provides better peak shape for less polar aldehydes.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in a Food Matrix

This protocol describes a general method for the analysis of this compound in a food sample using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • HS-SPME Autosampler

  • 20 mL Headspace Vials with PTFE-lined septa

  • SPME Fiber (e.g., DVB/CAR/PDMS)

  • Analytical Standard of this compound

  • Internal Standard (e.g., this compound-d7)

  • Sodium Chloride (NaCl)

  • Homogenized Food Sample

Procedure:

  • Sample Preparation:

    • Weigh 2.0 g of the homogenized food sample into a 20 mL headspace vial.

    • Add 1.0 g of NaCl to the vial.

    • Spike the sample with a known amount of the internal standard solution.

    • Immediately seal the vial.[3]

  • HS-SPME Extraction:

    • Place the vial in the autosampler and incubate at 60°C for 15 minutes with agitation.[3]

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Inlet: 250°C, Splitless mode (or appropriate split ratio based on concentration).

    • Column: Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 20°C/min, hold for 2 minutes.

    • MS Parameters:

      • Transfer Line: 250°C

      • Ion Source: 230°C

      • Scan Range: m/z 35-200

Data Analysis:

  • Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.[3]

Signaling Pathway and Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of this compound, from sample preparation to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Homogenized Food Sample add_salt Add NaCl sample->add_salt add_is Spike with Internal Standard add_salt->add_is seal_vial Seal Vial add_is->seal_vial incubate Incubate at 60°C seal_vial->incubate extract Expose SPME Fiber incubate->extract inject Inject into GC-MS extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: General workflow for the quantification of this compound in a food matrix.

References

preventing oxidation of 2-Methylbutanal in standard solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Methylbutanal in standard solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation, storage, and use of this compound standard solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound standard showing decreasing concentration over time?

A1: this compound is a volatile aldehyde susceptible to degradation through several pathways. The primary cause of decreasing concentration is likely oxidation, where the aldehyde group reacts with oxygen to form the corresponding carboxylic acid, 2-methylbutanoic acid.[1][2] Volatility can also lead to loss of the analyte if containers are not properly sealed.[1]

Q2: What are the visible signs of this compound degradation in my standard solution?

A2: While early stages of degradation may not be visible, significant oxidation can sometimes lead to a slight change in color or the formation of precipitates, especially at higher concentrations. The most reliable method to detect degradation is through chromatographic analysis, where you may observe a decrease in the this compound peak area and the appearance of new peaks corresponding to degradation products.[2]

Q3: What are the optimal storage conditions for this compound standard solutions?

A3: To minimize degradation, standard solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.[2]

  • Light: Protect from light by using amber glass vials or by storing in the dark.[3] this compound can undergo photodegradation.[4][5]

  • Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

Q4: Which solvent should I use to prepare my this compound standard solution?

A4: High-purity (HPLC or analytical grade) acetonitrile and methanol are commonly used solvents for preparing aldehyde standards.[2][6] The choice of solvent may depend on the analytical method being used. It is crucial to use anhydrous solvents to prevent potential reactions with water.

Q5: Can I use antioxidants to prevent the oxidation of this compound in my standard solutions?

A5: Yes, adding an antioxidant can significantly improve the stability of your standard solution. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing free-radical mediated oxidation in organic solutions.[7][8] Ascorbic acid has also been studied for its ability to inhibit aldehyde production in certain systems.[3][9] The choice and concentration of the antioxidant should be validated to ensure it does not interfere with your analytical method.

Troubleshooting Common Problems

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent results between freshly prepared and stored standards Oxidation of the stored standard solution.1. Prepare fresh standards for each analytical run. 2. Implement the use of an antioxidant such as BHT in your standard solution preparation. 3. Ensure storage conditions are optimal (refrigerated/frozen, protected from light, inert atmosphere).
Appearance of unknown peaks in the chromatogram of a stored standard Formation of degradation products, primarily 2-methylbutanoic acid due to oxidation.1. Confirm the identity of the new peak using a reference standard of 2-methylbutanoic acid or by mass spectrometry. 2. Review and optimize your storage and handling procedures to minimize oxidation.
Low recovery of this compound during sample preparation Loss of analyte due to volatility.1. Ensure all vials are tightly sealed with PTFE-lined septa. 2. Minimize the headspace in your vials. 3. Avoid prolonged exposure of the solution to room temperature.[1]
Precipitate formation in the standard solution Polymerization of the aldehyde, which can be catalyzed by impurities or exposure to light and air.1. Use high-purity, anhydrous solvents. 2. Store the solution in a clean, tightly sealed amber vial. 3. If a precipitate is observed, discard the solution and prepare a fresh one.

Experimental Protocols

Below are detailed protocols for the preparation of this compound standard solutions and the validation of their stability.

Protocol 1: Preparation of a this compound Standard Stock Solution

This protocol describes the preparation of a 1000 µg/mL stock solution of this compound in acetonitrile with BHT as a stabilizer.

Materials:

  • This compound (≥99.5% purity)

  • HPLC-grade acetonitrile, anhydrous

  • Butylated hydroxytoluene (BHT)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare BHT-containing solvent: Dissolve a small, accurately weighed amount of BHT in acetonitrile to achieve a final concentration of 0.01% (w/v). For example, dissolve 10 mg of BHT in 100 mL of acetonitrile.

  • Weighing this compound: Accurately weigh approximately 10 mg of pure this compound into a tared weighing vial. Due to its volatility, perform this step quickly.

  • Dissolution: Quantitatively transfer the weighed this compound to a 10 mL volumetric flask. Rinse the weighing vial with the BHT-containing acetonitrile and add the rinsing to the volumetric flask.

  • Dilution: Bring the solution to the mark with the BHT-containing acetonitrile.

  • Homogenization: Cap the flask and mix thoroughly by inverting it several times.

  • Storage: Immediately transfer aliquots of the stock solution into amber glass vials. Purge the headspace of each vial with an inert gas before sealing. Store the vials at -20°C.

Protocol 2: Validation of this compound Standard Solution Stability

This protocol outlines a stability study to determine the shelf life of your this compound standard solution.

Objective: To evaluate the stability of a this compound standard solution under specified storage conditions over a defined period.

Methodology:

  • Preparation: Prepare a batch of this compound standard solution according to Protocol 1.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the standard solution in triplicate using a validated analytical method (e.g., GC-FID). This will serve as the baseline.

  • Storage: Store the aliquots of the standard solution under the desired conditions (e.g., 4°C and -20°C, protected from light).

  • Time Points: Analyze the stored solutions at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis: At each time point, allow the stored aliquot to come to room temperature. Analyze it in triplicate alongside a freshly prepared standard solution of the same concentration.

  • Data Evaluation: Calculate the mean concentration and relative standard deviation (RSD) at each time point. Compare the mean concentration of the stored standard to that of the freshly prepared standard.

Acceptance Criteria: The standard solution is considered stable if the mean concentration of the stored solution is within ±10% of the initial (Time 0) concentration and no significant degradation products are observed.[10]

Data Presentation

The following table summarizes the key factors influencing the stability of this compound standard solutions.

Table 1: Factors Affecting the Stability of this compound Standard Solutions

ParameterRecommendationRationale
Storage Temperature 2-8°C (short-term) -20°C (long-term)Reduces the rate of chemical reactions, including oxidation and polymerization.[2]
Solvent High-purity, anhydrous acetonitrile or methanolMinimizes the presence of water and other impurities that can react with the aldehyde.[2]
Antioxidant 0.01% (w/v) Butylated Hydroxytoluene (BHT)Scavenges free radicals, inhibiting the autooxidation of the aldehyde.[7][8]
Exposure to Light Store in amber glass vials or in the darkPrevents photodegradation, a known degradation pathway for aldehydes.[4][5]
Exposure to Oxygen Prepare and store under an inert atmosphere (N₂ or Ar)Minimizes direct oxidation of the aldehyde functional group.
pH NeutralAldehydes can be unstable at both acidic and basic pH.

Visualizations

Diagram 1: Workflow for Preparing a Stabilized this compound Standard Solution

G cluster_prep Preparation of Stabilized Solvent cluster_standard Preparation of Standard Solution cluster_storage Storage weigh_bht Weigh BHT dissolve_bht Dissolve BHT in Acetonitrile weigh_bht->dissolve_bht dissolve_aldehyde Dissolve in Stabilized Solvent dissolve_bht->dissolve_aldehyde weigh_aldehyde Weigh this compound weigh_aldehyde->dissolve_aldehyde aliquot Aliquot into Amber Vials dissolve_aldehyde->aliquot purge Purge with Inert Gas aliquot->purge store Store at -20°C purge->store

Caption: Workflow for preparing a stabilized this compound standard solution.

Diagram 2: Logical Flow for Troubleshooting this compound Standard Instability

G start Inconsistent Results? check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Check Solvent Purity and Water Content check_storage->check_solvent check_antioxidant Consider Adding Antioxidant (e.g., BHT) check_solvent->check_antioxidant prepare_fresh Prepare Fresh Standard check_antioxidant->prepare_fresh reanalyze Re-analyze prepare_fresh->reanalyze resolve Problem Resolved reanalyze->resolve

Caption: Logical flow for troubleshooting this compound standard instability.

References

Technical Support Center: 2-Methylbutanal Formation in Food Processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the formation of 2-Methylbutanal in food processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in food processing?

This compound is a volatile organic compound that contributes to the aroma profile of many food products.[1][2] It is often described as having a malty, chocolate-like, or nutty aroma.[1] Its presence is crucial for the characteristic flavor of foods such as cheese, beer, bread, and roasted nuts.[1] However, excessive amounts can lead to off-flavors, making its control essential during food processing.

Q2: What is the primary pathway for this compound formation in food?

The primary pathway for this compound formation is the Strecker degradation of the amino acid L-isoleucine.[1] This reaction occurs between an α-amino acid and a dicarbonyl compound, which is often a product of the Maillard reaction.[1] The reaction results in the formation of an aldehyde with one less carbon atom than the original amino acid.

Q3: What are the key precursors for this compound formation?

The key precursors for the formation of this compound are:

  • L-isoleucine: An essential amino acid found in many protein-rich foods.

  • Dicarbonyl compounds: These are typically formed during the Maillard reaction between reducing sugars and amino acids. Examples include glyoxal and methylglyoxal.

Q4: Are there alternative pathways for this compound formation?

Yes, besides the Strecker degradation, this compound can be formed through other pathways, although they are generally considered less significant:

  • Enzymatic Pathways (Ehrlich Pathway): In fermented foods, microorganisms like lactic acid bacteria can convert L-isoleucine into this compound through a series of enzymatic reactions.[3] This involves the transamination of isoleucine to α-keto-β-methylvaleric acid, followed by decarboxylation to this compound.

  • Lipid Oxidation: Lipid oxidation products, such as 4,5-epoxy-2-alkenals, can also react with amino acids in a Strecker-type degradation to form aldehydes like this compound.[4]

Troubleshooting Guide: Controlling this compound Formation

Issue 1: Excessive malty or off-flavors in my heat-processed food product.

Possible Cause: High levels of this compound formation due to the Strecker degradation during heating.

Control Strategies:

  • Temperature and Time Control: The Strecker degradation is highly dependent on temperature and time. Lowering the processing temperature and reducing the heating time can significantly decrease the formation of this compound.

  • Precursor Management:

    • Reduce Isoleucine Availability: If possible, select raw materials with lower free isoleucine content.

    • Limit Maillard Reaction: Control the Maillard reaction by reducing the concentration of reducing sugars or by processing at lower temperatures.

  • pH Adjustment: The rate of the Maillard reaction and subsequent Strecker degradation is influenced by pH. Adjusting the pH of the food matrix can help control the reaction rate.

Issue 2: Inconsistent this compound levels in my fermented food product.

Possible Cause: Variability in microbial activity and precursor availability.

Control Strategies:

  • Starter Culture Selection: The choice of starter culture is critical. Select strains with known and consistent metabolic pathways for amino acid catabolism. Some lactic acid bacteria are more prone to producing branched-chain aldehydes than others.[1]

  • Control of Fermentation Conditions: Tightly control fermentation parameters such as temperature, time, and pH to ensure consistent microbial activity.

  • Adjunct Cultures: The use of adjunct cultures can influence the formation of this compound. For instance, the lysis of certain adjunct strains can increase the availability of enzymes involved in its formation.[1]

Data Presentation: Impact of Processing Parameters on this compound

Processing ParameterConditionEffect on this compound FormationReference
Temperature Increased from 90°C to 130°CSignificant increase in formation rate[5]
Heating Time Increased from 0 to 360 minutesProgressive increase in concentration[5]
pH Varies depending on food matrixInfluences the rate of the Maillard reactionGeneral Knowledge
Microbial Strain Use of specific lactic acid bacteriaCan significantly increase or decrease levels[1]

Experimental Protocols

Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in food samples. Optimization of parameters may be required for specific food matrices.

1. Sample Preparation:

  • Weigh 2-5 grams of the homogenized food sample into a 20 mL headspace vial.

  • Add 1-2 grams of NaCl to increase the ionic strength and promote the release of volatile compounds.

  • For quantitative analysis, add a known amount of an internal standard, such as this compound-d4.

  • Seal the vial tightly with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Equilibrate the sample vial at a controlled temperature (e.g., 60°C) for 15-30 minutes in a heating block or water bath.

  • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

  • Retract the fiber into the needle after extraction.

3. GC-MS Analysis:

  • Injector: Insert the SPME fiber into the GC injector, which is typically held at a high temperature (e.g., 250°C) for thermal desorption of the analytes. Use a splitless injection mode.

  • GC Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/minute.

    • Ramp to 250°C at 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Identification: Identify this compound based on its retention time and mass spectrum by comparing with a pure standard and a mass spectral library. The characteristic ions for this compound are m/z 57, 41, and 86.

    • Quantification: Quantify using the peak area of a characteristic ion relative to the internal standard.

Troubleshooting HS-SPME-GC-MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Broad or Tailing Peaks) - Inappropriate injector liner. - Active sites in the GC system. - Carryover from previous injections.- Use a narrow-bore SPME liner. - Deactivate the liner and column. - Bake out the SPME fiber and run a blank analysis.
Low Sensitivity / No Peak Detected - Insufficient extraction time or temperature. - Inappropriate SPME fiber coating. - Analyte degradation.- Optimize SPME extraction parameters. - Test different fiber coatings. - Ensure sample integrity and minimize light exposure for sensitive compounds.
Poor Reproducibility - Inconsistent sample volume or matrix. - Variation in SPME fiber placement. - Changes in fiber performance over time.- Use a consistent sample preparation protocol. - Utilize an autosampler for consistent fiber positioning. - Regularly check and condition the SPME fiber; replace if necessary.
Matrix Effects - Co-eluting compounds from the food matrix interfering with the analyte.- Use a stable isotope-labeled internal standard. - Optimize the GC temperature program for better separation. - Consider sample cleanup steps if matrix effects are severe.

Visualizations

Strecker_Degradation Strecker Degradation Pathway for this compound Formation Isoleucine L-Isoleucine Schiff_Base Schiff Base Isoleucine->Schiff_Base + Dicarbonyl Dicarbonyl (from Maillard Reaction) Dicarbonyl->Schiff_Base + Decarboxylated_Imine Decarboxylated Imine Schiff_Base->Decarboxylated_Imine - CO2 CO2 CO2 Aminoketone Aminoketone Decarboxylated_Imine->Aminoketone + H2O Methylbutanal This compound Decarboxylated_Imine->Methylbutanal + H2O (Hydrolysis)

Caption: Strecker degradation pathway of L-isoleucine to this compound.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Homogenization 1. Homogenize Food Sample Weighing 2. Weigh Sample into Vial Homogenization->Weighing Salting 3. Add NaCl Weighing->Salting Spiking 4. Spike with Internal Standard Salting->Spiking Sealing 5. Seal Vial Spiking->Sealing Equilibration 6. Equilibrate at 60°C Sealing->Equilibration Extraction 7. Expose SPME Fiber Equilibration->Extraction Retraction 8. Retract Fiber Extraction->Retraction Desorption 9. Thermal Desorption in GC Inlet Retraction->Desorption Separation 10. Chromatographic Separation Desorption->Separation Detection 11. Mass Spectrometric Detection Separation->Detection Data_Analysis 12. Data Analysis & Quantification Detection->Data_Analysis

Caption: HS-SPME-GC-MS workflow for this compound quantification.

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Analysis of 2-Methylbutanal and 3-Methylbutanal Flavor Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of flavor chemistry, subtle molecular differences can elicit vastly different sensory experiences. This guide provides an objective comparison of the flavor profiles of two positional isomers, 2-Methylbutanal and 3-Methylbutanal. These branched-chain aldehydes, formed through the Strecker degradation of amino acids, are pivotal in the characteristic aroma of a wide array of food products. Understanding their distinct sensory attributes is crucial for food product development, quality control, and the synthesis of targeted flavor profiles.

At a Glance: Comparative Flavor and Odor Thresholds

The following table summarizes the key flavor descriptors and odor thresholds for this compound and 3-Methylbutanal in various matrices. This quantitative data highlights the nuanced yet significant differences in their sensory perception.

AttributeThis compound3-Methylbutanal
General Flavor Profile Malty, nutty, cocoa, coffee-like, fruity (apple-like), almond[1][2]Malty, nutty, cocoa-like, fruity, chocolate (when diluted), savory, caramelized[3][4][5]
High Concentration Profile Powerful, choking odor[6]Unpleasant, grassy, rancid[1][3]
Odor Threshold in Water 0.13 mg/L[3]0.06 mg/L[3]
Odor Threshold in Cheese 175.39 µg/kg[7]150.31 µg/kg[7]
Optimal Concentration in Cheese 175–325 µg/kg[7]150–300 µg/kg[7]
Aroma Profile in Cheddar Cheese Malty, cacao, and apple-like aromas[1]Malty, coffee, and cacao aromas[1]

Genesis of Flavor: The Strecker Degradation Pathway

The characteristic flavors of this compound and 3-Methylbutanal originate from the Strecker degradation of the essential amino acids isoleucine and leucine, respectively. This non-enzymatic reaction, a key component of the Maillard reaction, occurs during the heating of food and contributes significantly to the development of roasted, baked, and fermented aromas.

Strecker_Degradation cluster_isoleucine Formation of this compound cluster_leucine Formation of 3-Methylbutanal Isoleucine Isoleucine alpha_keto_isoleucine α-Keto-β-methylvaleric acid Isoleucine->alpha_keto_isoleucine Transamination two_methylbutanal This compound alpha_keto_isoleucine->two_methylbutanal Strecker Degradation Leucine Leucine alpha_keto_leucine α-Ketoisocaproic acid Leucine->alpha_keto_leucine Transamination three_methylbutanal 3-Methylbutanal alpha_keto_leucine->three_methylbutanal Strecker Degradation

Caption: Strecker degradation pathways of isoleucine and leucine.

Experimental Protocols

The characterization and comparison of flavor profiles rely on rigorous sensory analysis and instrumental techniques. Below are detailed methodologies for key experiments.

Sensory Analysis: Descriptive Analysis and Odor Threshold Determination

A trained sensory panel is essential for differentiating the nuanced flavor profiles of this compound and 3-Methylbutanal.

1. Panelist Training:

  • Panelists are trained to identify and quantify specific aroma attributes associated with the two aldehydes, such as "malty," "nutty," "cocoa," "fruity," and any off-notes.

  • Reference standards for each descriptor are provided to ensure calibration among panelists.

2. Descriptive Analysis Protocol:

  • Samples of a neutral base (e.g., water, deodorized oil, or a simple food matrix) containing known concentrations of this compound and 3-Methylbutanal are prepared.

  • Panelists evaluate the samples in a controlled environment (odor-free, consistent lighting and temperature).

  • Each panelist rates the intensity of the perceived flavor attributes on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data is collected and analyzed statistically to generate a comprehensive flavor profile for each compound.

3. Odor Threshold Determination (ASTM E679-04 - 3-Alternative Forced Choice Method):

  • A series of dilutions of each aldehyde in a specific matrix (e.g., water, beer, cheese slurry) is prepared.

  • For each dilution level, three samples are presented to the panelist: two are blanks (matrix only), and one contains the diluted aldehyde.

  • The panelist is forced to choose the sample they believe is different, even if they are not certain.

  • The lowest concentration at which a statistically significant portion of the panel can correctly identify the odd sample is determined as the odor threshold.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose to identify odor-active compounds.

1. Sample Preparation:

  • Volatile compounds from the food matrix are extracted using techniques such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).

2. GC-O System Configuration:

  • A gas chromatograph is equipped with a column suitable for separating volatile flavor compounds (e.g., a DB-5 or DB-Wax capillary column).

  • The column effluent is split between a chemical detector (e.g., a Mass Spectrometer) and a heated sniffing port.

3. Olfactory Detection:

  • A trained panelist sniffs the effluent from the sniffing port and records the retention time and a description of any perceived odors.

  • The intensity of the odor can also be rated using a time-intensity method.

4. Data Analysis:

  • The olfactometry data is correlated with the chemical data from the MS detector to identify the specific compounds responsible for the perceived aromas.

Experimental Workflow: A Visual Representation

The following diagram illustrates a typical workflow for the comparative sensory analysis of this compound and 3-Methylbutanal.

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Sample_Prep Sample Preparation (Dilutions in Neutral Matrix) Descriptive_Analysis Descriptive Analysis Sample_Prep->Descriptive_Analysis Threshold_Test Odor Threshold Determination (3-AFC) Sample_Prep->Threshold_Test Panelist_Training Panelist Training & Calibration Panelist_Training->Descriptive_Analysis Panelist_Training->Threshold_Test Statistical_Analysis Statistical Analysis (ANOVA, PCA) Descriptive_Analysis->Statistical_Analysis Threshold_Test->Statistical_Analysis Flavor_Profile Flavor Profile Generation Statistical_Analysis->Flavor_Profile

References

Unveiling Olfactory Secrets: The Synergistic and Masking Dance of 2-Methylbutanal with Other Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the complex world of aroma perception reveals that the scent of a single compound can be dramatically altered by the presence of others. This guide explores the synergistic and masking effects of 2-Methylbutanal, a key aroma compound with malty, chocolate-like notes, when it interacts with other aldehydes. Understanding these interactions is paramount for researchers, scientists, and drug development professionals working to modulate flavor and aroma perception.

A pivotal study on the perceptual interactions of aldehydes in a Cheddar cheese matrix provides a quantitative foundation for understanding these effects. The research meticulously determined the odor thresholds of individual aldehydes and their various combinations, revealing a landscape of both enhanced and diminished aroma perception.

Quantitative Analysis of Olfactory Interactions

The sensory impact of this compound in the presence of other aldehydes has been quantified through the determination of odor detection thresholds. A lower threshold for a mixture compared to its individual components indicates a synergistic effect, where the combined aroma is more potent than the sum of its parts. Conversely, a higher threshold suggests a masking effect, where one compound diminishes the perception of another.

The following table summarizes the odor thresholds of this compound and other selected aldehydes, both individually and in binary mixtures, as determined in a cheese matrix.

Compound/MixtureOdor Threshold (μg/kg)Perceptual Interaction
This compound175.39[1]-
3-Methylbutanal150.31[1]-
2-Methylpropanal150.66[1]-
Benzaldehyde500.21[1]-
This compound & 3-MethylbutanalLower than individual thresholdsSynergistic[1]
This compound & 2-MethylpropanalLower than individual thresholdsSynergistic[1]
2-Methylpropanal & BenzaldehydeHigher than theoretical additive valueMasking[1]

Notably, the mixture of this compound and its isomer, 3-Methylbutanal, which share similar malty and nutty aromas, exhibited a strong synergistic effect.[1] Similarly, a synergistic action was observed between this compound and 2-Methylpropanal.[1] In contrast, a masking effect was identified between 2-Methylpropanal and Benzaldehyde, which possess distinctly different aroma profiles (varnish-like and almond, respectively).[1]

Further investigation into ternary and quaternary mixtures of these aldehydes consistently demonstrated synergistic effects, with the measured thresholds being lower than those calculated using Feller's additive model.[1]

Experimental Protocols

The determination of these olfactory interactions relies on rigorous sensory analysis methodologies. The key experimental protocols employed in the cited research are detailed below.

Determination of Odor Thresholds

The odor thresholds of the individual aldehydes and their mixtures were determined using the 3-Alternative Forced Choice (3-AFC) method.

  • Sample Preparation: A series of concentrations for each aldehyde were prepared in a cheese matrix. Each test consisted of three samples, two of which were blanks (cheese matrix only) and one containing the odorant at a specific concentration.

  • Panel Selection and Training: A panel of trained sensory assessors was used to evaluate the samples.

  • Sensory Evaluation: Panelists were presented with the three samples and asked to identify the one that was different from the other two.

  • Data Analysis: The results were statistically analyzed to determine the concentration at which 50% of the panel could correctly detect the odorant. This concentration was defined as the odor threshold.[1]

Evaluation of Perceptual Interactions

Feller's additive model was utilized to assess the nature of the perceptual interactions (synergism, additivity, or masking) in the aldehyde mixtures.

  • Theoretical Threshold Calculation: Based on the individual odor thresholds of the components, a theoretical additive threshold for the mixture was calculated.

  • Experimental Threshold Determination: The actual odor threshold of the mixture was determined experimentally using the 3-AFC method as described above.

  • Comparison and Interpretation:

    • If the experimental threshold was significantly lower than the theoretical threshold, a synergistic effect was concluded.

    • If the experimental threshold was not significantly different from the theoretical threshold, an additive effect was indicated.

    • If the experimental threshold was significantly higher than the theoretical threshold, a masking effect was inferred.[1]

Logical Relationship of Aldehyde Interactions

The interplay between different aldehydes and their resulting sensory perception can be visualized as a decision-making process based on their structural and aromatic similarities.

G cluster_input Aldehyde Mixture cluster_process Perceptual Evaluation cluster_output Observed Effect This compound This compound Similarity_Check Similar Structure & Aroma? This compound->Similarity_Check Other_Aldehyde Other Aldehyde Other_Aldehyde->Similarity_Check Synergism Synergistic Effect Similarity_Check->Synergism Yes Masking Masking Effect Similarity_Check->Masking No

Figure 1. Logical flow of perceptual interactions between this compound and other aldehydes.

This guide provides a foundational understanding of the synergistic and masking phenomena involving this compound. The presented data and experimental protocols offer a framework for further research into the intricate mechanisms of aroma perception, which is crucial for applications ranging from food science to the development of novel therapeutics targeting olfactory pathways.

References

2-Methylbutanal as a Biomarker for Ulcerative Colitis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Methylbutanal against the established biomarker, fecal calprotectin, for the diagnosis and monitoring of Ulcerative Colitis (UC).

Introduction: The Quest for Non-Invasive Biomarkers in Ulcerative Colitis

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by inflammation of the colon and rectum. The diagnosis and monitoring of UC traditionally rely on invasive endoscopic procedures. Consequently, there is a significant need for reliable, non-invasive biomarkers to assess disease activity, predict relapse, and monitor treatment response. While fecal calprotectin has emerged as a valuable tool in this regard, research into novel biomarkers continues. Among the emerging candidates are volatile organic compounds (VOCs), with this compound being identified as a potential indicator of UC.

This guide evaluates the current evidence for this compound as a UC biomarker, comparing its validation status and performance with that of fecal calprotectin.

This compound: An Emerging Volatile Organic Compound Biomarker

This compound is a branched-chain aldehyde that has been identified as a component of the fecal "volatome" – the collection of volatile organic compounds in feces. The initial identification of this compound as a potential biomarker for UC stems from studies analyzing the differences in fecal VOC profiles between healthy individuals and patients with IBD.

Association with Ulcerative Colitis

The foundational study by Garner et al. in 2007 was among the first to systematically analyze the fecal VOC profile in patients with UC. This research demonstrated that the pattern of volatile emissions from the feces of UC patients was significantly different from that of healthy controls. While this study identified a panel of differentiating VOCs, it did not provide specific quantitative data on the diagnostic accuracy of this compound as a standalone biomarker. Subsequent research has focused more on the analysis of overall VOC profiles or "breathprints" rather than validating individual compounds. A review has noted that 3-methyl-1-butanal, an isomer of this compound, is elevated in active ulcerative colitis, suggesting that branched-chain aldehydes may be associated with the disease process. Murine models of colitis have also shown an increase in fecal aldehydes during acute inflammation.

Fecal Calprotectin: The Established Non-Invasive Biomarker

Fecal calprotectin is a protein released by neutrophils, and its concentration in feces is a well-established and widely used non-invasive marker of intestinal inflammation. It has been extensively studied and validated for the diagnosis and monitoring of UC.

Performance and Clinical Utility

Numerous studies and meta-analyses have demonstrated the high diagnostic accuracy of fecal calprotectin in differentiating IBD from non-inflammatory bowel conditions like irritable bowel syndrome (IBS)[1][2]. Fecal calprotectin levels correlate strongly with endoscopic disease activity and can predict clinical relapse[1][3][4][5]. The American Gastroenterological Association (AGA) recommends the use of fecal calprotectin for monitoring patients with UC in remission and for assessing disease activity in symptomatic patients[6].

Comparative Analysis: this compound vs. Fecal Calprotectin

The following table summarizes the current state of validation and available performance data for this compound and fecal calprotectin as biomarkers for ulcerative colitis.

FeatureThis compoundFecal Calprotectin
Biomarker Type Volatile Organic Compound (Aldehyde)Protein (Neutrophil-derived)
Validation Status Emerging, not yet clinically validatedWell-established and clinically validated
Primary Detection Method Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Sample Type Feces, BreathFeces
Performance Data
SensitivityData not available for standalone biomarkerHigh (e.g., 88% for IBD detection)[7]
SpecificityData not available for standalone biomarkerHigh (e.g., 73% for IBD detection)[7]
Area Under the Curve (AUC)Data not available for standalone biomarkerHigh (e.g., 0.92 for IBD diagnosis)[8]
Cut-off Values Not establishedEstablished (e.g., <150 µg/g for remission)[5][6]
Correlation with Endoscopy Part of a VOC profile that differs with disease activityStrong correlation with endoscopic scores[3][4]
Clinical Guidelines Not included in clinical guidelinesRecommended by major gastroenterology societies[6]

Experimental Protocols

Analysis of Fecal this compound via SPME-GC-MS

The standard method for analyzing volatile organic compounds like this compound from fecal samples involves Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • A small aliquot of fecal sample (typically 1-2 grams) is placed into a headspace vial.

  • The vial is sealed with a septum cap.

  • An internal standard may be added for quantification.

2. Headspace Solid-Phase Microextraction (SPME):

  • The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration to allow VOCs to equilibrate in the headspace.

  • An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the VOCs.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then inserted into the heated injection port of the GC-MS.

  • The adsorbed VOCs are thermally desorbed from the fiber and separated on a capillary column.

  • The separated compounds are then detected and identified by the mass spectrometer.

4. Data Analysis:

  • The presence and abundance of this compound are determined by its characteristic mass spectrum and retention time.

  • Quantification is typically performed relative to an internal standard.

Diagram of the Experimental Workflow for Fecal VOC Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis fecal_sample Fecal Sample Collection vial_prep Aliquoting into Headspace Vial fecal_sample->vial_prep incubation Incubation and Equilibration adsorption VOC Adsorption onto SPME Fiber incubation->adsorption desorption Thermal Desorption in GC Inlet separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification validation_pathway cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_comparison Comparative & Clinical Utility Phase discovery_2MB This compound (Garner et al., 2007) validation_2MB Quantitative Performance Studies (Sensitivity, Specificity, AUC) discovery_2MB->validation_2MB Further Research Needed discovery_FC Fecal Calprotectin (Early Studies) validation_FC Numerous Quantitative Performance Studies discovery_FC->validation_FC comparison_2MB Comparison with Established Biomarkers validation_2MB->comparison_2MB comparison_FC Head-to-Head Comparisons & Inclusion in Clinical Guidelines validation_FC->comparison_FC

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylbutanal Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the accurate quantification of 2-Methylbutanal, a volatile organic compound of significant interest as a flavor component and potential biomarker. The selection of a robust and reliable analytical method is critical for obtaining high-quality data in research, quality control, and clinical studies. This document details the experimental protocols and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) after derivatization, offering a foundation for cross-validation efforts.

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Considered the gold standard for volatile compound analysis, HS-SPME-GC-MS offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound-¹³C₂, is the preferred approach as it corrects for variations in sample preparation and instrument response, ensuring the highest level of accuracy and precision.[1]

Experimental Protocol

1. Sample Preparation and HS-SPME Extraction:

  • A known quantity (e.g., 1-5 g) of the homogenized sample is placed into a headspace vial.

  • A precise volume of a stable isotope-labeled internal standard (e.g., this compound-¹³C₂) solution is added.

  • For solid matrices, a saturated salt solution can be added to facilitate the release of volatile compounds.

  • The vial is incubated at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • A Solid-Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[1]

2. GC-MS Analysis:

  • The SPME fiber is thermally desorbed in the heated injection port of the gas chromatograph.

  • The separated analytes are detected by a mass spectrometer, often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[1]

  • Characteristic Ions for Monitoring:

    • This compound: m/z 57, 86

    • This compound-¹³C₂: m/z 59, 88[1]

3. Quantification:

  • A calibration curve is constructed by analyzing standards with known concentrations of this compound and a constant concentration of the internal standard.

  • The concentration of this compound in the sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.[1]

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

For non-volatile or thermally labile compounds, HPLC is a powerful analytical tool. To enable the detection of aldehydes like this compound, which lack a strong chromophore, a derivatization step is necessary. The most common approach involves reaction with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be readily detected by UV spectrophotometry.[2] This method is robust and widely accessible, making it suitable for routine quality control analyses.[2]

Experimental Protocol

1. Standard and Sample Preparation:

  • A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile).

  • Calibration standards are prepared by serially diluting the stock solution.

  • Sample preparation may involve extraction of this compound into an organic solvent, depending on the matrix.

2. Derivatization Procedure:

  • The standard or sample extract is mixed with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).

  • The reaction is allowed to proceed in the dark at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified time (e.g., 1-2 hours) to form the this compound-DNPH derivative.[2]

3. HPLC-UV Analysis:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.[2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent like acetonitrile is employed.

  • Detection: The this compound-DNPH derivative is detected by a UV detector at a wavelength of approximately 360 nm.

4. Quantification:

  • A calibration curve is generated by plotting the peak area of the this compound-DNPH derivative against the concentration of the calibration standards.

  • The concentration of this compound in the original sample is calculated based on this calibration curve.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics for the two analytical methods. It is important to note that while the GC-MS data is based on the established principles of stable isotope dilution assays for volatile compounds, specific public validation reports for this compound are limited.[1] The HPLC-UV data is representative of the analysis of similar short-chain aldehydes using DNPH derivatization and may require specific validation for this compound.

Validation Parameter HS-SPME-GC-MS with Isotope Dilution HPLC-UV with DNPH Derivatization (Representative Data)
Linearity (R²) > 0.995> 0.999
Limit of Detection (LOD) Low ng/L to µg/L range~1-20 µg/L
Limit of Quantification (LOQ) Low ng/L to µg/L range~4-60 µg/L
Accuracy (% Recovery) 90-110%85-115%
Precision (%RSD) < 15%< 15%

Mandatory Visualizations

General Workflow for Analytical Method Cross-Validation cluster_0 Method 1: GC-MS cluster_1 Method 2: HPLC-UV M1_Prep Sample Preparation (HS-SPME) M1_Analysis GC-MS Analysis M1_Prep->M1_Analysis M1_Data Data Processing M1_Analysis->M1_Data Compare Comparison of Results M1_Data->Compare M2_Prep Sample Preparation & Derivatization (DNPH) M2_Analysis HPLC-UV Analysis M2_Prep->M2_Analysis M2_Data Data Processing M2_Analysis->M2_Data M2_Data->Compare Validation Validation Assessment (Accuracy, Precision, Linearity) Compare->Validation

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway: Formation of this compound Isoleucine Isoleucine strecker Strecker Degradation (transamination) Isoleucine->strecker Amino Acid alpha_keto α-Keto-β-methylvalerate decarboxylation Decarboxylation alpha_keto->decarboxylation methylbutanal This compound strecker->alpha_keto decarboxylation->methylbutanal

Caption: Formation of this compound via the Strecker degradation pathway.

References

Determining the Sensory Threshold of 2-Methylbutanal in Beer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The flavor profile of beer is a complex interplay of various volatile compounds. Among these, aldehydes play a significant role, contributing to both desirable and undesirable aroma characteristics. 2-Methylbutanal is a key aldehyde that imparts malty, nutty, and cocoa-like notes to beer. However, its concentration must be carefully controlled, as it can contribute to a "stale" flavor as the beer ages.[1][2] This guide provides a comparative analysis of the sensory threshold determination of this compound in beer, offering insights into experimental methodologies and factors influencing its perception.

Comparison of Sensory Thresholds: this compound and Related Aldehydes

The sensory threshold is the minimum concentration of a substance that can be detected by the human senses.[3] For this compound, this threshold can vary depending on the study and the beer matrix. For comparative purposes, 3-Methylbutanal, an isomer with a similar malty and chocolatey aroma, is also included. The presence of both compounds can have a synergistic effect, lowering their individual detection thresholds.[4][5]

CompoundSensory Threshold in Beer (as a single substance)Sensory Threshold in Beer (in a 2.2:1 mixture with 3-Methylbutanal)Flavor Descriptors
This compound 156 µg/L[4]30 µg/L[4]Malty, Nutty, Cocoa, Fermented, Green, Grassy, Fruity[4][6][7][8]
3-Methylbutanal 57 µg/L[4]14 µg/L[4]Malty, Chocolate, Almond

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds is a critical aspect of quality control in the brewing industry. Standardized methods are employed to ensure the reliability and reproducibility of results. The most common methodologies are based on the principle of presenting a sensory panel with samples of increasing concentrations of the target compound.

One of the most widely used methods is the Ascending Method of Limits Test , often employing a Triangle Test format.[9][10] This procedure is recognized by organizations such as the American Society of Brewing Chemists (ASBC) and the European Brewery Convention (EBC).[10][11]

Protocol: Ascending Method of Limits with Triangle Tests

  • Panel Selection and Training: A panel of trained assessors is selected. Panelists are trained to identify specific flavors and aromas and to consistently discriminate between samples.[3][11]

  • Sample Preparation: A stock solution of this compound is prepared in a 5% ethanol solution. This stock solution is then used to spike a neutral-tasting beer to create a series of samples with increasing concentrations of this compound. A control sample of the same beer without the added compound is also prepared.[10]

  • Test Presentation: For each concentration level, a triangle test is presented to each panelist. This consists of three coded samples, two of which are the control beer and one is the spiked beer. The panelist's task is to identify the "odd" sample.[9]

  • Data Collection: The number of correct identifications at each concentration level is recorded for each panelist.

  • Threshold Determination: The individual threshold is typically calculated as the geometric mean of the highest concentration the panelist failed to correctly identify and the next highest concentration.[10] The group threshold is then determined by averaging the individual thresholds. Statistical methods, such as non-linear regression, can also be applied to determine the concentration at which there is a 50% probability of detection above chance.[10]

Experimental Workflow

The following diagram illustrates the general workflow for determining the sensory threshold of an added substance in beer using the Ascending Method of Limits with Triangle Tests.

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase P1 Select and Train Sensory Panel P2 Prepare Stock Solution of this compound P1->P2 P3 Create a Series of Spiked Beer Samples (Increasing Concentrations) P2->P3 P4 Prepare Control Beer (Unspiked) P3->P4 T1 Present Triangle Tests to Panelists (2 Control, 1 Spiked) for Each Concentration P4->T1 T2 Panelists Identify the 'Odd' Sample T1->T2 T3 Record Correct and Incorrect Identifications T2->T3 A1 Calculate Individual Sensory Thresholds T3->A1 A2 Determine Group Sensory Threshold A1->A2

Caption: Workflow for Sensory Threshold Determination.

Alternative Methodologies

While the Ascending Method of Limits with Triangle Tests is common, other methods can also be employed for sensory analysis in brewing:

  • Duo-Trio Test: Panelists are given a reference sample and two coded samples, one of which is identical to the reference. They must identify the matching sample.[9]

  • Tetrad Test: This test uses four samples, two of one type and two of another. Panelists must group the samples into two pairs. This method is considered more statistically powerful than the triangle test.[3]

  • Descriptive Analysis: This method is used to obtain a detailed description of the flavor profile of a beer rather than just determining a detection threshold. A trained panel rates the intensity of various flavor attributes.[9]

References

A Comparative Analysis of the Atmospheric Reactivity of 2-Methylbutanal and n-Butanal

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the atmospheric degradation pathways and lifetimes of two isomeric C5 aldehydes, 2-Methylbutanal and n-butanal, is presented for researchers in atmospheric chemistry and environmental science. This guide synthesizes key experimental data on their reactivity with major atmospheric oxidants and photolysis, providing a direct comparison of their atmospheric lifetimes and potential impacts.

The atmospheric chemistry of volatile organic compounds (VOCs) is a cornerstone of understanding air quality and climate. Aldehydes, in particular, are significant components of both biogenic and anthropogenic emissions, and also key intermediates in the atmospheric oxidation of other VOCs. Their degradation can lead to the formation of ozone, secondary organic aerosols (SOA), and other atmospheric pollutants. This guide focuses on a comparative analysis of the atmospheric reactivity of two C5 aldehyde isomers: this compound and n-butanal. Understanding the differences in their degradation pathways and rates is crucial for accurate atmospheric modeling.

Comparative Reactivity Data

The atmospheric lifetime of an aldehyde is primarily determined by its reaction with hydroxyl radicals (OH), nitrate radicals (NO3), chlorine atoms (Cl), ozone (O3), and by photolysis. The following tables summarize the experimentally determined rate constants and photolysis data for this compound and n-butanal.

Reaction withThis compoundn-Butanal
OH Radicals k_OH = (2.68 ± 0.07) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[1][2][3][4]k_OH = 2.88 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[5]
Cl Atoms k_Cl = (2.16 ± 0.32) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹[1][2]k_Cl = (1.63 ± 0.59) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹
NO3 Radicals Not availablek_NO3 = 1.19 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹[5]
Ozone (O3) Not availableNot available

Table 1: Room Temperature Rate Constants for the Gas-Phase Reactions of this compound and n-Butanal with Major Atmospheric Oxidants.

CompoundPhotolysis Rate / Quantum Yield
This compound J = (1.96 ± 0.32) x 10⁻⁵ s⁻¹ (at λ > 290 nm)[1]
n-Butanal The HCO quantum yields from n-butyraldehyde photolysis are 0.52 ± 0.05, 0.74 ± 0.08, 0.84 ± 0.04, and 0.77 ± 0.08 at 305, 310, 315, and 320 nm, respectively. The Norrish II channel (formation of C₂H₄ + CH₃CHO) is also a significant pathway.

Table 2: Photolysis Data for this compound and n-Butanal.

Atmospheric Lifetimes

The atmospheric lifetime (τ) of a compound with respect to a specific oxidant is the inverse of the product of the rate constant (k) and the average concentration of that oxidant ([X]).

τ = 1 / (k * [X])

Based on the data in Table 1 and typical atmospheric oxidant concentrations, the calculated atmospheric lifetimes of this compound and n-butanal are presented in Table 3.

OxidantTypical Concentration (molecule cm⁻³)This compound Lifetimen-Butanal Lifetime
OH Radicals 2 x 10⁶~5.2 hours~4.8 hours
Cl Atoms 1 x 10⁴ (coastal/marine)~1.3 hours~1.7 hours
NO3 Radicals 5 x 10⁸ (nighttime)Not available~1.9 days

Table 3: Calculated Atmospheric Lifetimes of this compound and n-Butanal with Respect to Major Oxidants.

The primary degradation pathway for both aldehydes during the daytime is the reaction with the OH radical, leading to very short atmospheric lifetimes of a few hours[6]. In coastal or marine areas with higher concentrations of Cl atoms, the lifetime of both aldehydes is even shorter. For n-butanal, reaction with the NO3 radical becomes a significant removal pathway during the nighttime.

Atmospheric Degradation Pathways

The initial reaction of an aldehyde with an atmospheric oxidant is the first step in a complex degradation mechanism that can produce a variety of secondary pollutants.

This compound

The daytime atmospheric degradation of this compound is initiated by reactions with OH radicals, Cl atoms, and photolysis[1][2][3][4]. The reaction with OH and Cl primarily proceeds via H-atom abstraction from the aldehydic group. Photodissociation of this compound can proceed through radical-forming channels and a channel that yields closed-shell molecules like butane and butanone[1][2].

G cluster_daytime Daytime Degradation This compound This compound Reaction with OH Reaction with OH This compound->Reaction with OH + OH Reaction with Cl Reaction with Cl This compound->Reaction with Cl + Cl Photolysis Photolysis This compound->Photolysis hv (λ > 290 nm) Products_OH Butanone, Acetaldehyde, Methylglyoxal, CO Reaction with OH->Products_OH H-abstraction Products_Cl Butanone, etc. Reaction with Cl->Products_Cl H-abstraction Radical Products C4H9CO• + H• C4H9• + HCO• Photolysis->Radical Products Radical channels Molecular Products Butane + CO Butanone Photolysis->Molecular Products Molecular channels

Figure 1: Simplified daytime atmospheric degradation pathways for this compound.
n-Butanal

The primary atmospheric degradation pathway for n-butanal is the reaction with OH radicals[6]. Theoretical calculations show that H-atom abstraction from the aldehydic group is the most favorable pathway, accounting for approximately 96% of the total reaction. Abstraction of a hydrogen atom from the β-carbon is a minor channel, contributing about 4%[7]. The degradation of n-butanal ultimately leads to the formation of smaller aldehydes and other oxygenated products.

G cluster_oh_reaction Reaction with OH Radicals n-Butanal n-Butanal Aldehydic H-abstraction Aldehydic H-abstraction n-Butanal->Aldehydic H-abstraction + OH (96%) β-Carbon H-abstraction β-Carbon H-abstraction n-Butanal->β-Carbon H-abstraction + OH (4%) Butanoyl Radical Butanoyl Radical Aldehydic H-abstraction->Butanoyl Radical 2-Butanal Radical 2-Butanal Radical β-Carbon H-abstraction->2-Butanal Radical Further Oxidation Further Oxidation Butanoyl Radical->Further Oxidation 2-Butanal Radical->Further Oxidation Products Propionaldehyde, Acetaldehyde, Formaldehyde, etc. Further Oxidation->Products

Figure 2: Branching pathways for the initial reaction of n-butanal with OH radicals.

Experimental Protocols

The rate constants presented in this guide were primarily determined using two experimental techniques: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) and the relative rate method.

Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

The PLP-LIF technique is an absolute method for determining the rate coefficients of gas-phase reactions.

Methodology:

  • Radical Generation: A pulse of UV light from an excimer laser photolyzes a precursor molecule (e.g., H₂O₂ or HNO₃) to generate OH radicals in a reaction cell.

  • Reaction: The generated OH radicals react with the aldehyde of interest, which is present in excess.

  • Detection: A second, tunable dye laser excites the remaining OH radicals at a specific wavelength.

  • Fluorescence Measurement: The fluorescence emitted by the excited OH radicals is detected by a photomultiplier tube.

  • Kinetic Analysis: By varying the time delay between the photolysis and probe laser pulses, the decay of the OH radical concentration over time can be monitored. The pseudo-first-order rate coefficient is determined from the slope of the logarithmic decay of the OH fluorescence signal. The second-order rate constant for the reaction is then obtained by plotting the pseudo-first-order rate coefficients against the concentration of the aldehyde.

G cluster_setup PLP-LIF Experimental Setup cluster_workflow Experimental Workflow Excimer Laser Excimer Laser Reaction Cell Reaction Cell Excimer Laser->Reaction Cell Photolysis Pulse (e.g., 248 nm) PMT PMT Reaction Cell->PMT Fluorescence (e.g., 309 nm) Precursor Gas Precursor Gas Precursor Gas->Reaction Cell Aldehyde Gas Aldehyde Gas Aldehyde Gas->Reaction Cell Dye Laser Dye Laser Dye Laser->Reaction Cell Probe Pulse (e.g., 282 nm) Data Acquisition Data Acquisition PMT->Data Acquisition Generate OH Radicals Generate OH Radicals React with Aldehyde React with Aldehyde Generate OH Radicals->React with Aldehyde Probe OH Concentration Probe OH Concentration React with Aldehyde->Probe OH Concentration Measure Fluorescence Measure Fluorescence Probe OH Concentration->Measure Fluorescence Vary Time Delay Vary Time Delay Measure Fluorescence->Vary Time Delay Determine Rate Constant Determine Rate Constant Vary Time Delay->Determine Rate Constant

Figure 3: Schematic of a Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) experiment.
Relative Rate Method

The relative rate method is a widely used technique for determining the rate constant of a reaction by comparing it to the rate of a reference reaction with a known rate constant.

Methodology:

  • Reactant Mixture: A mixture containing the aldehyde of interest, a reference compound with a known rate constant for the reaction with the oxidant, and the oxidant precursor is prepared in a reaction chamber (e.g., a smog chamber).

  • Reaction Initiation: The oxidant (e.g., OH radicals or Cl atoms) is generated in situ, for example, by photolysis of a precursor.

  • Concentration Monitoring: The concentrations of the aldehyde and the reference compound are monitored over time using techniques such as Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate constant of the reaction of interest (k_aldehyde) is determined from the following relationship:

    ln([Aldehyde]₀ / [Aldehyde]ₜ) = (k_aldehyde / k_reference) * ln([Reference]₀ / [Reference]ₜ)

    A plot of ln([Aldehyde]₀ / [Aldehyde]ₜ) versus ln([Reference]₀ / [Reference]ₜ) yields a straight line with a slope equal to the ratio of the rate constants (k_aldehyde / k_reference). Since k_reference is known, k_aldehyde can be calculated.

G cluster_setup Relative Rate Experimental Setup cluster_workflow Experimental Workflow Reaction Chamber Reaction Chamber Analytical Instrument Analytical Instrument Reaction Chamber->Analytical Instrument Monitor Concentrations Aldehyde Aldehyde Aldehyde->Reaction Chamber Reference Compound Reference Compound Reference Compound->Reaction Chamber Oxidant Precursor Oxidant Precursor Oxidant Precursor->Reaction Chamber Light Source Light Source Light Source->Reaction Chamber Initiate Reaction Prepare Reactant Mixture Prepare Reactant Mixture Initiate Reaction Initiate Reaction Prepare Reactant Mixture->Initiate Reaction Monitor Reactant Decay Monitor Reactant Decay Initiate Reaction->Monitor Reactant Decay Plot Relative Decay Plot Relative Decay Monitor Reactant Decay->Plot Relative Decay Calculate Rate Constant Calculate Rate Constant Plot Relative Decay->Calculate Rate Constant

Figure 4: Workflow for the relative rate method.

Conclusion

This comparative guide highlights the key differences and similarities in the atmospheric reactivity of this compound and n-butanal. Both isomers are highly reactive in the atmosphere, with lifetimes on the order of hours, primarily driven by daytime reactions with OH radicals. The branched structure of this compound appears to slightly decrease its reactivity towards OH radicals compared to the linear n-butanal, while its reactivity with Cl atoms is slightly higher. The atmospheric degradation of both aldehydes contributes to the formation of secondary pollutants, and a detailed understanding of their distinct reaction pathways and product distributions is essential for accurate atmospheric modeling and the development of effective air quality management strategies. Further experimental studies on the ozonolysis of n-butanal and the detailed product yields from the degradation of both aldehydes would provide valuable data to refine these models.

References

A Comparative Guide to Kinetic Models for 2-Methylbutanal Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models for the formation of 2-methylbutanal, a key aroma compound and potential degradation product relevant in food science and pharmaceutical stability studies. This document summarizes quantitative data from key studies, presents detailed experimental protocols for analysis, and visualizes the primary reaction pathway.

Quantitative Data Summary

The formation of this compound is a complex process, primarily occurring through the Maillard reaction and the associated Strecker degradation of the amino acid isoleucine. Kinetic models aim to predict the rate of its formation under various conditions. Below is a comparison of kinetic parameters from prominent studies.

Kinetic Model Parameter Value Reference
Balagiannis et al. (2009) Reaction System Heated aqueous extract of beef liver[1]
Kinetic Parameters Not explicitly stated in the abstract. A multiresponse kinetic model was developed.[1]
Huang et al. (2016) Reaction System d-glucose/d-maltose and l-leucine/isoleucine in a buffer solution (pH 5.2)[2]
Total Activation Energy (Ea) 107.87 to 178.88 kJ/mol[2]
Kinetic Parameters (k, A) Calculated for each reaction step but specific values not in the abstract.[2]
Pseudo-Zero-Order Model Reaction System Low moisture model system with glucose and amino acids.[3]
Reaction Order Pseudo-zero-order[3]
Activation Energy (Ea) 115 to 124 kJ/mol for Strecker aldehydes.[3]

Signaling Pathways and Experimental Workflows

The primary pathway for this compound formation from isoleucine via the Strecker degradation is illustrated below. This reaction is a key part of the more complex Maillard reaction network.

G Kinetic Model of this compound Formation Isoleucine Isoleucine Intermediate Schiff Base Intermediate Isoleucine->Intermediate k1 Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Dicarbonyl->Intermediate Methylbutanal This compound Intermediate->Methylbutanal k2 Byproducts Other Products (e.g., Aminoketone) Intermediate->Byproducts

Primary pathway of this compound formation.

The experimental workflow for quantifying this compound in a model system typically involves sample preparation, extraction of the volatile aldehyde, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Prep Reaction in Model System Quench Quench Reaction Prep->Quench HSSPME Headspace Solid-Phase Microextraction (HS-SPME) Quench->HSSPME GCMS Gas Chromatography- Mass Spectrometry (GC-MS) HSSPME->GCMS Data Data Analysis & Quantification GCMS->Data

Workflow for this compound quantification.

Experimental Protocols

Key Experiment: Quantification of this compound in a Model System using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical procedure for the kinetic analysis of this compound formation in a controlled model system.

1. Materials and Reagents:

  • L-Isoleucine

  • Reducing sugar (e.g., D-glucose)

  • Phosphate buffer (pH adjusted to desired level, e.g., 5.2 or 7.0)

  • This compound standard

  • Internal standard (e.g., 2-methylpentanal or a stable isotope-labeled this compound)

  • Deionized water

  • Sodium chloride

  • 20 mL headspace vials with PTFE/silicone septa

2. Model System Preparation and Reaction:

  • Prepare a stock solution of L-isoleucine and D-glucose in the phosphate buffer at the desired concentrations.

  • Dispense equal aliquots of the reaction mixture into multiple headspace vials.

  • Seal the vials tightly.

  • Place the vials in a temperature-controlled heating block or water bath set to the desired reaction temperature (e.g., 80, 100, 120 °C).

  • At specified time intervals, remove a vial from the heat and immediately quench the reaction by placing it in an ice bath to halt further this compound formation.

3. Headspace Solid-Phase Microextraction (HS-SPME):

  • To the quenched reaction vial, add a precise amount of internal standard and sodium chloride (to increase the ionic strength and promote volatilization).

  • Equilibrate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) in a heating block with agitation.

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: An example program could be: start at 40 °C for 2 minutes, ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 44, 57, 86) and the internal standard.

5. Quantification:

  • Prepare a calibration curve by analyzing standard solutions of this compound of known concentrations with a constant amount of the internal standard.

  • Identify and integrate the peaks corresponding to this compound and the internal standard in the chromatograms of the samples.

  • Calculate the concentration of this compound in each sample using the calibration curve based on the peak area ratio of the analyte to the internal standard.

This comprehensive guide provides a foundation for understanding and validating kinetic models of this compound formation. The provided data and protocols can be adapted to specific research needs, enabling more accurate prediction and control of this important volatile compound.

References

Distinguishing Microbial and Chemical Sources of 2-Methylbutanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methylbutanal derived from microbial and chemical sources. Understanding the origin of this potent aroma compound is critical for flavor and fragrance authentication, metabolic research, and quality control in various industries. This document outlines the key differentiators, presents quantitative data for comparison, and provides detailed experimental protocols for source determination.

Quantitative Data Comparison

The primary method for distinguishing between microbial and chemical sources of this compound is through the analysis of stable isotope ratios. While direct comparative isotopic data for this compound is not extensively published, the principles of isotopic fractionation allow for the confident prediction of distinct isotopic fingerprints. Microbial (natural) production involves enzymatic processes that discriminate against heavier isotopes, leading to a depletion of ¹³C and ²H compared to the starting materials. In contrast, chemical synthesis from petroleum-derived precursors results in a different isotopic signature.

ParameterMicrobial this compoundChemical this compound
Formation Pathway Ehrlich pathway from L-isoleucineHydroformylation of 2-butene; Oxidation of 2-methyl-1-butanol
Typical Concentration Varies widely depending on the fermentation matrix and microorganisms (e.g., up to ~175 µg/kg in some cheeses).[1]Typically produced in high concentrations as a pure chemical.
Purity Present in a complex matrix of other fermentation byproducts.High purity (e.g., >95%) can be achieved through distillation.
Expected δ¹³C (‰ vs. VPDB) -25‰ to -35‰ (typical for C3 plant-derived precursors)-20‰ to -30‰ (typical for petroleum-derived precursors)
Expected δ²H (‰ vs. VSMOW) More depleted (more negative) values due to biological fractionation.More enriched (less negative) values compared to microbial sources.

Note: The expected isotopic ratios are based on the typical isotopic composition of precursor materials and the known fractionation effects of biological and chemical reactions. Actual values can vary depending on the specific substrate and synthesis route.

Formation Pathways

The origin of this compound dictates its formation pathway, which in turn influences its isotopic composition.

Figure 1. Formation Pathways of this compound cluster_microbial Microbial Source cluster_chemical Chemical Source Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvaleric acid Isoleucine->KetoAcid Transamination Methylbutanal_M This compound KetoAcid->Methylbutanal_M Decarboxylation Butene 2-Butene Methylbutanal_C This compound Butene->Methylbutanal_C Hydroformylation (Co or Rh catalyst, CO, H₂)

Caption: Microbial vs. a common chemical synthesis pathway for this compound.

Experimental Protocols

The definitive method for distinguishing between microbial and chemical sources of this compound is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

Experimental Workflow for Source Determination

The following diagram outlines the typical workflow for analyzing a sample to determine the origin of this compound.

Figure 2. Experimental Workflow for Source Determination Sample Sample Preparation (e.g., Headspace SPME) GC Gas Chromatography (GC) (Separation of Volatiles) Sample->GC Combustion Combustion/Pyrolysis Interface (Analyte to CO₂ and H₂) GC->Combustion IRMS Isotope Ratio Mass Spectrometry (IRMS) (Measurement of ¹³C/¹²C and ²H/¹H ratios) Combustion->IRMS Data Data Analysis (Calculation of δ¹³C and δ²H values) IRMS->Data Comparison Comparison with Reference Database (Microbial vs. Chemical Standards) Data->Comparison Result Source Determination Comparison->Result

Caption: A typical workflow for the isotopic analysis of this compound.

Detailed Methodology: GC-IRMS Analysis

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a known amount of the sample (e.g., 1-5 grams of a solid or 1-5 mL of a liquid) into a headspace vial.

  • For solid samples, addition of a salt solution can aid in the release of volatile compounds.

  • The vial is sealed and heated to a specific temperature (e.g., 60°C) to allow volatile compounds, including this compound, to partition into the headspace.

  • An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

2. Gas Chromatography (GC) Separation:

  • The SPME fiber is introduced into the hot injector of the GC, where the adsorbed compounds are desorbed.

  • The analytes are separated on a capillary column (e.g., a wax or mid-polar column) based on their boiling points and affinities for the stationary phase. A temperature gradient program is used to achieve optimal separation.

3. Combustion/Pyrolysis:

  • As each separated compound elutes from the GC column, it is passed through a high-temperature (e.g., 900-1000°C) combustion reactor containing an oxidant (e.g., copper oxide). This quantitatively converts the organic compound into CO₂ and H₂O.

  • For hydrogen isotope analysis, the compound is passed through a pyrolysis reactor at high temperature (e.g., 1450°C) in the absence of oxygen to produce H₂ gas.

4. Isotope Ratio Mass Spectrometry (IRMS):

  • The resulting CO₂ or H₂ gas is introduced into the ion source of the mass spectrometer.

  • The IRMS precisely measures the ratios of the different isotopologues (e.g., ¹³CO₂ vs. ¹²CO₂ and ¹H²H vs. ¹H₂).

  • These ratios are compared to those of a calibrated reference gas that is introduced into the mass spectrometer intermittently during the analysis.

5. Data Analysis and Interpretation:

  • The measured isotope ratios are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Standard Mean Ocean Water for hydrogen).

  • The δ¹³C and δ²H values of the sample's this compound are then compared to the values of authentic standards of known microbial and chemical origin.

  • A significantly more negative δ¹³C and δ²H value is indicative of a microbial origin due to the kinetic isotope effect during enzymatic reactions. Conversely, a less negative value is characteristic of a synthetic product derived from petrochemical sources.

Conclusion

The distinction between microbial and chemical sources of this compound can be reliably achieved through the application of Stable Isotope Analysis. The differing formation pathways impart a unique isotopic fingerprint on the molecule, which can be precisely measured using GC-IRMS. This analytical approach provides a powerful tool for authenticity testing and quality control for researchers, scientists, and professionals in drug development and the flavor and fragrance industries.

References

Safety Operating Guide

Proper Disposal and Safe Handling of 2-Methylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Methylbutanal, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that can cause serious eye irritation, respiratory irritation, and allergic skin reactions.[1][2][3][4] It is also toxic to aquatic life with long-lasting effects.[1][2][5] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] When working with potential for vapor or aerosol generation, respiratory protection is required.[1]

  • Ventilation: Handle this compound exclusively in a well-ventilated area or a certified chemical fume hood.[1][2]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2] Use only non-sparking tools and explosion-proof equipment.[1][2][6] All metal equipment parts must be grounded to prevent static discharge.[6]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[1][3][6] Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[6]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[5][6]

  • Containment: Prevent the spill from entering drains or surface waters.[1][5] Cover drains if necessary.

  • Absorption: Use an inert, non-combustible absorbent material such as sand, dry earth, or vermiculite to soak up the spill.[6][7] Do not use combustible materials like sawdust .[2][3]

  • Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a suitable, properly labeled, and sealed container for hazardous waste disposal.[2][3][6]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations.[1] Drain disposal is strictly prohibited.[5][6][8]

  • Waste Characterization: The waste generator is responsible for correctly identifying and classifying the waste material.[9]

  • Containerization:

    • Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[1][8]

    • Ensure the container is sealed and in good condition.[10]

    • Do not mix this compound with other waste streams.[1]

    • Handle uncleaned, empty containers as you would the product itself.[1]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8] This area must be cool, well-ventilated, and away from ignition sources.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[9] Do not attempt to treat the chemical waste unless you are following a specifically approved and validated protocol. While oxidation of aldehydes to less toxic carboxylic acids is a known method, the standard and safest procedure for laboratory waste is professional disposal.[11]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
UN Number UN3371[1][6]
Hazard Class 3 (Flammable Liquid)[1][6]
Packing Group II[1][6]
Flash Point 4 °C (39.2 °F) / -5 °C (23 °F)[3][6]
Boiling Point 90 - 92 °C (194 - 197.6 °F)[6]
Aquatic Toxicity (LC50) 9.4 - 10.6 mg/L (Fathead Minnow, 96h)[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste in a laboratory setting.

G cluster_start Start: Unwanted this compound cluster_handling Immediate Actions cluster_spill Spill Response cluster_waste Routine Waste Collection cluster_disposal Final Disposal start Unwanted this compound or Spill Occurs ppe 1. Don Appropriate PPE (Gloves, Eye Protection) start->ppe Always Start Here assess 2. Assess Situation: Waste Collection vs. Spill ppe->assess spill_header Spill Occurs assess->spill_header Spill waste_header Routine Waste assess->waste_header Collection spill_ignition A. Eliminate Ignition Sources spill_header->spill_ignition spill_contain B. Contain & Absorb (Inert, Non-Combustible Material) spill_ignition->spill_contain spill_collect C. Collect in Sealed, Labeled Waste Container spill_contain->spill_collect disposal_contact Arrange Pickup by Licensed Waste Disposal Service / EHS spill_collect->disposal_contact waste_container A. Use Designated, Labeled, Compatible Container waste_header->waste_container waste_segregate B. Do Not Mix Wastes waste_container->waste_segregate waste_store C. Store in Cool, Ventilated SAA waste_segregate->waste_store waste_store->disposal_contact disposal_compliance Ensure Compliance with all Local & National Regulations disposal_contact->disposal_compliance

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Methylbutanal.

This guide provides immediate, procedural, and step-by-step guidance for the safe handling of this compound in a laboratory setting. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.

Key Physical and Chemical Properties

Understanding the properties of this compound is the first step in safe handling. This highly flammable liquid and its vapor can cause serious eye irritation and may lead to an allergic skin reaction.[1]

PropertyValue
CAS Number 96-17-3
Molecular Formula C₅H₁₀O
Appearance Light yellow liquid
Odor Pungent
Boiling Point 90 - 92 °C / 194 - 197.6 °F
Flash Point 4 °C / 39.2 °F
Vapor Density Heavier than air

Source: Fisher Scientific, 2000[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is mandatory when handling this compound.

PPE CategorySpecifications and Procedures
Eye and Face Protection Wear tightly fitting safety goggles. For splash hazards, a face shield in addition to goggles is required.[1] All eye and face protection must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant, impervious gloves must be worn.[3] Material selection should be based on permeation and degradation data for this compound.
Skin and Body Protection Wear impervious clothing and a protective suit to prevent skin contact, especially during abnormal processing.[3] A lab coat or apron is the minimum requirement.
Respiratory Protection Use a respirator with an appropriate filter (e.g., A-type) when vapors or aerosols are generated.[3] For higher concentrations or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) is necessary.[3][4]

Important: Always inspect PPE for integrity before use. Contaminated clothing should be removed immediately and laundered before reuse.[1]

Operational Plan: From Receipt to Disposal

Follow these step-by-step procedures for the safe handling of this compound at every stage.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leaks.

  • Store Securely: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1] The storage area should be locked.[1]

  • Inert Atmosphere: Handle and store under an inert gas like nitrogen, as the substance is air-sensitive.

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[1][2]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[2]

Handling and Use
  • Ventilation: Always use this compound in a well-ventilated area or in a chemical fume hood.[2]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[2] Do not breathe vapors or mists.[1]

  • Spark-Proof Tools: Use only non-sparking tools and explosion-proof equipment.[2]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

Spill Management
  • Evacuate: In case of a spill, evacuate the area and remove all ignition sources.[5]

  • Containment: For small spills, absorb with an inert, non-combustible material like dry earth or sand.[4] Do not use combustible materials such as sawdust.[1]

  • Collection: Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[4]

  • Ventilation: Ensure the area is well-ventilated during cleanup.

Disposal
  • Hazardous Waste: this compound and its containers are considered hazardous waste and must be disposed of accordingly.[6]

  • Approved Facility: Dispose of contents and containers at an approved waste disposal plant.[2] Do not dispose of it in the sewer system.[2]

  • Regulations: Follow all local, regional, and national regulations for hazardous waste disposal.[7]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or physician.[2]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap.[1] If skin irritation or a rash occurs, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice.[2]
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[8] Immediately call a poison center or physician.[8]

In case of a fire, use alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Do not use a solid water stream.[3] Firefighters should wear a self-contained breathing apparatus.[3]

Experimental Workflow and Safety Protocols

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Risk Assessment b Gather PPE a->b c Prepare Fume Hood b->c d Assemble Equipment c->d e Transfer this compound d->e f Perform Experiment e->f g Temporary Storage f->g l Spill or Exposure Occurs f->l h Decontaminate Equipment g->h i Segregate Waste h->i j Label Hazardous Waste i->j k Store for Pickup j->k m Evacuate & Alert l->m n Administer First Aid l->n o Contain Spill m->o p Contact EHS n->p o->p

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.